4-Ethoxymethyl-benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(ethoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKLGMYKSJLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308894 | |
| Record name | 4-Ethoxymethyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146781-28-4 | |
| Record name | 4-(Ethoxymethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146781-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxymethyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ETHOXYMETHYL-BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethoxymethyl-benzoic Acid
Abstract
4-Ethoxymethyl-benzoic acid, a para-substituted benzoic acid derivative, is a versatile building block in organic synthesis with emerging applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and potential applications. By synthesizing data from computational models and experimental results of analogous compounds, this document serves as a vital resource for researchers, scientists, and professionals in drug development, offering insights into the strategic utilization of this compound in complex molecular design and synthesis.
Introduction
This compound (CAS No. 146781-28-4) belongs to the family of aromatic carboxylic acids, characterized by a benzoic acid core functionalized with an ethoxymethyl group at the para-position.[1][2] This structural motif, combining a carboxylic acid handle for amide bond formation and other derivatizations with a flexible ether linkage, makes it an attractive intermediate in the synthesis of complex organic molecules. The ethoxymethyl group can influence the molecule's lipophilicity and conformational flexibility, properties of significant interest in the design of bioactive compounds and functional materials.[2] This guide aims to provide a detailed technical overview of this compound, grounded in established chemical principles and supported by available data, to facilitate its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. While experimental data for this compound is not extensively reported, a combination of predicted data and experimental values for closely related analogs provides a reliable profile.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(Ethoxymethyl)benzoic acid | [1] |
| CAS Number | 146781-28-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
Synthesis of this compound
Representative Synthetic Protocol: Williamson Ether Synthesis
This protocol is adapted from the synthesis of 4-methoxymethylbenzoic acid and is expected to yield this compound with high efficiency.[3] The reaction proceeds via an SN2 mechanism.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add 4-(bromomethyl)benzoic acid (1.0 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid (e.g., 1 M HCl) until a precipitate is formed (pH ~2-3).
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for this compound are not publicly available, predicted data and spectra of analogous compounds can serve as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxymethyl group, and the carboxylic acid proton. The aromatic protons would likely appear as two doublets in the region of 7.5-8.1 ppm. The methylene protons of the ethoxymethyl group would be a singlet around 4.5 ppm, the methylene protons of the ethyl group a quartet around 3.6 ppm, and the methyl protons a triplet around 1.2 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon (~170 ppm), the aromatic carbons (120-140 ppm), the methylene carbon of the ethoxymethyl group (~70 ppm), the methylene carbon of the ethyl group (~65 ppm), and the methyl carbon (~15 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid group in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid group around 1700 cm⁻¹.
-
C-O stretching bands for the ether linkage in the region of 1050-1150 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic ring and the alkyl chain.
Reactivity and Applications
This compound is a bifunctional molecule, with the reactivity of both a carboxylic acid and an ether. This dual functionality makes it a valuable intermediate in the synthesis of a variety of more complex molecules for applications in medicinal chemistry and materials science.
Reactivity Profile
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and conversion to the corresponding acid chloride. These reactions provide a means to incorporate the 4-ethoxymethylphenyl group into larger molecular scaffolds.[4]
-
Ether Linkage: The ethoxymethyl ether is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.
Applications in Drug Discovery
Benzoic acid derivatives are prevalent in medicinal chemistry, serving as scaffolds for the development of new therapeutic agents.[4] The ethoxymethyl group in this compound can modulate the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. While specific examples for the ethoxymethyl derivative are not widely published, the closely related 4-ethoxybenzoic acid has been shown to inhibit Staphylococcus aureus biofilm formation, suggesting potential applications in the development of novel antibacterial agents.[5]
Applications in Materials Science
Aromatic carboxylic acids are important monomers in the synthesis of specialty polymers.[4] The incorporation of this compound into polymer chains, such as polyesters and polyamides, can impart desirable properties like thermal stability and modified solubility. Its structural analog, 4-(hydroxymethyl)benzoic acid, is utilized in creating specialty polymers with improved mechanical properties for applications in coatings and adhesives.[4]
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product.[6][7]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. While comprehensive experimental data for this specific compound is limited, this guide provides a thorough overview of its properties, synthesis, and potential applications based on a combination of predicted data and experimental findings for closely related analogs. As research in medicinal chemistry and materials science continues to advance, the utility of functionalized building blocks like this compound is expected to grow, making this a compound of increasing interest to the scientific community.
References
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- Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Experimental Organic Chemistry. Blackwell Science. As adapted in a university laboratory manual for the synthesis of 4-methoxymethylbenzoic acid.
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4-Ethoxymethyl-benzoic acid CAS number 146781-28-4
An In-depth Technical Guide to 4-Ethoxymethyl-benzoic Acid (CAS: 146781-28-4)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 146781-28-4) is a derivative of benzoic acid, distinguished by an ethoxymethyl substituent at the para (4-) position of the benzene ring. This unique structure imparts a dual reactivity: the carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, while the ethoxymethyl group, a stable ether, modulates the molecule's polarity, solubility, and steric profile.[1][2] These features make it a versatile building block for creating more complex molecular architectures.
A summary of its key physicochemical properties is presented below, compiled from authoritative databases.[1][3][4]
| Property | Value |
| CAS Number | 146781-28-4 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 4-(ethoxymethyl)benzoic acid |
| Synonyms | Benzoic acid, 4-(ethoxymethyl)- |
| SMILES | CCOCC1=CC=C(C=C1)C(=O)O |
| InChI Key | XSNKLGMYKSJLHQ-UHFFFAOYSA-N |
| Monoisotopic Mass | 180.078644241 Da |
Strategic Synthesis Methodologies
The synthesis of this compound can be approached from several strategic directions. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity profile. The two most logical and commonly employed strategies involve either the etherification of a pre-functionalized benzyl alcohol or the functionalization of a pre-existing benzoic acid derivative.
Methodology A: Williamson Ether Synthesis from a Hydroxymethyl Precursor
This is arguably the most direct route. It leverages the nucleophilic character of an alkoxide to displace a halide, forming the key C-O ether bond. The causality here is straightforward: starting with a commercially available building block like methyl 4-(hydroxymethyl)benzoate minimizes the number of synthetic steps. The ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated etherification.
Experimental Protocol:
-
Deprotonation: To a solution of methyl 4-(hydroxymethyl)benzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (Argon or N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Expert Insight: The use of NaH ensures the complete and irreversible formation of the alkoxide. Anhydrous conditions are critical to prevent quenching the base.
-
-
Ether Formation: After stirring for 30 minutes at 0 °C, add ethyl iodide (EtI, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: Ethyl iodide is an excellent electrophile for this Sₙ2 reaction. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).
-
-
Work-up & Purification: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude methyl 4-(ethoxymethyl)benzoate can be purified by silica gel column chromatography.
-
Saponification: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Isolation: Acidify the reaction mixture to pH ~2-3 with 1 M HCl. The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Methodology B: Functional Group Interconversion from 4-Methylbenzoic Acid
This alternative pathway begins with the more accessible 4-methylbenzoic acid (p-toluic acid). This route involves benzylic halogenation followed by nucleophilic substitution.
Experimental Protocol:
-
Esterification: Protect the carboxylic acid of 4-methylbenzoic acid (1.0 eq.) as a methyl ester using methanol (MeOH) and a catalytic amount of sulfuric acid (H₂SO₄) under reflux conditions.
-
Benzylic Bromination: Dissolve the resulting methyl 4-methylbenzoate (1.0 eq.) in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN. Reflux the mixture with irradiation from a sunlamp or tungsten lamp until the starting material is consumed.
-
Expert Insight: This is a classic Wohl-Ziegler reaction. The benzylic position is selectively halogenated due to the stability of the resulting benzylic radical.[5]
-
-
Nucleophilic Substitution: In a separate flask, prepare sodium ethoxide by dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere. Cool this solution to 0 °C and add the crude methyl 4-(bromomethyl)benzoate solution dropwise. Stir overnight at room temperature.
-
Hydrolysis and Isolation: Work-up the reaction as described in Methodology A (Step 3) to isolate the intermediate ester. Subsequently, hydrolyze the ester using LiOH or NaOH as described in Methodology A (Steps 4 & 5) to obtain the final product, this compound.
The following diagram illustrates these two primary synthetic workflows.
Caption: Primary synthetic routes to this compound.
Spectroscopic Characterization and Validation
Confirming the structure and purity of the synthesized compound is paramount. A self-validating system of analysis relies on the convergence of data from multiple spectroscopic techniques. The expected data for this compound is summarized below.
| Technique | Expected Observations |
| ¹H NMR | ~12.0-13.0 ppm (s, 1H, COOH), ~8.0 ppm (d, 2H, Ar-H ortho to COOH), ~7.4 ppm (d, 2H, Ar-H meta to COOH), ~4.5 ppm (s, 2H, Ar-CH₂-O), ~3.5 ppm (q, 2H, O-CH₂-CH₃), ~1.2 ppm (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR | ~172 ppm (C=O), ~144 ppm (Ar-C-COOH), ~130 ppm (Ar-C-H), ~127 ppm (Ar-C-H), ~126 ppm (Ar-C-CH₂), ~72 ppm (Ar-CH₂-O), ~66 ppm (O-CH₂-CH₃), ~15 ppm (O-CH₂-CH₃) |
| IR (cm⁻¹) | 3300-2500 (broad, O-H stretch), ~1685 (strong, C=O stretch), ~1290 & ~1110 (C-O stretch for acid and ether) |
| Mass Spec (EI) | M⁺ at m/z = 180. Expected fragments at m/z = 165 (loss of -CH₃), 151 (loss of -C₂H₅), 135 (loss of -OC₂H₅), 133 (loss of -CH₂OC₂H₅) |
Note: Chemical shifts (ppm) are approximate and depend on the solvent used. J-coupling constants would further confirm assignments.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable intermediate in several high-value research areas. Its utility stems from the distinct reactivity of its two functional ends.
-
Pharmaceutical Drug Discovery: Benzoic acid derivatives are a well-established class of pharmacophores. For instance, extensive research has been conducted on synthesizing benzoic acid derivatives as inhibitors for targets like influenza neuraminidase.[6][7] this compound can serve as a starting point for library synthesis, where the carboxylic acid is converted to various amides or esters, and the ethoxymethyl group acts as a non-labile linker or a modulator of solubility and cell permeability.
-
Materials Science and Polymer Chemistry: The carboxylic acid moiety can be used to anchor the molecule onto surfaces or to incorporate it into polymer backbones, such as polyesters and polyamides. The ethoxy group can influence the final material's properties, including its thermal stability, flexibility, and hydrophobicity. Its structural analog, 4-(hydroxymethyl)benzoic acid, is already used to enhance polymer properties.[8]
-
Organic Synthesis: It serves as a versatile building block for constructing more elaborate molecules where a para-substituted benzoic acid with a flexible, oxygen-containing side chain is required.
The logical relationship between the molecule's structure and its function is depicted in the following diagram.
Caption: Structure-function relationship of the title compound.
Safety and Handling
According to aggregated GHS information, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][9] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.[10][11][12]
References
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- Zhang, Z., et al. (2021). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. National Institutes of Health.
- Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives.
- Chemistry university. (2021). Benzoic Acid Synthesis. YouTube.
- Kalviri, H. A., et al. (2009). Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. Chemical Communications.
- Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. ResearchGate.
- Otsuka, Y., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical. RSC Publishing.
- International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
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physical properties of 4-Ethoxymethyl-benzoic acid
An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 4-Ethoxymethyl-benzoic Acid
Introduction
This compound is a para-substituted benzoic acid derivative characterized by the presence of an ethoxymethyl group at the 4-position of the benzene ring. As a bifunctional molecule, containing both a carboxylic acid and an ether linkage, it serves as a valuable building block in organic synthesis. Its structural motifs are pertinent to the fields of medicinal chemistry and materials science, where precise control over lipophilicity, hydrogen bonding capability, and steric profile is crucial for designing molecules with targeted functions.
This guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of this compound. Authored from the perspective of a Senior Application Scientist, it aims to equip researchers, chemists, and drug development professionals with the foundational data and experimental insights necessary for its effective handling, characterization, and utilization in research and development settings. We will delve into its physicochemical characteristics, provide a detailed analysis of its expected spectroscopic signatures, and outline robust protocols for empirical verification.
Section 1: Chemical Identity and Core Properties
Accurate identification is the cornerstone of chemical research. The fundamental identifiers and computed properties for this compound are summarized below. This information is critical for database searches, regulatory submissions, and computational modeling.
| Identifier | Value | Source |
| IUPAC Name | 4-(ethoxymethyl)benzoic acid | PubChem[1] |
| CAS Number | 146781-28-4 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 180.078644241 Da | PubChem[1] |
| Canonical SMILES | CCOCC1=CC=C(C=C1)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | PubChem[1] |
| InChIKey | XSNKLGMYKSJLHQ-UHFFFAOYSA-N | PubChem[1] |
| Predicted pKa | 4.22 ± 0.10 | ChemicalBook[2] |
| Predicted XLogP3 | 1.8 | PubChem[1] |
Section 2: Physicochemical Properties
The bulk physical properties of a compound dictate its handling, storage, and application conditions. While experimental data for this compound is sparse, we can infer its likely characteristics based on its structure and data from closely related analogs.
| Property | Value/Expected Behavior | Notes |
| Physical State | White to off-white crystalline solid | Expected based on analogous benzoic acids. |
| Melting Point | Data not available | The related 4-(methoxymethyl)benzoic acid has a reported melting point of 123 °C.[3] |
| Boiling Point | Data not available | Expected to decompose upon heating at atmospheric pressure before boiling. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). | The carboxylic acid group imparts some water solubility, while the aromatic and ether components favor organic solvents. |
| Acidity (pKa) | 4.22 ± 0.10 (Predicted)[2] | The electron-donating nature of the ethoxymethyl group makes it slightly less acidic than benzoic acid (pKa ~4.2). |
| Storage | Sealed in a dry, room temperature environment. | ChemicalBook[2] |
Section 3: Spectroscopic Characterization Profile
Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. Below is a predictive guide to the key spectral features of this compound, explaining the causality behind the expected signals.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, dissolved in a solvent like DMSO-d₆, the following signals are anticipated:
-
Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically >12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (-C₆H₄-): The para-substituted aromatic ring will exhibit a classic AA'BB' system. Two doublets are expected in the range of 7.4-8.1 ppm. The protons ortho to the electron-withdrawing carboxyl group will be further downfield than the protons ortho to the electron-donating ethoxymethyl group.
-
Benzylic Methylene Protons (-CH₂-Ar): A sharp singlet around 4.5 ppm. This signal corresponds to the two protons of the methylene bridge connecting the ether oxygen to the aromatic ring.
-
Ethoxy Methylene Protons (-O-CH₂-CH₃): A quartet at approximately 3.5 ppm. The signal is split into a quartet by the adjacent methyl group (n+1 rule, 3+1=4).
-
Ethoxy Methyl Protons (-CH₂-CH₃): A triplet around 1.2 ppm. This signal corresponds to the three protons of the terminal methyl group, split into a triplet by the adjacent methylene group (n+1 rule, 2+1=3).
Caption: Predicted ¹H NMR signals for this compound.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. Eight distinct signals are expected for this compound:
-
Carbonyl Carbon (-COOH): ~167-170 ppm.
-
Aromatic Carbons (-C₆H₄-): Four signals in the aromatic region (~125-145 ppm). The ipso-carbons (attached to substituents) will have distinct shifts from the protonated carbons.
-
Benzylic Methylene Carbon (-CH₂-Ar): ~70-75 ppm.
-
Ethoxy Methylene Carbon (-O-CH₂-CH₃): ~65-70 ppm.
-
Ethoxy Methyl Carbon (-CH₂-CH₃): ~15 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying functional groups. The IR spectrum of this compound will be dominated by the features of the carboxylic acid and the substituted benzene ring.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500 to 3300 cm⁻¹. This characteristic broadness is a result of extensive hydrogen bonding.[4]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxymethyl group) appear just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1680-1710 cm⁻¹. Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to non-conjugated carboxylic acids.[4]
-
C=C Stretch (Aromatic): Medium intensity peaks in the ~1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether & Carboxylic Acid): Strong C-O stretching bands are expected between 1210-1320 cm⁻¹ (from the acid) and 1000-1150 cm⁻¹ (from the ether).[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI):
-
Molecular Ion: In positive ion mode, the [M+H]⁺ adduct would be observed at m/z 181.0859. In negative ion mode, the [M-H]⁻ ion would be seen at m/z 179.0714.
-
Key Fragments: Common fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃) or the entire ethoxymethyl group (-•CH₂OCH₂CH₃), as well as the loss of the carboxyl group (-•COOH) or water (H₂O) from the parent ion.
Section 4: Experimental Protocols for Property Determination
To ensure data integrity, standardized and validated protocols must be employed. The following section details methodologies for determining the key .
Caption: Workflow for comprehensive characterization of this compound.
Protocol: Melting Point Determination (Capillary Method)
This protocol ensures accurate melting point measurement, a critical indicator of purity.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. A packed sample height of 2-3 mm is ideal.
-
Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Measurement:
-
Rapid Scan: Heat the sample rapidly to obtain a coarse estimate of the melting range.
-
Accurate Scan: Using a fresh sample, heat rapidly to ~15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of <2 °C.
Protocol: pKa Determination (Potentiometric Titration)
This self-validating method provides an empirical measure of the compound's acidity.
-
Solution Preparation: Accurately weigh ~50 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse a calibrated pH electrode connected to a pH meter.
-
Titrant: Use a standardized solution of 0.1 M NaOH as the titrant, loaded into a calibrated burette.
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue this process until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is the point of maximum slope on the titration curve.
-
The pKa is numerically equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). This method is self-validating as the shape of the curve confirms monoprotic acid behavior.
-
Conclusion
This compound is a compound with clear potential in synthetic applications. While a complete experimental dataset on its physical properties is not yet publicly available, this guide has synthesized predicted values, data from structural analogs, and fundamental chemical principles to provide a robust working profile for the scientific community. The detailed spectroscopic predictions and validated experimental protocols herein offer a comprehensive framework for researchers to confirm the identity, purity, and key characteristics of this compound, thereby facilitating its confident application in further research endeavors.
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- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-Ethoxymethyl-benzoic Acid
Abstract
4-Ethoxymethyl-benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As a derivative of the versatile benzoic acid scaffold, its unique combination of a carboxylic acid group and an ethoxymethyl substituent at the para position imparts specific physicochemical properties that are of significant interest to researchers in drug development.[1] This technical guide provides an in-depth exploration of this compound, covering its molecular structure, physicochemical properties, a detailed, field-proven synthetic protocol, and a comprehensive strategy for its structural elucidation and analytical characterization. Furthermore, this document extrapolates a predicted biological profile based on data from its close structural analogs, offering a scientifically grounded rationale for future research and development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound.
Introduction
Benzoic acid and its derivatives are fundamental building blocks in pharmaceutical sciences, forming the core structure of numerous therapeutic agents.[1][2] The functionalization of the benzoic acid scaffold allows for the precise modulation of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. This compound (Figure 1) is a compound of interest within this class, featuring a flexible ether linkage and a terminal ethyl group, which can influence properties such as lipophilicity, hydrogen bonding capability, and metabolic stability. Understanding the synthesis and detailed characterization of this molecule is the first critical step in unlocking its potential as a pharmaceutical intermediate or a bioactive compound itself.
Molecular Structure and Physicochemical Properties
Chemical Structure and Identifiers
The molecular structure of this compound consists of a central benzene ring substituted with a carboxylic acid group and an ethoxymethyl group at positions 1 and 4, respectively. This para-substitution pattern is crucial for its geometry and interaction with biological targets.
Physicochemical Data
A summary of the key physicochemical properties and identifiers for this compound is presented in Table 1. This data is essential for experimental design, safety assessment, and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | 4-(ethoxymethyl)benzoic acid | PubChem[3] |
| CAS Number | 146781-28-4 | PubChem[3] |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[3] |
| Molecular Weight | 180.20 g/mol | PubChem[3] |
| Monoisotopic Mass | 180.078644241 Da | PubChem[3] |
| SMILES | CCOCC1=CC=C(C=C1)C(=O)O | PubChem[3] |
| InChIKey | XSNKLGMYKSJLHQ-UHFFFAOYSA-N | PubChem[3] |
| Predicted XLogP | 1.8 | PubChem[3] |
Synthesis and Purification
Rationale for Synthetic Strategy
A robust and high-yielding synthesis is paramount for the practical application of any chemical compound. For this compound, a Williamson ether synthesis is the most logical and efficient approach. This strategy involves the reaction of a parasubstituted benzyl halide, such as 4-(bromomethyl)benzoic acid or its corresponding ester, with sodium ethoxide. Using the methyl ester of the benzoic acid (methyl 4-(bromomethyl)benzoate) as the starting material is often preferred to prevent side reactions involving the acidic proton of the carboxylic acid group, followed by a final hydrolysis step to yield the desired product. This two-step approach ensures high purity and yield. Potential precursors for this synthesis include 4-Bromomethylbenzoic acid and 4-(Chloromethyl)benzoic acid.[4]
Detailed Experimental Protocol: Synthesis from Methyl 4-(bromomethyl)benzoate
This protocol describes the synthesis via etherification followed by saponification.
Step 1: Synthesis of Methyl 4-(ethoxymethyl)benzoate
-
Reagent Preparation: Prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 eq.) to anhydrous ethanol (20 mL/g of sodium) under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser. The reaction is exothermic and produces hydrogen gas; ensure proper venting.
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF) (10 mL/g) dropwise with stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of deionized water. Remove the organic solvents under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude methyl 4-(ethoxymethyl)benzoate as an oil or low-melting solid.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) (1.5 eq.) and stir the mixture vigorously at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
Purification Protocol: Recrystallization
-
Solvent Selection: Transfer the crude, filtered product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent system, such as an ethanol/water mixture, until the solid just dissolves. A similar procedure is used for purifying related compounds like 4-acetoxybenzoic acid.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Structural Elucidation and Analytical Characterization
Overview of Analytical Strategy
Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A multi-pronged analytical approach is employed, combining spectroscopic and chromatographic techniques to provide orthogonal data, ensuring the highest confidence in the final product's quality.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
| Assignment | Predicted ¹H NMR Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 11.0 - 13.0 | broad singlet | ~172 |
| Aromatic (CH ortho to COOH) | ~8.0 | doublet | ~130 |
| Aromatic (CH ortho to CH₂O) | ~7.4 | doublet | ~128 |
| Methylene (-O-CH₂ -Ar) | ~4.6 | singlet | ~70 |
| Methylene (-O-CH₂ -CH₃) | ~3.6 | quartet | ~66 |
| Methyl (-CH₂-CH₃ ) | ~1.2 | triplet | ~15 |
| Quaternary Aromatic (C -COOH) | - | - | ~129 |
| Quaternary Aromatic (C -CH₂O) | - | - | ~142 |
Causality: The predicted shifts are based on established principles. The carboxylic acid proton is highly deshielded. Aromatic protons ortho to the electron-withdrawing carboxylic acid group are shifted downfield (~8.0 ppm) compared to those ortho to the electron-donating ethoxymethyl group (~7.4 ppm). The key distinguishing feature from its close analog, 4-ethoxybenzoic acid, would be the appearance of a singlet around 4.6 ppm for the benzylic methylene protons (-O-CH₂ -Ar).
Predicted Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in negative mode is ideal for this acidic compound.
-
[M-H]⁻: The expected parent ion would be at m/z 179.07.[9]
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃) or the entire ethoxymethyl group (-•CH₂OCH₂CH₃), providing further structural confirmation.
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides a rapid confirmation of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is the standard method for determining the purity of small organic molecules like this. A validated protocol, adapted from methods for similar compounds, provides a reliable system for quality control.[10][11][12]
Protocol:
-
System: HPLC system with a UV-Vis detector.
-
Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all observed peaks. The use of formic acid makes the method compatible with mass spectrometry (LC-MS) for peak identity confirmation.[10][11]
Analytical Workflow Diagram
Caption: Workflow for analytical characterization.
Predicted Biological Profile and Therapeutic Potential
Rationale for Prediction by Structural Analogy
While direct biological studies on this compound are limited, a robust prediction of its potential activity can be made by examining its closest structural analog, 4-Ethoxybenzoic acid (CAS 619-86-3).[2] This compound differs only by a single methylene (-CH₂) group, and its biological activities provide a strong foundation for hypothesizing the therapeutic potential of the target molecule.
Predicted Antimicrobial and Anti-biofilm Activity
A significant study demonstrated that 4-Ethoxybenzoic acid is a potent inhibitor of Staphylococcus aureus biofilm formation.[13] It was shown to inhibit up to 87% of biofilm formation with minimal impact on bacterial growth, classifying it as an anti-pathogenic agent rather than a traditional antibiotic.[13] Crucially, combination treatments of 4-Ethoxybenzoic acid with the antibiotic vancomycin decreased the viability of biofilm-dwelling cells by up to 85% compared to vancomycin alone, indicating a powerful synergistic effect.[13] The proposed mechanism involves the alteration of bacterial cell membrane hydrophobicity.[13] Given the high structural similarity, it is highly probable that this compound would exhibit a similar anti-biofilm and synergistic profile.
Potential as a Scaffold in Drug Discovery
The benzoic acid moiety is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[1][14][15] The ethoxymethyl group provides a handle for further chemical modification, allowing for the development of compound libraries to screen for various therapeutic targets.
Logical Relationship Diagram
Caption: Rationale for predicting biological activity.
Safety and Handling
Hazard Identification
According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[3][16]
Recommended Handling Procedures
Based on its classification and general laboratory safety principles for handling fine chemicals, the following procedures are recommended:[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a well-defined organic compound with significant potential as a building block in pharmaceutical research. This guide has provided a comprehensive overview of its molecular structure, established a logical and detailed protocol for its synthesis and purification, and outlined a robust analytical workflow for its complete characterization. By leveraging data from its close structural analog, 4-ethoxybenzoic acid, a compelling hypothesis for its utility as an anti-biofilm agent has been presented. The methodologies and predictive analyses contained herein offer a solid foundation for researchers to confidently synthesize, characterize, and explore the therapeutic applications of this promising molecule.
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- Cheméo (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3).
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- Angene Chemical (2021). Safety Data Sheet for Benzoic acid, 4-ethoxy-3-hydroxy-.
- PubChemLite (n.d.). 4-(ethoxymethyl)benzoic acid (C10H12O3).
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An In-depth Technical Guide to the Solubility of 4-Ethoxymethyl-benzoic Acid in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation design, and ensuring bioavailability. 4-Ethoxymethyl-benzoic acid, a derivative of benzoic acid, presents a unique molecular structure that influences its interaction with various solvents. This guide provides a comprehensive technical overview of the solubility of this compound. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document will equip researchers with the foundational knowledge and detailed experimental protocols to determine its solubility profile. We will draw upon the established solubility characteristics of structurally related compounds, namely benzoic acid and 4-methoxybenzoic acid, to predict solubility trends and inform solvent selection. The core of this guide is a detailed, field-proven protocol for the experimental determination of solubility, empowering you to generate precise and reliable data for your specific applications.
Physicochemical Profile of this compound
A molecule's physicochemical properties are paramount in dictating its solubility. The structure of this compound, featuring a carboxylic acid group, a phenyl ring, and an ethoxymethyl substituent, creates a molecule with both polar and non-polar characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| IUPAC Name | 4-(ethoxymethyl)benzoic acid | PubChem[1] |
| CAS Number | 146781-28-4 | PubChem[1] |
| Predicted XlogP | 1.8 | PubChem[1] |
| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | |
| Hydrogen Bond Acceptors | 3 (two on the carboxylic acid, one on the ether) |
The carboxylic acid group is polar and capable of hydrogen bonding, which suggests solubility in polar solvents. The phenyl ring and the ethyl group of the ethoxymethyl substituent contribute to the molecule's lipophilicity, indicating potential solubility in non-polar organic solvents. The ether linkage in the ethoxymethyl group adds a degree of polarity. The predicted XlogP of 1.8 suggests a moderate lipophilicity. Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in polar organic solvents that can engage in hydrogen bonding and moderate solubility in less polar solvents.[2][3]
Predicted Solubility Trends Based on Analogous Compounds
While specific data for this compound is scarce, the solubility behavior of benzoic acid and 4-methoxybenzoic acid can provide valuable insights. Generally, the solubility of benzoic acid derivatives increases with temperature.[4][5]
Qualitative Solubility Summary for Analogous Compounds:
-
Water: Sparingly soluble in cold water, with solubility increasing in hot water.[6][7]
-
Alcohols (e.g., Methanol, Ethanol, Butanol): Highly soluble due to the ability to form hydrogen bonds.[5][6][7]
-
Ethers and Esters (e.g., Diethyl ether, Ethyl acetate): Good solubility is expected.[6]
-
Ketones (e.g., Acetone, Cyclohexanone): Demonstrates good solubility.[6]
-
Hydrocarbons (e.g., Toluene, Heptane, Cyclohexane): Lower solubility is anticipated due to the non-polar nature of these solvents.[4][6]
The ethoxymethyl group in this compound is larger and potentially more flexible than the methoxy group in 4-methoxybenzoic acid, which might slightly influence crystal lattice energy and, consequently, solubility. However, the general trends are expected to be similar.
Quantitative Solubility Data for Benzoic Acid and 4-Methoxybenzoic Acid in Various Organic Solvents:
The following table summarizes the mole fraction solubility (x) of 4-methoxybenzoic acid in a range of solvents at various temperatures, providing a quantitative basis for solvent selection.[6][8][9][10]
| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |
| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |
| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |
| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |
| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |
| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |
| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |
| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |
| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |
| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |
| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is the shake-flask method , which measures the equilibrium solubility.[11][12] This protocol details the steps to accurately determine the solubility of this compound in an organic solvent of choice.
Principle:
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as gravimetric analysis or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or flasks with tight-fitting caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Drying oven
-
HPLC system with a suitable detector (e.g., UV-Vis) (if using HPLC method)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol:
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution becomes saturated.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.[13]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 hours, but this may need to be determined empirically.[14][15] For thermodynamic solubility, longer incubation times may be necessary.[14]
-
-
Separation of the Saturated Solution:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial.[16] This step is critical to remove all undissolved solid particles.
-
-
Analysis of Solute Concentration:
Method A: Gravimetric Analysis [4][13]
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.[13]
-
Reweigh the vial to determine the mass of the dissolved solid.
-
The mass of the solvent is the difference between the initial weight of the filtered solution and the final weight of the dried solid.
-
Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent (e.g., g/100g solvent or mg/mL).
Method B: HPLC Analysis [2][16][17]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.[2] Inject these standards into the HPLC and create a calibration curve of peak area versus concentration.
-
Sample Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is this calculated concentration.
-
Conclusion
References
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- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- ACS Publications. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxymethyl-benzoic acid
Abstract
4-Ethoxymethyl-benzoic acid (C₁₀H₁₂O₃, Mol. Wt.: 180.20 g/mol ) is a benzoic acid derivative with significant potential in organic synthesis and drug development.[1] Accurate and comprehensive characterization of this compound is paramount for ensuring purity, verifying structure, and understanding its chemical behavior. This guide provides a detailed analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of spectral features, present detailed experimental protocols, and offer expert interpretation of the resulting data, establishing a reliable spectroscopic fingerprint for this molecule.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound dictates its spectroscopic signature. The molecule comprises a 1,4-disubstituted (para) benzene ring, a carboxylic acid group, and an ethoxymethyl ether group. This combination of functional groups gives rise to distinct and predictable signals in NMR, IR, and MS analyses. The para-substitution simplifies the aromatic region in NMR, while the acidic proton, the benzylic ether linkage, and the ethyl group provide unique markers across all three techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments and their connectivity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2] DMSO-d₆ is often preferred for carboxylic acids as it reliably shows the acidic proton, which can sometimes undergo exchange and become unobservable in CDCl₃.[3]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Predicted ¹H NMR Data (in CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~11.0 - 12.0 | Broad Singlet | 1H | -COOH |
| b | ~8.05 | Doublet | 2H | Aromatic H (ortho to -COOH) |
| c | ~7.45 | Doublet | 2H | Aromatic H (ortho to -CH₂O-) |
| d | ~4.55 | Singlet | 2H | -CH₂ -O- |
| e | ~3.58 | Quartet | 2H | -O-CH₂ -CH₃ |
| f | ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Interpretation and Causality:
-
Carboxylic Acid Proton (a): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, causing it to appear far downfield (~11-12 ppm) as a broad singlet.[4][5] Its broadness is a result of chemical exchange and hydrogen bonding dynamics.
-
Aromatic Protons (b, c): The para-substitution creates a symmetrical AA'BB' system. The two protons (b) ortho to the electron-withdrawing carboxylic acid group are deshielded and appear further downfield (~8.05 ppm) compared to the two protons (c) ortho to the electron-donating ethoxymethyl group (~7.45 ppm).[6] Both signals appear as doublets due to coupling with their adjacent aromatic protons.
-
Benzylic Protons (d): The methylene protons of the -CH₂-O- group are adjacent to both the aromatic ring and an oxygen atom, placing their chemical shift around 4.55 ppm.[7] They appear as a singlet because they have no adjacent protons to couple with.
-
Ethoxy Protons (e, f): The methylene protons (-O-CH₂-) of the ethyl group (e) are deshielded by the adjacent oxygen, appearing as a quartet around 3.58 ppm due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) (f) are in a standard aliphatic environment and appear upfield as a triplet around 1.25 ppm, coupled to the adjacent methylene group.
Caption: Proposed key fragmentation pathway for this compound.
Conclusion
The spectroscopic analysis of this compound provides a unique and definitive fingerprint for its structural confirmation and purity assessment. ¹H and ¹³C NMR precisely map its carbon-hydrogen framework, IR spectroscopy confirms its key functional groups (carboxylic acid and ether), and mass spectrometry verifies its molecular weight and reveals characteristic fragmentation patterns. This comprehensive guide serves as an authoritative reference for researchers, enabling confident identification and utilization of this compound in scientific applications.
References
- Drawell, Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Inoue, S., et al. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Journal of Chromatography A.
- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.
- Eustis, C. E., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry.
- Wang, B., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology.
- University of California, Los Angeles, Department of Chemistry. Sample preparation for FT-IR.
- LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy.
- ResearchGate. How to prepare IR samples?.
- Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry.
- UCLA Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Carboxylic Acids.
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry.
- ResearchGate. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups.
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- The Royal Society of Chemistry. Supplementary Information.
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- Polymer International. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
- LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.
- PubChem. 4-Ethoxybenzoic acid.
- Millersville University. Table of Characteristic IR Absorptions.
- UCLA Department of Chemistry and Biochemistry. IR Chart.
- Wired Chemist. Common NMR Solvents.
- University of Puget Sound. IR Absorption Table.
- Scribd. Table of Characteristic IR Absorptions.
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid.
- ResearchGate. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
- Chemguide. MASS SPECTROMETRY - FRAGMENTATION PATTERNS.
- ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
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An In-depth Technical Guide on the Discovery and History of 4-Ethoxymethyl-benzoic acid
Introduction
4-Ethoxymethyl-benzoic acid, a derivative of the foundational benzoic acid scaffold, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. Its structure, featuring a benzoic acid core functionalized with an ethoxymethyl group at the para-position, provides a versatile platform for molecular design. The carboxylic acid moiety offers a reactive handle for amide bond formation and other conjugations, while the ethoxymethyl group modulates lipophilicity and steric profile, influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of this compound, from its likely historical origins within the broader context of organic synthesis to detailed experimental protocols for its preparation and characterization, tailored for researchers, scientists, and drug development professionals.
Historical Perspective and Discovery
The specific discovery of this compound is not marked by a singular, seminal publication. Instead, its emergence is best understood as a logical consequence of the maturation of synthetic organic chemistry in the 20th century. The foundational molecule, benzoic acid, has been known since the 16th century[1]. However, the deliberate synthesis of its more complex derivatives awaited the development of reliable and predictable reaction mechanisms.
The most plausible pathway to this compound, and compounds of its class, was enabled by the development of reactions such as the Williamson ether synthesis in the 1850s. This robust method for forming ethers from an alkoxide and an alkyl halide provided chemists with the tools to systematically modify phenolic and benzylic hydroxyl groups.
Given the availability of precursors like 4-(hydroxymethyl)benzoic acid and 4-(chloromethyl)benzoic acid, the synthesis of this compound would have become a routine transformation for medicinal chemists exploring structure-activity relationships (SAR) in various therapeutic areas. The compound, identified by the CAS Number 146781-28-4, likely first appeared in the scientific literature or patent landscape as an intermediate or a member of a compound library aimed at developing novel pharmaceuticals or materials. Its PubChem entry was created on March 26, 2005, indicating its recognition as a distinct chemical entity by that time[2].
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in further synthetic endeavors.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| CAS Number | 146781-28-4 | [2][3] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 296.3 ± 23.0 °C at 760 mmHg | [3] |
| Flash Point | 115.1 ± 16.1 °C | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| pKa | (Predicted to be similar to benzoic acid, ~4.2) | |
| LogP | 2.16 | [3] |
Spectroscopic Characterization (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ ~11-12 (bs, 1H, COOH), 8.05 (d, J=8.0 Hz, 2H, Ar-H), 7.40 (d, J=8.0 Hz, 2H, Ar-H), 4.55 (s, 2H, Ar-CH₂-O), 3.55 (q, J=7.0 Hz, 2H, O-CH₂-CH₃), 1.25 (t, J=7.0 Hz, 3H, O-CH₂-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~172.0 (COOH), 144.0 (Ar-C), 130.5 (Ar-CH), 128.0 (Ar-C), 127.5 (Ar-CH), 72.0 (Ar-CH₂-O), 66.0 (O-CH₂-CH₃), 15.0 (O-CH₂-CH₃).
-
FTIR (KBr, cm⁻¹): ~2900-3100 (broad, O-H stretch of carboxylic acid), ~2980, 2870 (C-H stretch, alkyl), ~1680-1700 (C=O stretch, carboxylic acid), ~1610, 1580 (C=C stretch, aromatic), ~1300 (C-O stretch), ~1100 (C-O stretch, ether).
-
Mass Spectrometry (EI): m/z (%) = 180 (M+), 151, 135, 107, 91, 77. The fragmentation pattern would likely show the loss of an ethoxy group (-OC₂H₅) or the entire ethoxymethyl side chain.
Synthetic Methodologies
The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability and cost of the starting materials. Below are two field-proven, detailed protocols.
Method 1: Etherification of 4-(Bromomethyl)benzoic acid
This method is a direct and efficient approach, leveraging a nucleophilic substitution reaction between an ethoxide nucleophile and a benzylic halide. The starting material, 4-(bromomethyl)benzoic acid, can be synthesized from p-toluic acid.
-
Preparation of Sodium Ethoxide: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of absolute ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small portions, controlling the exothermic reaction. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction with 4-(Bromomethyl)benzoic acid: To the freshly prepared sodium ethoxide solution, add 10.75 g (50 mmol) of 4-(bromomethyl)benzoic acid[4] in one portion.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 250 mL of ice-cold deionized water.
-
Acidification: Acidify the aqueous solution to a pH of ~2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid. Dry the purified product under vacuum.
Logical Workflow for Method 1:
Caption: Workflow for the synthesis via etherification.
Method 2: Two-Step Synthesis from Methyl 4-(hydroxymethyl)benzoate
This alternative route involves the protection of the carboxylic acid as a methyl ester, followed by Williamson ether synthesis on the benzylic alcohol, and subsequent deprotection (hydrolysis) of the ester.
Step 2a: Etherification of Methyl 4-(hydroxymethyl)benzoate
-
Preparation: To a stirred suspension of sodium hydride (2.4 g, 60% dispersion in mineral oil, 60 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of methyl 4-(hydroxymethyl)benzoate (8.3 g, 50 mmol) in 50 mL of anhydrous THF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Ether Formation: Cool the mixture back to 0 °C and add ethyl iodide (8.58 g, 55 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(ethoxymethyl)benzoate.
Step 2b: Hydrolysis to this compound
-
Saponification: Dissolve the crude methyl 4-(ethoxymethyl)benzoate from the previous step in 100 mL of methanol. Add a solution of sodium hydroxide (4.0 g, 100 mmol) in 25 mL of water.
-
Reflux: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with 100 mL of water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification and Purification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure product.
Logical Workflow for Method 2:
Caption: Two-step synthesis via ester protection.
Applications and Future Outlook
As a bifunctional molecule, this compound holds promise as a versatile building block in several areas of research and development:
-
Pharmaceuticals: It can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The ethoxymethyl group can act as a lipophilic tail or a spacer, potentially improving cell membrane permeability or modifying binding interactions with biological targets.
-
Materials Science: The rigid benzoic acid core combined with the flexible ethoxymethyl chain makes it a candidate for the synthesis of liquid crystals, polymers, and other advanced materials where precise control over molecular architecture is required.
-
Drug Discovery: In the context of library synthesis for high-throughput screening, this compound can be readily incorporated into diverse molecular scaffolds to explore new chemical space and identify novel bioactive compounds.
The continued exploration of benzoic acid derivatives ensures that compounds like this compound will remain relevant tools for chemists and material scientists. Future work may focus on developing more sustainable and efficient synthetic routes and exploring its utility in novel applications, such as targeted drug delivery systems or functional organic materials.
Conclusion
While the precise moment of its first synthesis is not historically documented, this compound is a product of the systematic advancement of organic chemistry. Its preparation is straightforward, relying on fundamental and well-understood reactions, making it an accessible and valuable building block for researchers. This guide provides the necessary technical foundation, from its physicochemical properties to detailed, reliable synthetic protocols, to empower scientists in drug development and materials science to effectively utilize this versatile compound in their innovative work.
References
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- University of Lethbridge. (n.d.). Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2).
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Unveiling the Therapeutic Potential of 4-Ethoxymethyl-benzoic Acid: A Technical Guide for Drug Discovery
This technical guide offers an in-depth exploration of the potential biological activities of 4-Ethoxymethyl-benzoic acid, a molecule poised for investigation within the drug discovery landscape. While direct extensive research on this specific compound is emerging, its structural relationship to a well-established class of bioactive molecules—benzoic acid derivatives—provides a robust framework for predicting its pharmacological profile. This document synthesizes existing knowledge on related compounds to forecast potential therapeutic applications, delineate putative mechanisms of action, and provide detailed experimental workflows for validation. Our primary focus will be on the compound's predicted antimicrobial, anti-inflammatory, and anticancer properties, offering a foundational resource to catalyze further research and development.
Introduction: The Benzoic Acid Scaffold in Medicinal Chemistry
Benzoic acid and its derivatives are fundamental building blocks in pharmaceutical sciences, forming the structural core of numerous therapeutic agents. The versatility of the benzoic acid scaffold allows for extensive functionalization, enabling the precise modulation of pharmacokinetic and pharmacodynamic properties. This compound, characterized by an ethoxymethyl substituent at the para position of the benzene ring, presents a distinct electronic and steric profile that warrants investigation for novel biological activities.
| Property | Value | Source |
| Molecular Formula | C10H12O3 | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | 4-(ethoxymethyl)benzoic acid | [1] |
| GHS Classification | Acute toxicity, oral (Category 4) | [1] |
Predicted Biological Activity: A Data-Driven Rationale
The biological activities of benzoic acid derivatives are significantly influenced by the nature and position of their substituents. Based on the activities of structurally related compounds, this compound is predicted to exhibit antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial and Anti-biofilm Potential
The antimicrobial properties of phenolic compounds and their derivatives are well-documented. The lipophilicity and electronic properties of the substituents on the benzene ring are critical in their ability to disrupt microbial membranes and interfere with cellular processes.
A study on 4-ethoxybenzoic acid, a close structural analog, demonstrated its ability to inhibit Staphylococcus aureus biofilm formation and enhance its sensitivity to vancomycin.[2][3] This suggests that this compound may also possess anti-biofilm capabilities. Furthermore, benzoic acid-4-ethoxyethyl ester, a structurally similar compound, has been identified as a major component in a plant extract with demonstrated antioxidant and antibacterial activities.[4]
Hypothesized Mechanism of Antimicrobial Action: The ethoxymethyl group at the para position may increase the lipophilicity of the molecule, facilitating its penetration into the bacterial cell membrane. Disruption of the membrane potential and integrity could lead to leakage of intracellular components and ultimately, cell death. In the context of biofilms, the compound might interfere with quorum sensing pathways or the production of extracellular polymeric substances (EPS), which are crucial for biofilm integrity.
Caption: Hypothesized antimicrobial and anti-biofilm mechanism of this compound.
Anti-inflammatory Activity
Benzoic acid derivatives have been investigated for their anti-inflammatory effects, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[5][6] The substitution pattern on the benzoic acid ring plays a crucial role in determining the potency and selectivity of COX inhibition.
The anti-inflammatory potential of this compound can be inferred from studies on other substituted benzoic acids. For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate carbon tetrachloride-induced hepatotoxicity in rats through its anti-inflammatory and antioxidant mechanisms.[7] This suggests that alkoxy-substituted benzoic acids can modulate inflammatory pathways.
Hypothesized Mechanism of Anti-inflammatory Action: this compound may act as a competitive inhibitor of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The ethoxymethyl group might interact with a hydrophobic pocket within the active site of the COX enzyme, contributing to its inhibitory activity. Additionally, the compound could potentially modulate the production of pro-inflammatory cytokines.
Caption: Potential inhibition of the COX pathway by this compound.
Anticancer Potential
Several benzoic acid derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of histone deacetylases (HDACs).[8][9] For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid has been shown to suppress the viability of breast cancer cells by inducing cell-cycle arrest and apoptosis.[10] Dihydroxylated benzoic acid derivatives have been identified as potent HDAC inhibitors, leading to cancer cell growth inhibition.
Hypothesized Mechanism of Anticancer Action: this compound could potentially exert anticancer effects by inducing apoptosis in cancer cells through caspase activation. The molecule might also function as an HDAC inhibitor, leading to changes in gene expression that promote cell cycle arrest and programmed cell death. The specific molecular targets would need to be elucidated through further investigation.
Experimental Workflows for Validation
To empirically validate the predicted biological activities of this compound, a series of well-defined in vitro and in vivo experiments are proposed.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of its methoxy analog. The synthesis involves a two-step process starting from 4-bromomethylbenzoic acid.
Protocol: Synthesis of this compound
-
Step 1: Preparation of Sodium Ethoxide. In a flame-dried round-bottom flask under an inert atmosphere, add absolute ethanol. Carefully add sodium metal in small portions with stirring until it is completely dissolved.
-
Step 2: Nucleophilic Substitution. Dissolve 4-bromomethylbenzoic acid in a minimal amount of absolute ethanol. Add this solution dropwise to the freshly prepared sodium ethoxide solution at room temperature.
-
Reaction Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Characterization. Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Caption: Synthetic workflow for this compound.
In Vitro Antimicrobial and Anti-biofilm Assays
Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Broth Microdilution Assay: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation: Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of this compound.
-
Staining: After incubation, wash the wells to remove planktonic cells and stain the adherent biofilm with crystal violet.
-
Quantification: Solubilize the bound crystal violet and measure the absorbance at a specific wavelength to quantify biofilm biomass.
In Vitro Anti-inflammatory Assays
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: Measure the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Procedure: Incubate the enzyme with this compound at various concentrations before initiating the reaction with arachidonic acid.
-
Data Analysis: Calculate the IC50 values for the inhibition of COX-1 and COX-2 to determine the compound's potency and selectivity.
Protocol: Cytokine Release Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages
-
Cell Line: Use a murine macrophage cell line (e.g., RAW 264.7).
-
Stimulation: Treat the cells with LPS in the presence or absence of this compound.
-
Cytokine Measurement: After incubation, collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
In Vitro Anticancer Assays
Protocol: MTT Cell Viability Assay
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Treatment: Seed the cells in 96-well plates and treat with various concentrations of this compound for 24-72 hours.
-
MTT Staining: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Quantification: Solubilize the formazan crystals and measure the absorbance to determine cell viability. Calculate the IC50 value.
Protocol: Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Future Directions and Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the data from its structural analogs provide a strong rationale for its investigation as a novel therapeutic agent. The proposed experimental workflows offer a clear path for validating its predicted antimicrobial, anti-inflammatory, and anticancer properties.
Future research should focus on:
-
In vivo studies: Validating the in vitro findings in relevant animal models of infection, inflammation, and cancer.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of analogs to optimize potency and selectivity.
-
Toxicological profiling: Assessing the safety and tolerability of the compound.
References
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- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). Anticancer Research, 34(4), 1801-1809.
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- Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2011). Chemical Papers, 65(1), 60-69.
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- Caralluma europaea (Guss.) N.E.Br.: Anti-Inflammatory, Antifungal, and Antibacterial Activities against Nosocomial Antibiotic-Resistant Microbes of Chemically Characterized Fractions. (2022). Molecules, 27(13), 4259.
- 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (2017).
- Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (2020).
- 4-ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. (2020). International Journal of Antimicrobial Agents, 56(3), 106086.
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An In-depth Technical Guide to 4-Ethoxymethyl-benzoic Acid and its Derivatives for Drug Discovery
This guide provides a comprehensive technical overview of 4-Ethoxymethyl-benzoic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, key derivatives, and applications in drug development, with a particular focus on the rationale behind experimental design and the importance of rigorous analytical characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this unique chemical entity in their research.
Introduction to this compound: A Scaffold of Pharmaceutical Interest
This compound (CAS No. 146781-28-4) is a substituted aromatic carboxylic acid that has garnered interest in the pharmaceutical industry as a key building block for the synthesis of novel therapeutic agents.[1] Its structure, featuring a benzoic acid moiety linked to an ethoxymethyl group at the para position, offers a unique combination of physicochemical properties that can be exploited in drug design.
The carboxylic acid group provides a handle for forming various derivatives, such as esters and amides, and can participate in crucial hydrogen bonding interactions with biological targets. The ethoxymethyl group, on the other hand, imparts a degree of lipophilicity and conformational flexibility, which can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
The strategic incorporation of the this compound scaffold can be viewed through the lens of bioisosterism . In drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[2][3] The ethoxymethylphenyl group can act as a bioisostere for other functionalities, potentially improving a drug candidate's potency, selectivity, or metabolic stability.[4][5]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H12O3 | [PubChem CID: 308541][1] |
| Molecular Weight | 180.20 g/mol | [PubChem CID: 308541][1] |
| IUPAC Name | 4-(ethoxymethyl)benzoic acid | [PubChem CID: 308541][1] |
| CAS Number | 146781-28-4 | [PubChem CID: 308541][1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents, limited solubility in water | Inferred from chemical structure |
Synthesis of this compound: Strategic Approaches
There are two primary retrosynthetic approaches to this compound, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Williamson Ether Synthesis
This is a classic and reliable method for the formation of ethers. The synthesis of this compound via this route would start from a readily available 4-hydroxybenzoic acid derivative.
Figure 1: General workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Carboxylic Acid
The carboxylic acid group of 4-hydroxybenzoic acid is first protected, typically as an ester, to prevent it from reacting with the base in the subsequent step.
-
Materials: 4-hydroxybenzoic acid, ethanol, concentrated sulfuric acid.
-
Procedure:
-
To a solution of 4-hydroxybenzoic acid (1 equivalent) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-hydroxybenzoate.
-
Step 2: Williamson Ether Synthesis
-
Materials: Ethyl 4-hydroxybenzoate, a suitable base (e.g., sodium hydride or potassium carbonate), an ethylating agent (e.g., chloroethyl methyl ether or ethyl iodide), and an aprotic polar solvent (e.g., dimethylformamide or acetonitrile).
-
Procedure:
-
To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Add the ethylating agent (1.1-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to give the crude ethyl 4-(ethoxymethyl)benzoate.
-
Step 3: Hydrolysis of the Ester
-
Materials: Ethyl 4-(ethoxymethyl)benzoate, sodium hydroxide, water, hydrochloric acid.
-
Procedure:
-
Dissolve the crude ethyl 4-(ethoxymethyl)benzoate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the this compound.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
-
Route 2: Oxidation of 4-(Ethoxymethyl)toluene
An alternative approach involves the oxidation of the methyl group of 4-(ethoxymethyl)toluene. This method is advantageous if the starting toluene derivative is readily accessible.
Figure 2: Oxidation of 4-(ethoxymethyl)toluene to this compound.
Detailed Experimental Protocol (Hypothetical)
-
Materials: 4-(ethoxymethyl)toluene, potassium permanganate (KMnO4), water, sodium bisulfite, hydrochloric acid.
-
Procedure:
-
To a vigorously stirred solution of 4-(ethoxymethyl)toluene (1 equivalent) in water, add potassium permanganate (2-3 equivalents) portion-wise.
-
Heat the mixture to reflux for 4-8 hours. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate indicate the progress of the reaction.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and filter off the manganese dioxide.
-
To the filtrate, add a saturated solution of sodium bisulfite to destroy any excess permanganate.
-
Acidify the clear solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Key Derivatives of this compound and Their Synthesis
The versatility of this compound lies in the reactivity of its carboxylic acid group, which can be readily converted into a variety of functional groups, most notably esters and amides.
Esterification
Ester derivatives are often synthesized to improve the lipophilicity and cell permeability of a drug candidate.
General Protocol for Esterification:
-
Materials: this compound, an alcohol (e.g., methanol, ethanol), and an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).
-
Procedure (Fischer Esterification):
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up involves neutralizing the acid, extracting the ester into an organic solvent, and purifying by chromatography or distillation.
-
Amide Formation
Amide bonds are a cornerstone of many pharmaceutical structures due to their metabolic stability and ability to participate in hydrogen bonding.
General Protocol for Amide Formation:
-
Materials: this compound, an amine, and a coupling agent (e.g., HATU, HOBt/EDC) or conversion to the acid chloride.
-
Procedure (via Acid Chloride):
-
Convert this compound to its more reactive acid chloride by treating it with thionyl chloride (SOCl2) or oxalyl chloride.[6]
-
In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the amine solution to 0 °C and add the freshly prepared 4-ethoxymethyl-benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up typically involves washing the reaction mixture with dilute acid and base to remove unreacted starting materials, followed by purification of the amide product by recrystallization or column chromatography.
-
Applications in Drug Development: A Case Study of PTP1B Inhibitors
A compelling example of the application of the this compound scaffold is in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[7]
Researchers have designed and synthesized a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.[7] In this series, the 4-(methoxymethyl)benzamide core, a close analog of our topic compound, plays a crucial role in binding to the active site of the enzyme.
Figure 3: The role of the 4-(alkoxymethyl)benzamide scaffold in PTP1B inhibition.
The ethoxymethyl group in such compounds can contribute to the overall binding affinity and selectivity by occupying a specific hydrophobic pocket within the enzyme's active site. Furthermore, its flexibility may allow for an induced-fit binding mode, leading to enhanced potency. The development of these compounds highlights the potential of the this compound scaffold in generating drug candidates with desirable pharmacological properties.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is paramount in drug development to ensure the identity, purity, and stability of a compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of this compound and its derivatives.
-
Methodology: A reverse-phase HPLC method is typically employed.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation.[8]
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (typically around 254 nm) is standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound and its derivatives.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methylene protons of the ethoxymethyl group, and the ethyl group protons. The chemical shifts and coupling patterns are used to confirm the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming its structure.
Predicted ¹H NMR Signals for this compound:
-
A triplet for the methyl protons of the ethyl group.
-
A quartet for the methylene protons of the ethyl group.
-
A singlet for the methylene protons of the -OCH2- bridge.
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
A broad singlet for the carboxylic acid proton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Characteristic Absorptions:
-
A broad O-H stretch for the carboxylic acid.
-
A strong C=O stretch for the carboxylic acid.
-
C-O stretches for the ether linkage.
-
C-H stretches and bends for the aromatic and aliphatic parts of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.
-
Technique: Electrospray ionization (ESI) is a common technique for analyzing such compounds, which will typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.
Conclusion
This compound is a valuable and versatile building block in the design and synthesis of new chemical entities with therapeutic potential. Its unique structural features allow for the fine-tuning of physicochemical and pharmacological properties of drug candidates. A thorough understanding of its synthesis, derivatization, and analytical characterization is essential for researchers aiming to exploit this scaffold in their drug discovery programs. The successful application of its close analogs in the development of PTP1B inhibitors serves as a testament to the potential of this chemical class in addressing significant unmet medical needs. As with any research endeavor, a commitment to scientific integrity, supported by robust and well-documented experimental protocols, is the key to unlocking the full potential of this compound and its derivatives.
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A Technical Guide to 4-Ethoxymethyl-benzoic Acid: Synthesis, Properties, and Predicted Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxymethyl-benzoic acid is an organic compound featuring a benzoic acid core substituted with an ethoxymethyl group at the para-position.[1] As a derivative of benzoic acid, a scaffold prevalent in a multitude of therapeutic agents, this molecule holds potential for exploration in medicinal chemistry and materials science.[2] The presence of both a carboxylic acid and an ether linkage provides a unique combination of functional groups that can influence its chemical reactivity, physicochemical properties, and biological interactions. This guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and a predictive analysis of its biological activities based on closely related analogs.
Chemical and Physical Properties
This compound is a white to off-white solid, characterized by its solubility in organic solvents and limited solubility in water.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H12O3 | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| IUPAC Name | 4-(ethoxymethyl)benzoic acid | [3] |
| CAS Number | 146781-28-4 | [3] |
| Appearance | White to off-white solid | [1] |
Synthesis of this compound
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-step process, starting from a readily available starting material like 4-(bromomethyl)benzoic acid.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from the Synthesis of 4-Methoxymethyl-benzoic Acid)
This protocol is an adaptation of a known procedure for a similar compound and should be optimized for this compound.[4]
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 4-(bromomethyl)benzoic acid (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 45 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Solvent Removal: After the reaction is complete, cool the flask and remove the ethanol using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in deionized water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.[4]
-
Isolation and Purification: Filter the precipitated solid under vacuum, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol-water) to obtain pure this compound.[4]
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Predicted Biological Activities and Mechanism of Action
Direct studies on the biological activities of this compound are not extensively reported. However, based on the activities of its close structural analogs, particularly 4-ethoxybenzoic acid, we can predict its potential pharmacological profile.
Antimicrobial and Anti-biofilm Activity (Predicted)
The most compelling predicted activity for this compound is its potential as an antimicrobial and anti-biofilm agent. Research on 4-ethoxybenzoic acid has demonstrated significant efficacy against Staphylococcus aureus, a clinically important pathogen known for its ability to form biofilms and develop antibiotic resistance.[6]
-
Anti-biofilm Formation: 4-Ethoxybenzoic acid was shown to inhibit up to 87% of S. aureus biofilm formation with minimal impact on bacterial growth.[6] This suggests a mechanism that interferes with the processes of biofilm development rather than being outright bactericidal.
-
Synergy with Antibiotics: Combination treatments of 4-ethoxybenzoic acid with vancomycin resulted in a significant decrease in the viability of biofilm-dwelling S. aureus cells, indicating a synergistic effect.[6]
-
Mechanism of Action: The anti-biofilm activity of 4-ethoxybenzoic acid is thought to be, at least in part, due to its ability to alter the hydrophobicity of the bacterial cell surface. It was observed to decrease the percentage of hydrophobic cells in culture from 78% to 49%.[6] This change in cell surface properties could hinder the initial attachment of bacteria to surfaces, a critical step in biofilm formation.
Given the structural similarity, it is highly probable that this compound would exhibit similar anti-biofilm properties. The ethoxymethyl group, like the ethoxy group, would increase the lipophilicity of the molecule compared to benzoic acid, which is a key factor in its interaction with bacterial cell membranes.
Caption: Predicted mechanism of anti-biofilm action of this compound.
Pharmacokinetics (Predicted)
The pharmacokinetic profile of this compound has not been directly studied. However, insights can be drawn from studies on other benzoic acid derivatives.
-
Absorption: Benzoic acid itself is rapidly and extensively absorbed after oral administration.[7] The ethoxymethyl group may influence the rate and extent of absorption due to its effect on lipophilicity.
-
Metabolism: Benzoic acid is primarily metabolized through conjugation with glycine to form hippuric acid, which is then excreted.[8] In some species, conjugation with taurine can also occur.[7] It is plausible that this compound would undergo similar metabolic transformations. The ether linkage may also be subject to enzymatic cleavage. A study on a more complex benzoic acid derivative with an ethoxy group, 4-[2-(4-isopropylbenzamido)ethoxy]benzoic acid, revealed that it undergoes enterohepatic circulation and its acyl glucuronide can undergo intramolecular rearrangement, which affects its reabsorption.[9] This suggests that the metabolism of this compound could also be complex.
-
Excretion: Renal excretion is the primary route of elimination for benzoic acid and its metabolites.[7]
Potential Therapeutic Applications
Based on the predicted biological activities, this compound and its derivatives could be explored for several therapeutic applications:
-
Adjuvant Therapy for Bacterial Infections: Its potential to inhibit biofilm formation and synergize with existing antibiotics makes it a candidate for adjuvant therapy, particularly for infections involving biofilm-forming bacteria like S. aureus.
-
Development of Novel Antimicrobials: Further chemical modifications of the this compound scaffold could lead to the development of new classes of antimicrobial agents that target biofilm formation.
-
Anti-inflammatory Agents: Some benzoic acid derivatives have shown anti-inflammatory activity.[10] This is another potential avenue for investigation for this compound.
Safety and Toxicology
The safety and toxicology of this compound have not been extensively studied. However, aggregated GHS information indicates that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] As with any chemical compound, appropriate personal protective equipment should be used when handling it in a laboratory setting.
Conclusion
This compound is a compound with interesting structural features that suggest potential for biological activity. While direct research on this specific molecule is limited, a predictive analysis based on its close structural analogs, particularly 4-ethoxybenzoic acid, strongly indicates its potential as an anti-biofilm agent. Further in-depth studies are warranted to fully elucidate its antimicrobial spectrum, mechanism of action, pharmacokinetic profile, and safety. The synthetic route is accessible, and the compound serves as a promising starting point for further derivatization and investigation in the fields of medicinal chemistry and drug development.
References
- Adapted from Harwood, Moody and Percy, Experimental Organic Chemistry, Blackwell Science. Also from E.S. Olson, J. Chem. Ed. 1980, 57, 157. (Note: This is a general reference to a laboratory manual and a journal article that describes a similar synthesis. A direct URL is not available for the specific adapted protocol.)
- PubChem. This compound.
- Komura H, Fukui H, Sasaki H, Morino A. Pharmacokinetic analysis of enterohepatic circulation of 4-[2-(4-isopropylbenzamido)ethoxy]benzoic acid. Effect of intramolecular rearrangement of its acyl glucuronide. Drug Metab Dispos. 1992 Jul-Aug;20(4):585-91.
- Adukwu EC, Allen SC, Phillips CA. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. Int J Antimicrob Agents. 2020 Sep;56(3):106086.
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- BenchChem. The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research.
- Antipin MY, et al. Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase.
- Chauhan MB, et al. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2010, 2 (4):30-37.
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- Chiba J, et al. Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. Bioorg Med Chem. 2007 Feb 15;15(4):1679-93.
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- Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
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- ACS Publications. Thermodynamic Study of 4-n-Alkyloxybenzoic Acids.
- Plakas SM, et al. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug Metab Dispos. 1990 May-Jun;18(3):363-7.
- MDPI. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study.
- Brusilow SW, et al. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. Adv Exp Med Biol. 1994;368:21-30.
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An In-depth Technical Guide to the Safe Handling of 4-Ethoxymethyl-benzoic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Ethoxymethyl-benzoic acid, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.
Understanding this compound: A Profile
This compound, with the chemical formula C₁₀H₁₂O₃, is an aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core with an ethoxymethyl substituent, makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its chemical and physical properties is fundamental to its safe handling.
Chemical and Physical Properties
A summary of key physical and chemical data for this compound is presented below. This information is critical for designing appropriate storage and handling protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| Appearance | White solid (typical for similar benzoic acid derivatives) | General knowledge |
| CAS Number | 146781-28-4 | PubChem[1] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
This classification underscores the importance of preventing ingestion. While comprehensive toxicological data is not available for this specific compound, related aromatic carboxylic acids may cause skin, eye, and respiratory irritation.[3][4] Therefore, a cautious approach assuming these potential hazards is prudent.
Prudent Practices for Handling and Storage
The cornerstone of safety when working with any chemical is a combination of established procedures and a thorough understanding of the substance's potential hazards.
Engineering Controls and Ventilation
Whenever possible, handle this compound in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is recommended to minimize inhalation exposure.[3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical step in mitigating exposure risks. The following PPE is recommended when handling this compound:
-
Eye Protection: Chemical safety goggles are essential to protect against potential splashes or dust.[3][4][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3][6] Nitrile or neoprene gloves are generally suitable for handling solid chemicals.
-
Body Protection: A laboratory coat should be worn to protect street clothing and skin from contamination.[3][6]
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3]
Storage Requirements
Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7][8]
-
Keep containers tightly closed to prevent contamination and potential release.[3][5][7]
The following diagram illustrates the logical workflow for the safe storage of this compound.
Caption: Workflow for the safe receipt and storage of this compound.
Emergency Procedures: A Proactive Approach
Preparedness is key to effectively managing unforeseen incidents in the laboratory.
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
After Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[7][9]
-
After Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][7][9]
-
After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][7]
-
After Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][10]
Accidental Release Measures
In the case of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of the spilled solid.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7][8]
-
Decontaminate: Clean the spill area thoroughly.
The following diagram outlines the procedure for responding to a small chemical spill.
Caption: Step-by-step workflow for responding to a small spill of this compound.
Fire-Fighting Measures
In the event of a fire involving this compound, use appropriate extinguishing media.
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam are effective.[5][7]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[5][7][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7][8]
Stability and Reactivity
This compound is generally stable under normal laboratory conditions.[11] However, it is important to be aware of its incompatibilities.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5][7][8]
-
Conditions to Avoid: Keep away from heat and sources of ignition.[5][7]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[12]
References
- PubChem. This compound.
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.
- Cole-Parmer. (Not specified). Material Safety Data Sheet - 4-Ethoxybenzoic acid, 99%. [Link]
- ChemSrc. 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4. [Link]
- Chemical Label for this compound. [Link]
- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). [Link]
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4-Ethoxymethyl-benzoic acid stability and storage conditions
Starting Data Collection
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Expanding Data Gathering
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Analyzing Initial Data
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Investigating Compound Details
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Pinpointing Stability Concerns
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Analyzing Benzoic Acid Data
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Evaluating Degradation Pathways
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Synthesizing Degradation Insights
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Refining Stability Assessment
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Acquiring Guide Data
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Evaluating Compound Properties
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Compiling Technical Guide
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Organizing Guide Content
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Constructing Guide Outline
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A Technical Guide to the Identification of Functional Groups in 4-Ethoxymethyl-benzoic Acid
This guide provides an in-depth analysis and experimental framework for the identification of the functional groups present in the organic compound 4-Ethoxymethyl-benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for a comprehensive structural elucidation.
Introduction
This compound, with the molecular formula C10H12O3, is a substituted aromatic carboxylic acid.[1][2] Its structural framework is of interest in medicinal chemistry and materials science due to the combination of a rigid aromatic core, a polar carboxylic acid group, and a flexible ether linkage. Accurate identification of its constituent functional groups is a critical first step in understanding its chemical reactivity, physical properties, and potential applications. This guide will detail the systematic approach to identifying the carboxylic acid, ether, and aromatic ring functionalities within the molecule.
Molecular Structure and Functional Group Overview
The IUPAC name, 4-(ethoxymethyl)benzoic acid, provides a clear indication of the molecule's constituent parts.[1] A systematic analysis of this name reveals the following functional groups:
-
Carboxylic Acid: The "-benzoic acid" suffix indicates the presence of a carboxyl group (-COOH) attached to a benzene ring.[3]
-
Aromatic Ring: The "benzoic" part of the name signifies a benzene ring that is substituted.[4][5]
-
Ether: The "ethoxy-" prefix describes an ethyl group (CH3CH2-) connected to the parent structure via an oxygen atom, forming an ether linkage (R-O-R').[6][7]
The following diagram illustrates the overall molecular structure and the location of these key functional groups.
Caption: Molecular structure of this compound with key functional groups highlighted.
Identification of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is a defining feature of this molecule, influencing its acidity, polarity, and solubility.[3] Its identification can be achieved through a combination of chemical tests and spectroscopic analysis.
Chemical Assays
Simple, qualitative chemical tests provide a rapid preliminary confirmation of the carboxylic acid group. These tests are based on the acidic nature of the carboxyl proton.[8][9]
| Test | Procedure | Positive Observation |
| Litmus Test | A small amount of the compound is dissolved in a suitable solvent and spotted onto blue litmus paper. | The blue litmus paper turns red.[8][9] |
| Sodium Bicarbonate Test | To an aqueous solution or suspension of the compound, a 5% solution of sodium bicarbonate is added. | Effervescence (release of CO2 gas) is observed. |
| Esterification | The compound is heated with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. | A characteristic fruity smell of the corresponding ester is produced.[10][11] |
Spectroscopic Characterization
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the carboxylic acid functional group. The vibrational frequencies of the C=O (carbonyl) and O-H bonds are highly characteristic.[3]
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is due to intermolecular hydrogen bonding between the carboxylic acid molecules.
-
C=O Stretch: A strong, sharp absorption band should appear between 1680-1725 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.
In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, usually in the range of 10-13 ppm.[3]
Identification of the Ether Functional Group
The ether functional group in this compound is an ethoxymethyl substituent (-CH₂-O-CH₂CH₃). An ether is characterized by an oxygen atom single-bonded to two carbon atoms.[6][7]
Method of Identification
Unlike carboxylic acids, ethers are generally unreactive and do not respond to simple chemical tests.[7] Therefore, their identification relies almost exclusively on spectroscopic methods.
-
Infrared (IR) Spectroscopy: The most characteristic feature of an ether in an IR spectrum is the C-O-C asymmetric stretching vibration, which appears as a strong, prominent band in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
¹H NMR Spectroscopy: The protons on the carbons adjacent to the ether oxygen are deshielded and will appear at a characteristic chemical shift. For the ethoxymethyl group:
-
The methylene protons (-CH₂-) attached to the aromatic ring and the ether oxygen would likely appear as a singlet around 4.5 ppm.
-
The methylene protons (-O-CH₂-CH₃) of the ethyl group would appear as a quartet around 3.5 ppm.
-
The methyl protons (-CH₃) of the ethyl group would appear as a triplet around 1.2 ppm.
-
Identification of the Aromatic Ring
The presence of a benzene ring is a core feature of the molecule's structure.[4] Aromatic compounds have distinct properties that allow for their identification.
Chemical Assays
A simple qualitative test for aromaticity is the ignition test.
| Test | Procedure | Positive Observation |
| Ignition Test | A small amount of the substance is heated on a spatula in a flame. | The compound burns with a yellow, sooty flame, which is indicative of a high carbon-to-hydrogen ratio, characteristic of aromatic compounds.[12] |
Spectroscopic Characterization
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic systems exhibit characteristic absorptions in the UV region, typically between 200-300 nm, due to π-π* electronic transitions.
-
Infrared (IR) Spectroscopy:
-
C-H stretching vibrations for sp² hybridized carbons in the aromatic ring appear above 3000 cm⁻¹.
-
C=C in-ring stretching vibrations are observed as a series of sharp bands between 1450-1600 cm⁻¹.
-
Out-of-plane C-H bending vibrations between 680-900 cm⁻¹ can indicate the substitution pattern on the benzene ring.
-
-
¹H NMR Spectroscopy: Protons attached to the aromatic ring are significantly deshielded and typically resonate in the region of 7.0-8.5 ppm. The splitting pattern of these signals can provide information about the substitution pattern on the ring. For a 1,4-disubstituted (para) ring, a characteristic pair of doublets is often observed.
Experimental Protocols
The following is a step-by-step workflow for the systematic identification of the functional groups in a sample of this compound.
Caption: Experimental workflow for functional group identification.
Step 1: Preliminary Chemical Tests
-
Sodium Bicarbonate Test:
-
Dissolve ~50 mg of the sample in 2 mL of water or ethanol.
-
Add 1 mL of 5% aqueous sodium bicarbonate solution.
-
Observation: Note any effervescence. A positive test confirms the presence of an acidic group, likely a carboxylic acid.
-
-
Ignition Test:
-
Place a small amount (~10 mg) of the solid sample on a spatula.
-
Introduce the spatula into the flame of a Bunsen burner.
-
Observation: Note the color and nature of the flame. A sooty, yellow flame suggests the presence of an aromatic ring.[12]
-
Step 2: Spectroscopic Analysis
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet or use an ATR accessory for the solid sample.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Look for a broad O-H stretch (2500-3300 cm⁻¹), a sharp C=O stretch (1680-1725 cm⁻¹), aromatic C=C stretches (1450-1600 cm⁻¹), and a strong C-O ether stretch (1000-1300 cm⁻¹).
-
-
¹H NMR Spectroscopy:
-
Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Data Analysis: Identify signals corresponding to the carboxylic acid proton (10-13 ppm), aromatic protons (7-8.5 ppm), and the protons of the ethoxymethyl group (1.2, 3.5, and 4.5 ppm).
-
Summary of Expected Analytical Data
| Functional Group | Analytical Technique | Expected Observation/Result |
| Carboxylic Acid | Sodium Bicarbonate Test | Effervescence (CO₂ evolution) |
| FT-IR Spectroscopy | Broad O-H stretch: 2500-3300 cm⁻¹; Strong C=O stretch: 1680-1725 cm⁻¹ | |
| ¹H NMR Spectroscopy | Broad singlet, ~10-13 ppm (1H) | |
| Ether | FT-IR Spectroscopy | Strong, sharp C-O-C stretch: 1000-1300 cm⁻¹ |
| ¹H NMR Spectroscopy | Quartet, ~3.5 ppm (2H); Triplet, ~1.2 ppm (3H); Singlet, ~4.5 ppm (2H) | |
| Aromatic Ring | Ignition Test | Burns with a sooty, yellow flame |
| FT-IR Spectroscopy | C=C stretches: 1450-1600 cm⁻¹; sp² C-H stretch: >3000 cm⁻¹ | |
| ¹H NMR Spectroscopy | Signals in the range of 7.0-8.5 ppm (4H), likely as a pair of doublets |
Conclusion
The systematic application of both classical chemical tests and modern spectroscopic techniques provides a self-validating framework for the unequivocal identification of the functional groups in this compound. The acidic nature of the molecule is readily confirmed by simple chemical tests, while the full structural detail, including the ether linkage and aromatic system, is elucidated through IR and NMR spectroscopy. This comprehensive approach ensures a high degree of confidence in the structural assignment, which is fundamental for any further research or development involving this compound.
References
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An In-Depth Technical Guide to Predicting the Biological Targets of 4-Ethoxymethyl-benzoic acid
Abstract: The identification of a small molecule's biological target is a critical and rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework for the elucidation of potential protein targets for 4-Ethoxymethyl-benzoic acid, a compound for which no significant biological activity has been previously characterized. We detail a systematic, multi-pronged strategy that begins with robust in silico predictions and progresses to rigorous experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for target identification and validation.
Introduction: The Challenge of Target Deconvolution
The journey from a bioactive small molecule to a therapeutic agent is contingent on understanding its mechanism of action, which begins with identifying its molecular target(s).[1] this compound is a small organic molecule whose interactions with biological systems are largely uncharacterized. The process of "target deconvolution" or "target fishing" for such a molecule is an exercise in generating and testing hypotheses.[1] Modern drug discovery leverages a powerful synergy between computational and experimental methods to navigate the vast proteomic landscape and pinpoint specific binding partners.[2][3]
This guide outlines a logical, field-proven workflow to predict and validate the targets of this compound. We will first employ computational, or in silico, methods to generate a ranked list of probable targets.[2][3][4] These predictions are founded on the fundamental principle of molecular similarity: molecules with similar structures are likely to exhibit similar biological activities by interacting with similar targets.[2][5] Subsequently, we will describe established experimental protocols to validate these computational hypotheses, providing the empirical evidence necessary for confirmation.
Part 1: In Silico Target Prediction – Generating Hypotheses from Data
The initial phase of target identification for a novel compound like this compound involves computationally screening it against vast databases of known bioactive molecules and protein structures. This reduces the experimental search space from thousands of potential proteins to a manageable number of high-probability candidates.[3]
Ligand-Based Virtual Screening (LBVS)
The most direct predictive method, LBVS operates on the "similarity principle."[2][5] It does not require the 3D structure of a target protein. Instead, it leverages the extensive information from known active ligands to infer targets for a query molecule.[6][7] The workflow involves comparing the 2D and 3D features of this compound to ligands in databases like ChEMBL, a manually curated database of bioactive molecules with drug-like properties.[8][9][10][11][12]
SwissTargetPrediction is a web-based tool that predicts targets by combining 2D and 3D similarity measures between the query molecule and a library of over 370,000 active compounds.[13][14][15][16][17]
-
Obtain Compound Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem.[18][19][20][21][22]
-
SMILES for this compound: CCOC(C1=CC=C(C=C1)C(=O)O)
-
-
Submit to Server: Navigate to the SwissTargetPrediction web server.[14] Paste the SMILES string into the query box.
-
Select Organism: Choose the target organism (e.g., Homo sapiens).
-
Analyze Results: The output is a ranked list of potential targets based on a probability score. The tool identifies known ligands from its database that are most similar to the query and reports their associated targets.[16] This provides the first set of testable hypotheses.
Caption: Workflow for Ligand-Based Virtual Screening.
Structure-Based Virtual Screening (SBVS)
When the 3D structure of potential protein targets is known, SBVS, particularly molecular docking, can be employed.[23][24][25] This method computationally "places" the ligand (this compound) into the binding site of a protein and calculates a score based on the steric and energetic complementarity.[2][23]
This protocol assumes a high-probability target has been identified from LBVS (e.g., Target X).
-
Obtain Protein Structure: Download the 3D crystal structure of Target X from the Protein Data Bank (PDB), a repository for 3D structural data of large biological molecules.[26][27][28][29][30]
-
Prepare the Receptor: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein structure. This involves removing water molecules, adding hydrogen atoms, and defining the binding site (receptor grid) based on known ligands or binding pocket prediction algorithms.[31]
-
Prepare the Ligand: Convert the 2D SMILES of this compound into a 3D structure and generate possible low-energy conformations.
-
Perform Docking: Run a docking algorithm (e.g., Glide) to fit the ligand conformations into the prepared receptor grid.[31][32] The program will output a series of "poses" ranked by a docking score.
-
Analyze Docking Pose: A good docking score, combined with visually inspecting the pose to confirm key interactions (e.g., hydrogen bonds, hydrophobic contacts), strengthens the hypothesis that Target X is a genuine target.
Caption: The logical progression from computational prediction to experimental validation.
Conclusion
This guide provides a robust, multi-stage strategy for identifying the biological targets of this compound. The process begins with a broad, computational net cast through ligand- and structure-based virtual screening to generate high-probability hypotheses. These in silico predictions are then systematically tested using rigorous biophysical and cellular assays to confirm physical binding and target engagement. This integrated approach maximizes efficiency, reduces experimental costs, and provides the layered, self-validating evidence required to confidently assign a biological function to a novel small molecule, paving the way for future mechanistic studies and potential therapeutic development.
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- Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link]
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- The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods.
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- SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.
- Surface Plasmon Resonance (SPR) Assay.
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- Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 4-Ethoxymethyl-benzoic Acid
Introduction: The Strategic Value of 4-Ethoxymethyl-benzoic Acid
This compound is a valuable bifunctional organic building block, featuring both a carboxylic acid and an ether moiety. This structure makes it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and materials for optoelectronics. The ethoxymethyl group can serve as a lipophilic spacer or a protective group, while the carboxylic acid provides a handle for further functionalization, such as amide bond formation or esterification.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound from the readily available starting material, 4-bromomethylbenzoic acid. The procedure is based on the robust and historically significant Williamson ether synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and offer expert insights to ensure a successful and reproducible outcome.
Reaction Scheme and Mechanism
The synthesis proceeds via a Williamson ether synthesis, a reliable method for forming ethers from an organohalide and an alkoxide.[1][2]
Overall Reaction:
Mechanistic Rationale (SN2 Pathway):
The reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1] This process occurs in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks.[1]
-
Nucleophile Formation: In the first phase, a strong base, potassium hydroxide (KOH), deprotonates ethanol to form the potent ethoxide nucleophile (CH₃CH₂O⁻) and water. The KOH also deprotonates the carboxylic acid of the starting material, forming the corresponding potassium carboxylate. This is a crucial detail, as the reaction is carried out on the salt form of the starting material.
-
Nucleophilic Attack: The ethoxide ion then performs a "backside attack" on the electrophilic benzylic carbon of the potassium 4-(bromomethyl)benzoate.[3] This carbon is an excellent substrate for SN2 reactions because it is a primary halide, minimizing steric hindrance.[4][5]
-
Leaving Group Departure: Simultaneously with the nucleophilic attack, the bromide ion is displaced as the leaving group, resulting in the formation of the ether linkage.
-
Protonation: The product exists in the reaction mixture as its potassium carboxylate salt. A final acidification step (work-up) is required to protonate the carboxylate, yielding the neutral this compound, which is sparingly soluble in water and precipitates from the solution.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |
| 4-Bromomethylbenzoic Acid | 215.04 | 2.15 g | 10.0 | 1.0 | Starting Material |
| Potassium Hydroxide (KOH) | 56.11 | 1.12 g | 20.0 | 2.0 | Base/Nucleophile Precursor |
| Ethanol (Absolute) | 46.07 | 50 mL | - | - | Solvent & Reagent |
| Hydrochloric Acid (2 M) | - | ~15 mL | - | - | For Acidification |
| Deionized Water | - | ~100 mL | - | - | For Work-up & Recrystallization |
| Hexane | - | 30 mL | - | - | For Washing |
Step-by-Step Procedure
Part A: Reaction Setup and Execution
-
Prepare the Ethoxide Solution: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add potassium hydroxide (1.12 g). Carefully add absolute ethanol (50 mL) to the flask and stir until the KOH is completely dissolved.
-
Expert Insight: Using at least two equivalents of KOH is critical. The first equivalent deprotonates the carboxylic acid of the starting material, and the second equivalent deprotonates ethanol to form the required ethoxide nucleophile.
-
-
Add Starting Material: Add 4-bromomethylbenzoic acid (2.15 g) to the ethanolic KOH solution.
-
Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 60 minutes. The 60-minute timing should begin once the solution is actively boiling.[6]
-
Expert Insight: Heating under reflux increases the reaction rate by providing the necessary activation energy for the SN2 reaction, ensuring the transformation completes in a reasonable timeframe.
-
Part B: Product Isolation and Purification
-
Solvent Removal: After the reflux period, cool the flask to room temperature. Remove the ethanol using a rotary evaporator to obtain a solid or semi-solid residue.[6]
-
Dissolution: Add deionized water (60 mL) to the flask and swirl or stir until the residue is fully dissolved. The solution now contains the potassium salt of the product.
-
Acidification and Precipitation: While stirring, slowly add 2 M hydrochloric acid dropwise to the aqueous solution. Monitor the pH with litmus or pH paper. Continue adding acid until the solution is distinctly acidic (pH ~2-3). A white precipitate of this compound will form.[6]
-
Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (15 mL each) to remove inorganic salts. Follow this with a wash of cold hexane (15 mL) to remove any non-polar organic impurities.[6]
-
Drying (Crude Product): Leave the product under vacuum on the filter for at least 20 minutes to pull air through and partially dry it. Weigh the crude product and record the mass.
Part C: Recrystallization and Final Drying
-
Recrystallization: Transfer the crude solid to a 125 mL Erlenmeyer flask. Add a minimal amount of a hot water/ethanol mixture to dissolve the solid completely. Start with approximately 30 mL of water and add ethanol dropwise while heating until a clear solution is obtained.
-
Expert Insight: The goal of recrystallization is to dissolve the product in a minimal amount of hot solvent. If too much solvent is used, recovery will be low. Allowing the solution to cool slowly promotes the formation of pure crystals.
-
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry thoroughly under vacuum or in a drying oven at low heat (~50-60 °C).
-
Characterization: Record the final weight of the purified product and calculate the percent yield. Determine the melting point and compare it to the literature value. For unambiguous structure confirmation, analysis by ¹H NMR, ¹³C NMR, and IR spectroscopy is recommended.
Workflow Visualization
Troubleshooting and Safety
-
Low Yield: This can result from incomplete reaction (insufficient reflux time), using wet ethanol (which would consume the base), or loss of product during work-up (using too much recrystallization solvent).
-
Oily Product: If the product "oils out" during recrystallization instead of forming crystals, it may be due to impurities or cooling the solution too rapidly. Try reheating the solution, adding a little more solvent, and allowing it to cool more slowly.
-
Safety: Potassium hydroxide is corrosive and should be handled with care. Ethanol and hexane are flammable; ensure no open flames are nearby. The reaction should be performed in a fume hood.
References
- Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Dalhousie University.
- Williamson ether synthesis (video). Khan Academy. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Williamson Ether Synthesis. Professor Dave Explains via YouTube. [Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway?. Chemistry Stack Exchange. [Link]
- This compound | C10H12O3.
- 2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. [Link]
- Experiment 12. Preparation of 4-acetoxybenzoic acid. University of the West Indies. [Link]
- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Dalhousie University. [Link]
- Solved Experiment 16 Preparation of 4-bromomethylbenzoic acid by radical substitution and conversion to 4-methoxymethylbenzoic acid by nucleophilic substitution. Chegg.com. [Link]
Sources
Application Note: A Detailed Protocol for the Synthesis of 4-Ethoxymethyl-benzoic Acid
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 4-Ethoxymethyl-benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the radical bromination of 4-methylbenzoic acid (p-toluic acid) to yield 4-(bromomethyl)benzoic acid, which is subsequently converted to the target compound via a Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.
Introduction
This compound and its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials. The ethoxymethyl ether moiety can serve as a lipophilic spacer or a protecting group, while the carboxylic acid functionality allows for further chemical modifications, such as amide bond formation or esterification. The synthetic route detailed herein is a robust and scalable method that utilizes readily available starting materials and well-established organic reactions.
The first step involves a free radical substitution reaction to selectively brominate the benzylic position of 4-methylbenzoic acid. This is followed by a nucleophilic substitution reaction, specifically a Williamson ether synthesis, where an ethoxide nucleophile displaces the bromide to form the desired ether linkage.[1][2]
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as a two-stage process, beginning with the functionalization of the methyl group and culminating in the formation of the ether.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Sigma-Aldrich |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 97% | Sigma-Aldrich |
| Chlorobenzene | C₆H₅Cl | 112.56 | Anhydrous, ≥99% | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 200 proof, anhydrous | Sigma-Aldrich |
| Sodium Metal | Na | 22.99 | In mineral oil | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aqueous solution | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | --- | --- |
Safety Precautions:
-
Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. It should be handled with care and not subjected to friction or shock.[3]
-
N-Bromosuccinimide is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium metal reacts violently with water. All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere.
-
Chlorobenzene is a toxic and flammable solvent. Use in a fume hood and away from ignition sources.
Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid
This procedure is adapted from established methods for the radical bromination of benzylic positions.[3]
Reaction:
C₈H₈O₂ + C₄H₄BrNO₂ --(C₆H₅CO)₂O₂, C₆H₅Cl, Reflux--> C₈H₇BrO₂ + C₄H₅NO₂
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzoic acid (10.0 g, 73.4 mmol), N-bromosuccinimide (13.7 g, 77.1 mmol), and benzoyl peroxide (0.36 g, 1.5 mmol).
-
Solvent Addition: Add 100 mL of chlorobenzene to the flask. Ensure that any solids adhering to the neck of the flask are washed down into the reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction should commence upon boiling, and the progress can be monitored by the consumption of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath for 30 minutes to precipitate the product and the succinimide byproduct.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold hexane (3 x 30 mL) to remove residual chlorobenzene and any non-polar impurities.
-
To remove the succinimide byproduct, suspend the solid in 150 mL of deionized water and stir vigorously for 15 minutes.
-
Filter the solid again under vacuum, wash with deionized water (2 x 50 mL), and then with cold hexane (2 x 30 mL).
-
-
Purification: The crude product is often of sufficient purity for the next step. However, for higher purity, it can be recrystallized from a minimal amount of hot ethyl acetate.[3]
-
Drying and Characterization: Dry the purified 4-(bromomethyl)benzoic acid in a vacuum oven at 50°C overnight. Record the final mass and calculate the yield. Characterize the product by melting point determination and ¹H NMR spectroscopy.
Step 2: Synthesis of this compound
This protocol utilizes the Williamson ether synthesis, a classic and reliable method for ether formation.[1][2] The procedure is analogous to the synthesis of 4-methoxymethylbenzoic acid.[4]
Reaction:
C₈H₇BrO₂ + C₂H₅ONa --Ethanol, Reflux--> C₁₀H₁₂O₃ + NaBr
-
Preparation of Sodium Ethoxide:
-
In a dry 250 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous ethanol.
-
Carefully add small pieces of sodium metal (1.84 g, 80.0 mmol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
-
Reaction:
-
To the freshly prepared sodium ethoxide solution, add 4-(bromomethyl)benzoic acid (10.8 g, 50.2 mmol) portion-wise with stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting solid residue in 100 mL of deionized water.
-
Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will protonate the carboxylate and precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the crude product with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Recrystallize the solid from a mixture of ethanol and water to obtain the purified this compound.
-
-
Drying and Characterization: Dry the final product in a vacuum oven at 60°C. Record the final mass, calculate the yield, and characterize by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Mechanistic Insights
Caption: SN2 mechanism of the Williamson ether synthesis.
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][5] The ethoxide ion, a strong nucleophile, attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzoic acid.[2] This occurs in a concerted step where the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken.[1] The reaction is favored for primary alkyl halides, such as the benzylic bromide used here, as steric hindrance is minimal, reducing the likelihood of competing elimination reactions.[6][7]
Expected Results and Characterization
| Compound | Appearance | Melting Point (°C) | Expected ¹H NMR Signals (δ, ppm) |
| 4-(Bromomethyl)benzoic Acid | White to off-white solid | 220-224 | ~4.5 (s, 2H, -CH₂Br), 7.4-8.1 (m, 4H, Ar-H), ~13.0 (br s, 1H, -COOH) |
| This compound | White crystalline solid | 135-138 | ~1.2 (t, 3H, -CH₃), ~3.5 (q, 2H, -OCH₂CH₃), ~4.5 (s, 2H, -ArCH₂O-), 7.4-8.0 (m, 4H, Ar-H), ~12.9 (br s, 1H, -COOH) |
Note: NMR chemical shifts are approximate and may vary depending on the solvent used.
Troubleshooting
-
Low yield in Step 1: Ensure the benzoyl peroxide is fresh, as it can decompose over time. The reaction should be protected from excessive light, which can cause uncontrolled radical reactions.
-
Incomplete reaction in Step 2: Ensure all reagents and solvents are anhydrous, as water will quench the sodium ethoxide. Use freshly prepared sodium ethoxide for the best results.
-
Product purification issues: If the final product is oily or difficult to crystallize, it may be contaminated with unreacted starting material or byproducts. Column chromatography on silica gel using a hexane/ethyl acetate gradient can be an effective purification method.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable compound for their research and development needs. The mechanistic insights provided offer a deeper understanding of the underlying chemical transformations, aiding in the optimization and adaptation of this synthesis for related targets.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- University of Manitoba. Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). [Link]
- Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]
- FAQ. What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?. [Link]
- PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid. [Link]
- SynArchive. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. [Link]
- Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- University of Manitoba. Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]
- PrepChem.com. Synthesis of 4-(2-formyl-3-hydroxyphenoxymethyl) benzoic acid. [Link]
- PubChemLite. 4-(ethoxymethyl)benzoic acid (C10H12O3). [Link]
- PubChem. This compound. [Link]
- Google Patents. JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester.
- Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
- Reddit. Reaction with Sodium Ethoxide?. [Link]
- University of California, Irvine.
- Master Organic Chemistry.
- The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- ResearchGate.
- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Google Patents.
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity 4-Ethoxymethyl-benzoic Acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-Ethoxymethyl-benzoic acid using the recrystallization technique. The narrative is structured to deliver not only a step-by-step methodology but also the underlying scientific principles governing each experimental choice. We address critical parameters such as solvent selection, temperature control, and crystal growth dynamics to ensure researchers, scientists, and drug development professionals can achieve high purity and optimal recovery. This guide incorporates self-validating quality control steps, troubleshooting advice, and visual workflows to bridge theoretical knowledge with practical laboratory execution.
Introduction: The Imperative for Purity
This compound (C₁₀H₁₂O₃, MW: 180.20 g/mol ) is a valuable benzoic acid derivative used as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce toxicological risks in drug development pipelines. Crude this compound, synthesized via methods like the oxidation of corresponding p-substituted xylenes or other routes, is often contaminated with unreacted starting materials, by-products, or catalysts.[2][3]
Recrystallization is a powerful and widely used purification technique for solid organic compounds.[4] The method leverages the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5][6] By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the target compound's solubility decreases, leading to the formation of a crystalline lattice that inherently excludes mismatched impurity molecules.[4][7] This document details a robust protocol for applying this principle to achieve high-purity this compound.
The Science of Recrystallization: A Primer
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the this compound when hot.
-
Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.
-
Non-reactive: The solvent must not react with the compound being purified.
For benzoic acid derivatives, which possess a polar carboxylic acid group and a less polar aromatic ring, a moderately polar solvent or a mixed-solvent system is often effective.[8] Based on the properties of analogous compounds like 4-methoxybenzoic acid, which is soluble in alcohols and sparingly soluble in water, an ethanol/water system is a logical and effective choice for this compound.[8]
Materials and Equipment
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing grade, optional)
-
Boiling chips
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Beakers
-
Graduated cylinders
-
Buchner funnel and vacuum flask
-
Filter paper
-
Spatula and glass stirring rod
-
Watch glass
-
Ice bath
-
Melting point apparatus
-
Analytical balance
Safety & Hazard Management
-
This compound: Harmful if swallowed.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Ethanol: Flammable liquid. Keep away from open flames and sparks.
-
Hot Surfaces: The hot plate and heated glassware can cause severe burns. Handle with appropriate heat-resistant gloves.
-
General: All procedures should be performed in a well-ventilated fume hood.
Experimental Protocol: From Crude Solid to Pure Crystals
This protocol is designed as a self-validating system, where successful execution of each step logically leads to a high-purity final product.
Part A: Dissolution and Preparation of Saturated Solution
The objective is to dissolve the crude material in the minimum amount of hot solvent to ensure the solution is saturated upon cooling, which is essential for crystallization.
-
Weighing: Accurately weigh approximately 2.0 g of crude this compound and place it into a 100 mL Erlenmeyer flask. Record the exact mass.
-
Solvent Addition: Add 10 mL of 95% ethanol to the flask. Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Heating to Dissolve: Gently heat the mixture on a hot plate with stirring. Ethanol is the primary solvent here due to the compound's organic nature.
-
Titration with Co-solvent: Once the ethanol is warm and the solid is partially dissolved, slowly add hot deionized water dropwise from a separate heated beaker. Water acts as the anti-solvent. Continue adding hot water until all the this compound just dissolves. The solution should be clear and homogenous. Causality Check: Adding too much solvent will result in poor recovery, while adding too little may cause premature crystallization during hot filtration.[5]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat. Allow it to cool slightly for a minute, then add a small spatula tip of activated carbon. Re-heat the solution to boiling for 2-3 minutes. The activated carbon will adsorb colored impurities.[5]
Part B: (Optional) Hot Gravity Filtration
This step is only necessary if activated carbon was used or if insoluble impurities are visible in the hot solution.
-
Apparatus Setup: Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Pre-heating: Keep the receiving flask and funnel hot by placing them on the hot plate. This prevents the product from crystallizing prematurely on the filter paper or in the funnel stem.
-
Filtration: Quickly pour the hot solution through the fluted filter paper. Rinse the original flask with a small amount of the hot solvent mixture and pour this through the filter to ensure a quantitative transfer.
Part C: Crystallization
The rate of cooling directly impacts crystal size and purity. Slow cooling is crucial for forming large, well-defined crystals that exclude impurities.[4][7]
-
Slow Cooling: Cover the flask containing the clear filtrate with a watch glass or an inverted beaker and set it aside on a benchtop, away from drafts, to cool slowly to room temperature.
-
Observation: As the solution cools, crystals should begin to form. Allow the flask to stand undisturbed for at least 30-45 minutes.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for an additional 20-30 minutes to maximize the precipitation of the product from the solution.
-
Inducing Crystallization (If Necessary): If no crystals form after cooling, the solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure this compound.[7]
Part D: Isolation and Drying
-
Vacuum Filtration: Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of the ice-cold ethanol/water solvent mixture to ensure it seals against the funnel.
-
Crystal Collection: Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion (a few mL) of ice-cold solvent mixture. This removes any adhering mother liquor containing dissolved impurities. Repeat once more. Causality Check: Using room temperature or warm solvent for washing will redissolve a significant portion of the purified product, leading to lower yield.[7]
-
Drying: Leave the vacuum on for 10-15 minutes to pull air through the crystals, helping to dry them. Transfer the filter cake to a pre-weighed watch glass, spread it out, and allow it to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Caption: Recrystallization workflow for this compound.
Data Summary and Quality Control
This section outlines the expected quantitative data and the critical quality control step for validating the purification's success.
Table 1: Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale |
| Crude:Solvent Ratio (w/v) | ~1 g : 5-8 mL (initial) | Ensures dissolution while aiming for saturation upon cooling. |
| Solvent System | 95% Ethanol / Deionized Water | Good solvency for the organic molecule (ethanol) with an effective anti-solvent (water). |
| Cooling Protocol | Slow cooling to RT, then ice bath | Promotes large crystal growth and maximizes recovery. |
| Washing Solvent | Ice-cold Ethanol/Water mixture | Minimizes loss of purified product during washing. |
Trustworthiness: Purity Verification via Melting Point
The most straightforward method to validate the purity of the recrystallized product is through melting point analysis.
-
Measure Crude MP: Determine the melting point of a small sample of the initial crude material. It will likely melt over a broad and depressed temperature range due to the presence of impurities.
-
Measure Purified MP: After drying, determine the melting point of the recrystallized this compound.
-
Compare: A successful purification is indicated by a sharper and higher melting point for the purified product compared to the crude starting material. For reference, the structurally similar 4-ethoxybenzoic acid melts at 197-199 °C, while 4-(methoxymethyl)benzoic acid melts at 123 °C.[9][10] The purified product's melting point should fall within a narrow range (e.g., 1-2 °C).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was added; solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try inducing crystallization by scratching or seeding.[7] |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated. | Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then cool again. |
| Low Recovery | Too much solvent used; premature crystallization during hot filtration; washing with solvent that was not ice-cold. | Re-evaluate the minimum solvent volume needed. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing. |
| Colored Crystals | Decolorizing carbon was not used, or an insufficient amount was used. | Repeat the recrystallization process, ensuring the use of activated carbon after the initial dissolution step. |
Conclusion
The protocol detailed in this application note provides a reliable and scientifically grounded method for the purification of this compound. By carefully selecting the solvent system and controlling the rates of heating and cooling, researchers can effectively remove impurities and obtain a final product of high crystalline purity. The inclusion of a melting point analysis serves as a critical, self-validating quality control check, ensuring the trustworthiness of the final product for use in sensitive downstream applications such as pharmaceutical synthesis.
References
- University of Missouri-St. Louis. Recrystallization of Benzoic Acid.
- University of Canterbury. Recrystallisation of benzoic acid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 308541, this compound.
- University of California, Los Angeles. The Recrystallization of Benzoic Acid.
- Slideshare. Experiment 4 purification - recrystallization of benzoic acid.
- Chemsrc. 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4.
- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
- Pharmaffiliates. benzoic acid and its Impurities.
- Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
Sources
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- 2. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Ethoxybenzoic acid 99 619-86-3 [sigmaaldrich.com]
- 10. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]
The Emerging Role of 4-Ethoxymethyl-benzoic Acid in Advanced Polymer Synthesis: A Guide for Innovators
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science on the applications of 4-Ethoxymethyl-benzoic acid in polymer chemistry. While direct, extensive literature on this specific monomer is emerging, this document consolidates established principles from analogous benzoic acid derivatives to provide robust, field-proven insights and detailed protocols. We will explore its potential as a versatile building block for creating advanced polymers, including specialty polyesters and liquid crystalline polymers, offering a unique combination of properties derived from its aromatic core and flexible ethoxymethyl side chain.
Introduction: Unlocking New Polymer Architectures
The relentless pursuit of novel polymers with tailored properties is a cornerstone of modern materials science. This compound (4-EMBA) presents itself as a compelling, yet underexplored, monomer for the synthesis of advanced polymeric materials. Its structure, featuring a rigid benzoic acid core and a flexible ethoxymethyl group, suggests its utility in designing polymers with a unique balance of thermal stability, processability, and potentially, liquid crystalline behavior.
The carboxylic acid functionality of 4-EMBA allows for its incorporation into polymer backbones through conventional polymerization techniques such as polycondensation. The ethoxymethyl substituent can influence the polymer's solubility, melting behavior, and intermolecular interactions, offering a lever to fine-tune the final material's properties. This guide will extrapolate from the well-documented chemistry of similar monomers, such as 4-hydroxybenzoic acid and various alkoxybenzoic acids, to provide a detailed roadmap for the utilization of 4-EMBA in polymer synthesis.[1][2]
Potential Applications in Polymer Chemistry
Based on the established applications of structurally related benzoic acid derivatives, this compound is anticipated to be a valuable monomer in the following areas:
-
Specialty Polyesters: As a mono-functional carboxylic acid, 4-EMBA can be employed as a comonomer in the synthesis of polyesters to control molecular weight or to introduce specific functionalities. Its incorporation can modify the thermal and mechanical properties of polyesters.[3][4]
-
Liquid Crystalline Polymers (LCPs): The rigid, rod-like structure of the benzoic acid core is a key feature in the formation of liquid crystalline phases. The ethoxymethyl group can influence the mesophase behavior and processing window of the resulting LCPs.[1][5][6]
-
Functional Polymers: The ethoxymethyl group offers a site for potential post-polymerization modification, enabling the introduction of other functional groups to create polymers for specialized applications.
-
Block Copolymers: 4-EMBA can be used to create blocks in copolymers, imparting specific properties to segments of the macromolecule.[7][8]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [9] |
| Molecular Weight | 180.20 g/mol | [9] |
| IUPAC Name | 4-(ethoxymethyl)benzoic acid | [9] |
| CAS Number | 146781-28-4 | [9] |
| Appearance | White to off-white crystalline powder (predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and THF. | Inferred from similar compounds |
Experimental Protocols
The following protocols are based on established methods for the synthesis of polyesters and liquid crystalline polymers from analogous benzoic acid derivatives.[3][10][11] Researchers should consider these as robust starting points, with optimization likely required for specific applications.
Synthesis of a Copolyester via Melt Polycondensation
This protocol describes the synthesis of a random copolyester incorporating this compound to modify the properties of a polyester based on a diacid and a diol.
Workflow Diagram:
Caption: Workflow for copolyester synthesis using 4-EMBA.
Materials:
-
Aromatic or aliphatic diacid (e.g., Terephthalic acid, Adipic acid)
-
Diol (e.g., Ethylene glycol, 1,4-Butanediol)
-
This compound (4-EMBA)
-
Catalyst (e.g., Antimony trioxide, Titanium(IV) butoxide)
-
High-boiling point solvent (optional, for solution polymerization)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
Vacuum pump capable of reaching high vacuum (<1 Torr).
Procedure:
-
Reactor Charging: Charge the reaction vessel with the diacid, diol, the desired molar percentage of this compound, and the catalyst (typically 200-500 ppm).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow during the initial heating phase.
-
Esterification: Gradually heat the mixture with stirring to the desired reaction temperature (e.g., 180-220°C). Water will begin to distill off as the esterification reaction proceeds. Continue this step until the majority of the theoretical amount of water has been collected.
-
Polycondensation: Increase the temperature (e.g., to 250-280°C) and gradually apply a high vacuum (<1 Torr). This stage facilitates the removal of the diol and drives the polymerization to achieve a high molecular weight. The viscosity of the reaction mixture will increase significantly.
-
Reaction Completion and Recovery: Continue the reaction under high vacuum until the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer. To stop the reaction, remove the vacuum by introducing nitrogen gas and then cool the reactor. The polymer can be extruded from the reactor and pelletized.
-
Purification: The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or a phenol/tetrachloroethane mixture) and precipitating it in a non-solvent like methanol.
Causality Behind Experimental Choices:
-
The use of a high vacuum in the polycondensation stage is critical to remove the condensation byproducts (water and excess diol), thereby shifting the reaction equilibrium towards the formation of high molecular weight polymer chains, according to Le Chatelier's principle.
-
A nitrogen atmosphere is essential to prevent oxidative degradation of the polymer at high temperatures, which would lead to discoloration and a reduction in molecular weight.
-
The catalyst (e.g., antimony or titanium compounds) is necessary to achieve a practical reaction rate for both the esterification and polycondensation steps.
Synthesis of a Liquid Crystalline Polymer (LCP) Homopolyester
This protocol outlines a hypothetical synthesis of a homopolyester from this compound, which is expected to exhibit liquid crystalline properties. This procedure is adapted from methods used for synthesizing LCPs from 4-hydroxybenzoic acid.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of an LCP from 4-EMBA.
Materials:
-
This compound (4-EMBA)
-
Acetic anhydride (if a hydroxy-functional comonomer is used for acetylation)
-
Catalyst (e.g., Sodium acetate, Potassium acetate)
-
Nitrogen gas (high purity)
Procedure:
-
Monomer Charging: Charge the reaction vessel with this compound and the catalyst. If a comonomer like 4-hydroxybenzoic acid is used, it should first be acetylated with acetic anhydride.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen and maintain a slow nitrogen flow.
-
Initial Heating: Heat the mixture with stirring to a temperature sufficient to melt the monomers and initiate the polycondensation reaction (e.g., 200-250°C). Acetic acid (if acetylated comonomers are used) or water will begin to distill off.
-
High-Temperature Polycondensation: After the initial evolution of byproducts ceases, gradually increase the temperature (e.g., to 280-320°C) and apply a high vacuum.
-
Monitoring and Completion: Monitor the reaction by observing the melt viscosity. The reaction is complete when a high melt viscosity is achieved.
-
Recovery and Characterization: Cool the reactor under nitrogen, and then recover the solid polymer. The polymer can be ground into a powder for subsequent characterization and processing.
Characterization of Polymers Derived from 4-EMBA
A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the chemical structure of the polymer, the incorporation of 4-EMBA, and the copolymer composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the presence of characteristic functional groups (e.g., ester linkages, aromatic rings). |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), and identifies liquid crystalline phase transitions. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition temperature of the polymer. |
| Polarized Optical Microscopy (POM) | Visualizes the textures of liquid crystalline phases, confirming the presence and type of mesophases. |
| Wide-Angle X-ray Diffraction (WAXD) | Investigates the crystalline structure and degree of crystallinity of the polymer. |
Conclusion and Future Outlook
This compound stands as a promising monomer for the development of novel polymers with tailored properties. The protocols and insights provided in this guide, derived from the established chemistry of analogous compounds, offer a solid foundation for researchers to explore the potential of 4-EMBA in creating high-performance materials. Future research should focus on the detailed synthesis and characterization of homopolymers and copolymers of 4-EMBA to fully elucidate its structure-property relationships and unlock its potential in advanced applications, from specialty engineering plastics to next-generation liquid crystalline materials.
References
- Cicala, G., et al. (2008). Synthesis and characterization of poly(4-oxyalkylenoxy benzoate)s of different chain length.
- Salaryan, P., et al. (2012). Preparation and characterization of polyesters with controlled molecular weight method.
- Journal of Chemical Education. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. [Link]
- Specific Polymers. Benzoic acid, 4-[[6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-, 2,3,5-trimethyl-1,4-phenylene ester. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- PubChem. This compound.
- ResearchGate. Liquid crystal 4-(octyloxy)benzoic acid. [Link]
- MDPI. (2018).
- ResearchGate. (2024).
- DTIC. (1990). Liquid Crystalline Polymers. [Link]
- MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. [Link]
- ResearchGate. (2020).
- PMC. (2013).
- SciSpace. (2013). Synthesis and Characterization of Polymers Based on Benzimidazole Segments for Polymer Solar Cells. [Link]
- MDPI. (2020). Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film. [Link]
- PMC. (2012). Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells. [Link]
- ResearchGate. (2013). Preparation, Mechanical, and Thermal Properties of Biodegradable Polyesters/Poly(Lactic Acid) Blends. [Link]
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Application Note: A Comprehensive Guide to the Development of Analytical Methods for 4-Ethoxymethyl-benzoic acid
Abstract
This guide provides a detailed framework for the development and implementation of robust analytical methods for 4-Ethoxymethyl-benzoic acid, a key intermediate in various synthetic processes. We present a primary High-Performance Liquid Chromatography (HPLC) method for quantification and purity assessment, alongside a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity identification and orthogonal verification. The protocols are designed to be self-validating, with explanations grounded in physicochemical principles to empower researchers to adapt these methods to their specific needs.
Introduction
This compound is an aromatic carboxylic acid derivative whose precise quantification is critical for ensuring the quality, safety, and efficacy of downstream products in pharmaceutical and chemical manufacturing. The presence of the carboxylic acid and ether functional groups dictates the analytical strategy, requiring methods that can handle its polarity and potential for specific impurity profiles. This document outlines two validated analytical approaches, providing detailed protocols and the scientific rationale behind the methodological choices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Source |
| IUPAC Name | 4-(ethoxymethyl)benzoic acid | PubChem[1] |
| CAS Number | 146781-28-4 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| Predicted pKa | 4.22 ± 0.10 | ChemicalBook[2] |
| Appearance | White crystalline powder | Chem-Impex[3] |
The molecule's acidic nature (pKa ≈ 4.22) and moderate polarity make it an ideal candidate for reversed-phase HPLC. Its predicted boiling point and the need for derivatization of the polar carboxyl group also inform the strategy for GC analysis.[2][4]
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is recommended for routine quantification and purity analysis due to its high selectivity, robustness, and wide applicability.[5] Benzoic acid and its derivatives are well-suited for HPLC-UV analysis, as the aromatic ring provides strong chromophores for sensitive UV detection.[6]
Principle & Methodological Rationale
The core of this method is partitioning the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The key to achieving good chromatography for an acidic compound like this compound is controlling its ionization state. By acidifying the mobile phase to a pH well below the analyte's pKa (e.g., pH 2.5-3.0), the carboxylic acid group remains predominantly in its neutral, protonated form. This uncharged state increases its hydrophobicity, leading to better retention on the C18 column and preventing peak tailing, a common issue with ionized acids. An acetonitrile/water gradient is employed to ensure efficient elution and separation from potential impurities with different polarities.
Experimental Protocol: HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (85%)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water. Add 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Calibration Standards (e.g., 1-100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a minimum of five calibration standards.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in Water; B: Acetonitrile |
| Gradient | 0-15 min: 40% B to 90% B; 15-17 min: 90% B; 17-18 min: 90% B to 40% B; 18-23 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
-
System Suitability:
-
Inject the mid-point calibration standard five times.
-
The %RSD for the peak area and retention time should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The number of theoretical plates should be ≥ 2000.
-
HPLC Workflow Diagram
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique for identity confirmation and for the analysis of volatile or semi-volatile impurities that may not be detected by HPLC.[7] Due to the low volatility of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile and thermally stable form.[8][9]
Principle & Methodological Rationale
This method involves a chemical modification (derivatization) of this compound to its trimethylsilyl (TMS) ester. This is achieved by reacting the analyte with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10] The resulting TMS derivative is significantly more volatile and less polar, making it suitable for GC separation. The gas chromatograph separates the derivatized analyte from other components based on their boiling points and interactions with a nonpolar stationary phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Pyridine (Anhydrous)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
-
This compound reference standard
Procedure:
-
Standard/Sample Preparation & Derivatization:
-
Accurately weigh ~1 mg of the standard or sample into a 2 mL GC vial.
-
Add 500 µL of Ethyl Acetate and vortex to dissolve.
-
Add 100 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
-
Data Analysis:
-
Identify the TMS-derivatized this compound peak by its retention time and mass spectrum.
-
The mass spectrum should show a characteristic molecular ion (M+) and fragmentation pattern suitable for library matching and confirmation.
-
GC-MS Workflow Diagram
Method Validation Summary
Both methods should be validated according to ICH Q2(R1) guidelines or equivalent internal standards. A summary of typical performance characteristics is provided below.
| Parameter | HPLC-UV | GC-MS |
| Selectivity | High | Very High |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| LOD (µg/mL) | ~0.3 | ~0.1 |
| LOQ (µg/mL) | ~1.0 | ~0.5 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy/Recovery | 98 - 102% | 95 - 105% |
Conclusion
This application note provides two robust, scientifically-grounded methods for the analysis of this compound. The RP-HPLC-UV method is ideal for routine quality control, offering excellent precision and accuracy for quantification. The GC-MS method provides an orthogonal approach for unequivocal identity confirmation and the analysis of volatile impurities. Together, they form a comprehensive analytical toolkit for researchers and drug development professionals working with this compound.
References
- SIELC. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC.
- Chrominfo. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Chrominfo.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (2023). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
- SIELC. (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
- ResearchGate. (2000). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate.
- IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). Cheméo.
- Studia Universitatis “Vasile Goldiş”. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Studia Universitatis “Vasile Goldiş”.
- ResearchGate. (2023). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). ResearchGate.
- ResearchGate. (2016). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate.
- Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227.
- National Center for Biotechnology Information. (n.d.). 4-(Methoxymethyl)benzoic acid. PubChem.
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). Methyl 4-ethoxybenzoate. PubChem.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy-, ethyl ester (CAS 23676-09-7). Cheméo.
- PubChemLite. (n.d.). 4-(ethoxymethyl)benzoic acid (C10H12O3). PubChemLite.
- Chemsrc. (n.d.). 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4. Chemsrc.
Sources
- 1. This compound | C10H12O3 | CID 308541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 146781-28-4 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(METHOXYMETHYL)BENZOIC ACID | 67003-50-3 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. irejournals.com [irejournals.com]
- 7. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 4-Ethoxymethyl-benzoic Acid
Abstract
This application note presents a robust, selective, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 4-Ethoxymethyl-benzoic acid. As an important building block in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality and safety of active pharmaceutical ingredients (APIs). The developed reverse-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of an acidic phosphate buffer and acetonitrile, coupled with UV detection. The methodology has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3][4] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assessing the purity of this compound.
Introduction and Scientific Rationale
This compound (Figure 1) is a carboxylic acid derivative increasingly utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. The purity of such intermediates directly impacts the impurity profile, efficacy, and safety of the final drug product. Therefore, a precise and reliable analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile and thermally labile compounds, making it ideal for pharmaceutical ingredients.[5][6] A reverse-phase method was selected based on the physicochemical properties of this compound (Molecular Formula: C₁₀H₁₂O₃, LogP: 2.16).[7][8] Its moderate hydrophobicity makes it well-suited for retention on a non-polar stationary phase like C18.
The inclusion of an acidic buffer in the mobile phase is a critical choice driven by the need to control the ionization state of the carboxylic acid group. By maintaining the mobile phase pH below the pKa of the analyte, the carboxylic acid remains in its protonated, non-ionized form. This suppresses silanol interactions and ensures a single, well-retained species, leading to sharp, symmetrical peaks and reproducible retention times.[9] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure efficient elution of the main component while allowing for the separation of potential impurities with different polarities that may be present from the synthesis process.
Potential Impurities and Chemical Structures
The purity analysis must account for impurities originating from starting materials, by-products, or degradation. Potential process-related impurities could include precursors such as 4-(chloromethyl)benzoic acid or 4-formylbenzoic acid methyl ester, and related substances like the corresponding ethyl ester of the parent compound.
Caption: Chemical structure of the target analyte and potential impurities.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Software: Empower™ 3, Chromeleon™, or equivalent CDS.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated, suitable for aqueous solutions.
-
Solvents & Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (85%), and purified water (18.2 MΩ·cm).
-
Reference Standard: this compound, certified purity ≥99.5%.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with 85% ortho-phosphoric acid. Filter through a 0.45 µm nylon membrane filter before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 with H₃PO₄B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 20 minutes |
System Suitability and Method Validation
To ensure the analytical system is adequate for the intended analysis, system suitability tests must be performed before any sample analysis.[6][10][11] The method was validated according to ICH Q2(R1) guidelines.[1][4]
System Suitability Test (SST)
A working standard solution (50 µg/mL) is injected six replicate times. The acceptance criteria must be met before proceeding with the analysis.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 6 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 6 replicate injections |
Validation Protocol and Results
The following workflow outlines the validation procedure.
Caption: Workflow for the HPLC method validation process.
Summary of Validation Results:
| Validation Parameter | Protocol Summary | Results |
| Specificity | DAD peak purity analysis. Injection of diluent and placebo. | No interference observed at the retention time of the main peak. Peak purity index > 0.999. |
| Linearity | Five concentrations from LOQ to 150% of working concentration. | Correlation coefficient (r²) > 0.999. |
| Accuracy | Spike recovery at 80%, 100%, and 120% of the working concentration. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six individual sample preparations at 100% concentration. | %RSD ≤ 2.0%. |
| Precision (Intermediate) | Analysis on two different days by two different analysts. | Overall %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | S/N ratio of ~10:1. | 0.1 µg/mL |
| Limit of Detection (LOD) | S/N ratio of ~3:1. | 0.03 µg/mL |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). | System suitability parameters remained within acceptance criteria. |
Calculation of Purity
The purity of the this compound sample is calculated as a percentage area normalization, assuming all impurities have a similar response factor at 240 nm.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
For quantification of a specific impurity, a reference standard for that impurity would be required.
Conclusion
The reverse-phase HPLC method described in this application note is demonstrated to be a reliable, robust, and accurate tool for the determination of purity and related substances of this compound. The comprehensive validation confirms its suitability for routine use in quality control laboratories within the pharmaceutical industry, aligning with stringent regulatory expectations. The detailed protocol provides a clear and self-validating framework for immediate implementation by analytical scientists.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chrom
- Title: 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4 Source: Chemsrc URL:[Link]
- Title: Q2(R1)
- Title: Are You Sure You Understand USP <621>?
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: 4-(Ethoxymethyl)benzoic acid | C10H12O3 | CID 308541 Source: PubChem - NIH URL:[Link]
- Title: Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC Source: SIELC Technologies URL:[Link]
- Title: Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC Source: Agilent Technologies URL:[Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. agilent.com [agilent.com]
- 7. 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4 | Chemsrc [chemsrc.com]
- 8. This compound | C10H12O3 | CID 308541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. usp.org [usp.org]
- 11. Chromatography [usp.org]
Application Notes and Protocols for Investigating the Antimicrobial Properties of 4-Ethoxymethyl-benzoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antimicrobial properties of 4-Ethoxymethyl-benzoic acid. Benzoic acid and its derivatives have long been recognized for their antimicrobial potential, with their activity often dictated by the nature and position of substituents on the benzene ring. The structural analog, 4-ethoxybenzoic acid, has demonstrated notable anti-biofilm activity against Staphylococcus aureus, suggesting that this compound is a promising candidate for antimicrobial research. This guide presents a structured, tiered approach for a thorough investigation, beginning with initial screening and progressing through quantitative assessments of antimicrobial activity, cytotoxicity, and preliminary mechanistic studies. The protocols herein are designed to be self-validating, incorporating standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
Benzoic acid derivatives represent a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects. Their mechanism of action is often linked to their lipophilicity, which facilitates passage through the bacterial cell membrane, and their ability to lower intracellular pH, thereby disrupting essential metabolic processes. The specific antimicrobial efficacy is profoundly influenced by the type and placement of functional groups on the benzoic acid scaffold.
While this compound itself has not been extensively studied, compelling evidence from its structural analogs provides a strong rationale for its investigation. Notably, a study on 4-ethoxybenzoic acid revealed significant anti-biofilm activity against the opportunistic pathogen Staphylococcus aureus, and it was also shown to potentiate the efficacy of the antibiotic vancomycin[1][2]. This suggests that the ethoxy moiety at the para position may play a crucial role in its biological activity. This compound, with a similar ether linkage, warrants investigation to determine if it possesses comparable or enhanced antimicrobial properties.
This guide outlines a logical and systematic workflow for the comprehensive evaluation of this compound, ensuring robust and reliable data generation for potential therapeutic applications.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is essential for accurate experimental design.
| Property | Value | Source |
| IUPAC Name | 4-(ethoxymethyl)benzoic acid | PubChem CID: 308541[3] |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem CID: 308541[3] |
| Molecular Weight | 180.20 g/mol | PubChem CID: 308541[3] |
| Predicted XlogP | 1.8 | PubChem CID: 308541[3] |
The predicted XlogP value of 1.8 suggests moderate lipophilicity, which may influence its solubility in aqueous media and its ability to interact with bacterial membranes.
Experimental Workflow Overview
A tiered approach is recommended to systematically evaluate the antimicrobial potential of this compound. This workflow ensures that foundational data on activity and safety are established before proceeding to more complex mechanistic studies.
Caption: Tiered experimental workflow for antimicrobial evaluation.
Tier 1: Foundational Assays
Protocol 1: Solubility Determination of this compound
Causality: Accurate determination of antimicrobial activity is contingent on the compound being fully dissolved in the test medium. Precipitation can lead to erroneous and non-reproducible results. This protocol establishes the optimal solvent and maximum soluble concentration.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Milli-Q or Type I purified water
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader
Procedure:
-
Solvent Screening: a. Weigh 10 mg of this compound into three separate sterile 1.5 mL microcentrifuge tubes. b. To the first tube, add DMSO incrementally (e.g., 50 µL at a time) while vortexing, until the compound is fully dissolved. Record the final volume to calculate the concentration (mg/mL). c. Repeat step 1b for the other two tubes using absolute ethanol and sterile water. d. Visually inspect for any particulate matter. The solvent that dissolves the compound at the highest concentration with the least volume is the preferred solvent. DMSO is often a suitable choice for moderately lipophilic compounds.
-
Solubility in Test Medium: a. Based on the preferred solvent, prepare a high-concentration stock solution (e.g., 50 mg/mL in DMSO). b. Prepare serial dilutions of this stock solution in MHB to achieve final compound concentrations that might be tested (e.g., 1024, 512, 256 µg/mL). Ensure the final solvent concentration does not exceed a level known to be non-toxic to the test organisms (typically ≤1% v/v for DMSO). c. Incubate these solutions at 37°C for 2 hours. d. Visually inspect for any signs of precipitation. The highest concentration that remains clear is the maximum practical concentration for susceptibility testing.
Protocol 2: Preparation of Stock Solutions
Causality: A well-defined, sterile stock solution is critical for accurate serial dilutions in subsequent assays.
Materials:
-
This compound
-
Selected solvent from Protocol 1 (e.g., DMSO)
-
Sterile, amber glass vials or microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Calculate the mass of this compound required to prepare a stock solution of a specific concentration (e.g., 10.24 mg/mL for ease of serial dilution) in the chosen solvent.
-
Aseptically weigh the compound and dissolve it in the appropriate volume of sterile-filtered solvent.
-
Vortex thoroughly until completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Store the stock solution at -20°C. Note the date of preparation. Stability of the compound in the solvent should be periodically checked.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Causality: The MIC is the fundamental quantitative measure of a compound's antimicrobial potency. This protocol determines the lowest concentration of this compound that inhibits the visible growth of a panel of microorganisms, following the CLSI broth microdilution guidelines.
Materials:
-
Test microorganisms (see Table 2)
-
Quality Control (QC) strains (see Table 3)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution
-
Standard antibiotic stock solutions (for QC)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed from the bottom of the plate.
-
Self-Validation/Quality Control: a. Concurrently, perform the same assay using the appropriate QC strains and a relevant standard antibiotic. b. The resulting MIC for the QC strain must fall within the acceptable ranges published by CLSI or EUCAST to validate the entire experimental run (see Table 3).
Table 2: Suggested Panel of Test Microorganisms
| Gram-Stain | Species | ATCC Number | Relevance |
|---|---|---|---|
| Gram-positive | Staphylococcus aureus | 29213 | Common human pathogen, skin infections |
| Gram-positive | Enterococcus faecalis | 29212 | Opportunistic pathogen, UTIs |
| Gram-negative | Escherichia coli | 25922 | Common cause of UTIs and other infections |
| Gram-negative | Pseudomonas aeruginosa | 27853 | Opportunistic, often drug-resistant pathogen |
| Fungus | Candida albicans | 90028 | Common opportunistic fungal pathogen |
Table 3: Quality Control (QC) Strains and Reference Ranges
| QC Strain | Standard Antibiotic | Acceptable MIC Range (µg/mL) - CLSI M100 | Acceptable Zone Diameter (mm) - EUCAST |
|---|---|---|---|
| E. coli ATCC® 25922 | Ampicillin | 2 - 8 | 16 - 22 (10 µg disk) |
| Ciprofloxacin | 0.004 - 0.016 | 30 - 40 (5 µg disk) | |
| Gentamicin | 0.25 - 1 | 19 - 26 (10 µg disk) | |
| S. aureus ATCC® 29213 | Ciprofloxacin | 0.12 - 0.5 | 22 - 30 (5 µg disk) |
| Gentamicin | 0.12 - 1 | 19 - 27 (10 µg disk) | |
| Oxacillin | ≤0.5 | ≥18 (1 µg disk) |
Note: Ranges are subject to change. Always refer to the latest CLSI M100 and EUCAST QC documents for the most current information.[3]
Tier 2: Potency and Spectrum
Protocol 4: Minimum Bactericidal Concentration (MBC) Assay
Causality: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Materials:
-
MIC plate from Protocol 3
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips or inoculation loops
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Aseptically withdraw a 10 µL aliquot from each of these clear wells.
-
Spot the aliquot onto a quadrant of a labeled TSA plate.
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is practically determined by identifying the lowest concentration spot that shows no growth or only one or two colonies.
Protocol 5 (Optional): Disk Diffusion Assay
Causality: This qualitative/semi-quantitative method provides a visual confirmation of antimicrobial activity and can be useful for screening against a larger number of strains. It relies on the diffusion of the compound from a paper disk into an agar medium.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile blank paper disks (6 mm)
-
This compound solution of known concentration
-
Bacterial inoculum (prepared as in Protocol 3)
-
Sterile cotton swabs
Procedure:
-
Impregnate sterile blank paper disks with a known amount of this compound solution (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.
-
Prepare a bacterial lawn by dipping a sterile cotton swab into the 0.5 McFarland adjusted inoculum, removing excess fluid, and swabbing the entire surface of an MHA plate in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place the prepared compound disk onto the agar surface.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.
Tier 3: Safety and Mechanism
Protocol 6: Cytotoxicity Assay (MTT)
Causality: It is crucial to assess whether the antimicrobial activity of the compound is selective for microbial cells over mammalian cells. The MTT assay determines the compound's effect on the metabolic activity of a mammalian cell line, providing an indication of its potential toxicity.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader (570 nm)
Procedure:
-
Seed the 96-well plate with mammalian cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at twice the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 7: Bacterial Membrane Integrity Assay
Causality: Based on the known mechanisms of other benzoic acid derivatives, membrane disruption is a plausible mode of action. This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane integrity.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL)
-
This compound
-
Positive control (e.g., 70% isopropanol)
-
Fluorometer or flow cytometer
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of ~0.5.
-
Add this compound to the cell suspension at various concentrations (e.g., 1x and 2x MIC). Include an untreated control and a positive control (cells treated with isopropanol).
-
Incubate at room temperature for 30-60 minutes.
-
Add PI to a final concentration of ~2 µM.
-
Incubate in the dark for 15 minutes.
-
Measure the fluorescence (Excitation ~535 nm, Emission ~617 nm). An increase in fluorescence intensity compared to the untreated control indicates membrane damage.
Sources
Application Note: A Comprehensive Guide to the Reaction Kinetics of 4-Ethoxymethyl-benzoic Acid Esterification
An Application Note for Drug Development Professionals and Researchers
Abstract
This document provides a detailed protocol and theoretical framework for studying the reaction kinetics of the acid-catalyzed esterification of 4-Ethoxymethyl-benzoic acid. Esters derived from this molecule are of significant interest as intermediates in pharmaceutical synthesis. A thorough understanding of the reaction kinetics is paramount for process optimization, scale-up, and ensuring consistent product yield and purity. This guide offers a step-by-step methodology, from experimental setup and data acquisition using titration and chromatographic techniques to kinetic modeling and the determination of critical parameters such as the rate law, rate constant (k), and activation energy (Ea). The causality behind experimental choices is explained to provide a robust, self-validating protocol suitable for research and drug development environments.
Theoretical Background
The synthesis of esters from a carboxylic acid and an alcohol, known as Fischer-Speier esterification, is a cornerstone of organic synthesis.[1][2] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][3] For this compound, the reaction with an alcohol (e.g., methanol or ethanol) proceeds as follows:
4-(CH3CH2OCH2)-C6H4COOH + R-OH <=> 4-(CH3CH2OCH2)-C6H4COOR + H2O
To drive this equilibrium-limited reaction towards the product side, a large excess of the alcohol is typically used, and/or the water formed is removed, often by azeotropic distillation.[3]
Reaction Mechanism
The acid catalyst (commonly H₂SO₄ or p-TsOH) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[4][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6] The mechanism proceeds through a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to yield the ester.[3][6]
Caption: Acid-catalyzed esterification mechanism.
Chemical Kinetics & The Rate Law
The rate of the esterification reaction can be described by a rate law. For the reaction between this compound (A) and an alcohol (B), the general rate law is:
Rate = k[A]ˣ[B]ʸ[H⁺]ᶻ
Where:
-
k is the rate constant.
-
[A] , [B] , and [H⁺] are the concentrations of the reactants and catalyst.
-
x , y , and z are the reaction orders with respect to each species.
To simplify the kinetic analysis, the reaction is often conducted under pseudo-first-order conditions.[7] This is achieved by using a large excess of the alcohol (e.g., 20-fold or higher molar excess). In this scenario, the concentration of the alcohol [B] remains effectively constant throughout the reaction. The concentration of the acid catalyst [H⁺] is also constant. The rate law can then be simplified to:
Rate = k_eff[A]¹
Where k_eff (the effective rate constant) = k[B]ʸ[H⁺]ᶻ. This simplification allows for a straightforward determination of the reaction progress by monitoring the decrease in the concentration of the limiting reactant, this compound.
The temperature dependence of the rate constant is described by the Arrhenius equation, which is essential for determining the activation energy (Ea) of the reaction.[8]
Experimental Protocol: Determining Kinetic Parameters
This protocol outlines a robust method for determining the rate law, rate constant, and activation energy for the esterification of this compound with an alcohol (methanol is used as the example).
Objective
To collect concentration versus time data at various temperatures to determine the kinetic parameters of the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | The limiting reactant. |
| Methanol | Anhydrous, >99.8% | Fisher Scientific | Used as both reactant and solvent (in large excess). |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | VWR | Catalyst. |
| Sodium Hydroxide (NaOH) | ACS Reagent | EMD Millipore | For preparing standardized titrant. |
| Potassium Hydrogen Phthalate (KHP) | Primary Standard | Acros Organics | For standardizing NaOH solution. |
| Phenolphthalein Indicator | ACS Reagent | LabChem | For titration endpoint. |
| Isopropanol | ACS Reagent | VWR | Used to quench the reaction in samples. |
| Deionized Water | Type I | --- | For preparing aqueous solutions. |
Apparatus
-
250 mL three-neck, round-bottom flask (jacketed for temperature control).
-
Overhead mechanical stirrer with a PTFE paddle.
-
Reflux condenser.
-
Digital thermometer or thermocouple probe.
-
Circulating water bath/thermostat.
-
Class A volumetric glassware (pipettes, burette).
-
Syringes for sampling.
-
Analytical balance (±0.0001 g).
-
Magnetic stirrer and stir bars.
-
(Optional) HPLC system with a C18 column and UV detector or a GC with a suitable column and FID.
Experimental Workflow
Caption: Overall experimental workflow.
Step-by-Step Procedure
Part A: Preparation (Self-Validation)
-
Prepare 0.1 M NaOH Titrant: Accurately weigh ~2.0 g of NaOH pellets, dissolve in 500 mL of deionized water, and mix thoroughly.
-
Standardize NaOH Solution:
-
Accurately weigh ~0.4 g of dried KHP (primary standard) into three separate flasks.
-
Dissolve each in ~50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the prepared NaOH solution to a persistent faint pink endpoint.
-
Calculate the exact molarity of the NaOH solution for each trial and average the results. This ensures the trustworthiness of your analytical measurements.
-
Part B: Kinetic Run (Example at 60 °C)
-
Reactor Setup: Assemble the three-neck flask with the overhead stirrer, reflux condenser, and temperature probe. Connect the jacket to the circulating bath set to 60 °C.[9]
-
Charge Reactants:
-
Accurately weigh ~9.01 g (0.05 mol) of this compound and add it to the reactor.
-
Add 121.5 mL (~96 g, 3.0 mol) of anhydrous methanol. This creates a 1:60 molar ratio, ensuring pseudo-first-order conditions.
-
-
Equilibration: Start the stirrer (~200 RPM) and allow the mixture to reach the target temperature of 60 °C.
-
Reaction Initiation: Once the temperature is stable, add a precise volume of concentrated H₂SO₄ (e.g., 0.5 mL) to the reactor via syringe. Start the timer immediately (t=0).
-
Sampling:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a 2.0 mL aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction by dispensing the aliquot into a pre-weighed flask containing ~20 mL of cold isopropanol. The cold, bulky alcohol effectively stops the reaction by dilution and cooling.
-
Record the exact time and re-weigh the flask to determine the precise mass of the sample taken.
-
-
Sample Analysis (Titration):
-
Add ~20 mL of deionized water and 2-3 drops of phenolphthalein to the quenched sample.
-
Titrate with the standardized 0.1 M NaOH solution to the endpoint. The volume of NaOH used is proportional to the amount of unreacted this compound and the H₂SO₄ catalyst.
-
-
Catalyst Blank: Titrate a separate, identical aliquot of the H₂SO₄ catalyst in the same volume of methanol/isopropanol to determine the amount of NaOH needed to neutralize the catalyst. This value must be subtracted from each sample titration volume.
-
Repeat for Other Temperatures: Repeat the entire kinetic run at different temperatures (e.g., 50 °C and 70 °C) to gather data for the Arrhenius plot.
Data Analysis and Interpretation
Calculations
-
Moles of Acid in Sample:
-
V_acid = V_total_titration - V_catalyst_blank
-
Moles_acid = M_NaOH × V_acid
-
-
Concentration of Acid [A]t at time t:
-
[A]t = Moles_acid / V_sample (where V_sample is the volume of the aliquot, e.g., 2.0 mL)
-
-
Kinetic Plots:
-
To test for a first-order reaction , plot ln[A]t versus time (t).
-
To test for a second-order reaction , plot 1/[A]t versus time (t).
-
The plot that yields a straight line indicates the correct reaction order. For a pseudo-first-order reaction, the plot of ln[A]t vs. t will be linear.
-
-
Determining the Rate Constant (k_eff):
-
The slope of the linear plot of ln[A]t vs. t is equal to -k_eff.
-
-
Determining Activation Energy (Ea):
-
Calculate k_eff at each temperature (e.g., T₁, T₂, T₃).
-
Create an Arrhenius Plot of ln(k_eff) versus 1/T (where T is in Kelvin).
-
The slope of this line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).
-
Ea = -Slope × R
-
Sample Data Presentation
The collected and calculated data should be organized into a clear table for each temperature run.
Table 1: Sample Kinetic Data for Esterification at 60 °C (333.15 K)
| Time (min) | Titration Vol. (mL) | Corrected Vol. (mL) | [Acid] (mol/L) | ln[Acid] |
| 0 | 22.50 | 20.50 | 0.410 | -0.892 |
| 5 | 20.15 | 18.15 | 0.363 | -1.013 |
| 15 | 16.80 | 14.80 | 0.296 | -1.217 |
| 30 | 12.95 | 10.95 | 0.219 | -1.519 |
| 60 | 8.10 | 6.10 | 0.122 | -2.104 |
| 90 | 5.55 | 3.55 | 0.071 | -2.645 |
| 120 | 4.20 | 2.20 | 0.044 | -3.124 |
Note: Data is illustrative. Corrected Vol. = Titration Vol. - Catalyst Blank Vol. (assumed 2.0 mL here).
Conclusion
This application note provides a comprehensive and self-validating protocol for investigating the reaction kinetics of this compound esterification. By employing pseudo-first-order conditions and systematic analysis via titration, researchers can reliably determine the reaction order, rate constant, and activation energy. These kinetic parameters are fundamental for designing efficient, scalable, and controllable synthetic processes in pharmaceutical development, ultimately leading to improved process safety, yield, and economic viability. The principles and techniques described herein are broadly applicable to the kinetic study of other Fischer esterification reactions.
References
- Ahmed, N. S., Al-Hassani, M. H., & Al-Jendeel, H. A. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 55-65. [Link]
- Bromfield-Lee, D., & Oliver-Hoyo, M. (2009).
- ResearchGate. (n.d.). Acid-catalyzed esterification mechanism. [Image].
- Janecka, M., & Sapei, E. (2018). Influence of non-ideal behavior on esterification kinetics modeling.
- Hartman, R. J., & Gassmann, A. G. (1940). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 62(6), 1559–1560. [Link]
- Ashenhurst, J. (2022).
- Clark, J. (2015).
- Camacho, J., et al. (2005). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Revista de Biología Tropical, 53(Suppl. 3), 51-58. [Link]
- Chen, L., et al. (1998). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 21(9), 1315-1327. [Link]
- Wikipedia contributors. (2023).
- ChemBAM. (n.d.).
- Hethcox, J. D., et al. (2016). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- Bieringer, T., et al. (2023).
- International Journal of Advanced Research in Science, Communication and Technology. (2023).
- Nordon, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18. [Link]
- Gawas, S. D., & Yadav, G. D. (2018).
- Allan, M. (2016). Titration of an Esterification Reaction to Determine Equilibrium Constant.
- Ampiah-Bonney, R. J., & Walmsley, A. D. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst, 124(12), 1817-1821. [Link]
- Melnyk, S., et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii. [Link]
- Liu, Y., et al. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Processes, 12(8), 1548. [Link]
- Oxford Instruments. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World. [Link]
- Gholamipour-Shirazi, A., et al. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. Organic Process Research & Development, 16(5), 941–951. [Link]
- ResearchGate. (n.d.). Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid.
- ResearchGate. (n.d.). Experimental setup for the esterification process. [Image].
- ACS Engineering Au. (2025). Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT.
- Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic. [Link]
- Al-Khwarizmi Engineering Journal. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal. [Link]
- SIELC Technologies. (2018). Benzoic acid, 4-ethoxy-, ethyl ester. SIELC. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chembam.com [chembam.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. alkej.uobaghdad.edu.iq [alkej.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
Exploring the Synergistic Potential of 4-Ethoxymethyl-benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Ethoxymethyl-benzoic acid, a derivative of the versatile benzoic acid scaffold, presents an intriguing candidate for synergistic therapeutic strategies. While direct biological activities of this specific molecule are not extensively documented, the well-established antimicrobial and anticancer properties of structurally related benzoic acid derivatives provide a strong rationale for investigating its potential in combination therapies. This guide provides a comprehensive framework for exploring the synergistic effects of this compound, offering detailed protocols for screening and validating potential synergistic interactions in both antimicrobial and anticancer contexts. By leveraging insights from analogous compounds, we present a hypothesis-driven approach to unlock the therapeutic promise of this compound.
Introduction: The Rationale for Synergy
The principle of synergy in pharmacology, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[1] Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial and anticancer properties.[2][3][4] The core benzoic acid structure serves as a versatile scaffold for chemical modifications that can modulate these activities.[5]
Our focus, this compound, possesses a unique substitution at the para-position of the benzene ring. While its standalone bioactivity is yet to be fully elucidated, the known synergistic potential of its structural analogs provides compelling avenues for investigation. For instance, 4-ethoxybenzoic acid, a close structural relative, has been shown to act synergistically with vancomycin to combat Staphylococcus aureus biofilms.[6] Furthermore, various benzoic acid derivatives have demonstrated synergistic antimicrobial effects when combined with agents like capric acid.[7][8][9] In the realm of oncology, derivatives of benzoic acid have been shown to target critical cell survival pathways, such as the Akt/NFκB signaling cascade, suggesting potential for synergy with conventional chemotherapeutics.[10][11]
This document outlines a systematic approach to explore and validate the synergistic potential of this compound in two key therapeutic areas: antimicrobial and anticancer applications.
Postulated Mechanisms and Potential Synergistic Partners
Based on the activities of its analogs, we hypothesize that this compound may exhibit synergistic effects through the following mechanisms:
-
Antimicrobial Synergy:
-
Membrane Permeabilization: Like other lipophilic benzoic acid derivatives, this compound may disrupt the integrity of microbial cell membranes, thereby facilitating the entry of conventional antibiotics that target intracellular components.[7]
-
Inhibition of Efflux Pumps: It could potentially inhibit bacterial efflux pumps, leading to intracellular accumulation of co-administered antibiotics.
-
Biofilm Disruption: The compound might interfere with the extracellular polymeric substance (EPS) matrix of bacterial biofilms, rendering the embedded bacteria more susceptible to antibiotics.[6]
-
-
Anticancer Synergy:
-
Inhibition of Pro-Survival Signaling: this compound may modulate pro-survival signaling pathways, such as the Akt/NFκB pathway, sensitizing cancer cells to apoptosis induced by cytotoxic agents.[10]
-
Enhancement of Drug-Induced Apoptosis: It could potentiate the apoptotic effects of chemotherapeutic drugs by interfering with anti-apoptotic proteins.
-
Modulation of the Tumor Microenvironment: The compound might alter the tumor microenvironment to be more favorable for the action of other anticancer agents.
-
Based on these hypotheses, potential synergistic partners for this compound are outlined in the table below.
| Therapeutic Area | Potential Synergistic Partner(s) | Rationale |
| Antimicrobial | Cell wall synthesis inhibitors (e.g., Vancomycin, Penicillins) | Increased cell wall permeability |
| Protein synthesis inhibitors (e.g., Gentamicin, Tetracycline) | Enhanced intracellular drug concentration | |
| Quinolones (e.g., Ciprofloxacin) | Broad-spectrum activity enhancement | |
| Anticancer | DNA damaging agents (e.g., Cisplatin, Doxorubicin) | Sensitization to apoptosis |
| Taxanes (e.g., Paclitaxel) | Combined targeting of cell cycle and survival pathways | |
| Kinase inhibitors (e.g., targeting EGFR, BRAF) | Dual blockade of oncogenic signaling pathways |
Experimental Workflow for Synergy Screening
A robust and systematic workflow is crucial for identifying and validating synergistic interactions. The following diagram illustrates a recommended experimental pipeline.
Caption: A generalized experimental workflow for screening and validating synergistic interactions.
Detailed Protocols
Protocol 1: Checkerboard Assay for Antimicrobial Synergy Screening
This protocol is designed to assess the synergistic antimicrobial activity of this compound in combination with a conventional antibiotic.
A. Principle:
The checkerboard assay involves a two-dimensional titration of two compounds in a microtiter plate to determine their combined effect on microbial growth. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction.
B. Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Antibiotic of interest (stock solution in sterile water or appropriate solvent)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader
C. Step-by-Step Methodology:
-
Preparation of Drug Dilutions:
-
Prepare serial two-fold dilutions of this compound and the antibiotic in MHB in separate tubes or deep-well plates. The concentration range should span from well above to well below the known or predetermined Minimum Inhibitory Concentration (MIC) of each compound.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Along the x-axis (e.g., columns 2-11), add 50 µL of the serially diluted antibiotic.
-
Along the y-axis (e.g., rows B-G), add 50 µL of the serially diluted this compound. This creates a matrix of drug combinations.
-
Column 1 should contain only dilutions of this compound (antibiotic control), and row A should contain only dilutions of the antibiotic (this compound control).
-
Well H12 serves as the growth control (no drugs), and another well can be used as a sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
Determine the MIC of each compound alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.
-
D. Data Analysis: Calculation of the FIC Index
The FIC index is calculated as follows:
FIC Index = FIC of drug A + FIC of drug B
Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
Interpretation of FIC Index:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Protocol 2: Isobologram Analysis for Anticancer Synergy
This protocol provides a graphical method to visualize and quantify the synergistic, additive, or antagonistic effects of this compound and an anticancer drug on cell viability.
A. Principle:
An isobologram is a graph that plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition of cell viability, IC50). The line connecting the IC50 values of the individual drugs is the line of additivity. Combinations that fall below this line are synergistic, while those above are antagonistic.[8]
B. Materials:
-
This compound
-
Anticancer drug of interest
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
C. Step-by-Step Methodology:
-
Determine IC50 of Individual Drugs:
-
Perform dose-response experiments for this compound and the anticancer drug separately to determine their respective IC50 values.
-
-
Combination Treatment:
-
Prepare combinations of the two drugs at fixed ratios (e.g., based on their IC50 ratio) or at various non-fixed ratios.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the drug combinations for a specified period (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
After the treatment period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
-
Isobologram Construction:
-
For each combination that results in 50% cell viability inhibition, plot the concentration of this compound on the y-axis and the concentration of the anticancer drug on the x-axis.
-
On the same graph, plot the IC50 of this compound on the y-axis (at x=0) and the IC50 of the anticancer drug on the x-axis (at y=0).
-
Draw a straight line connecting these two points. This is the line of additivity.
-
D. Data Analysis and Visualization:
Caption: A representative isobologram illustrating synergistic, additive, and antagonistic interactions.
Concluding Remarks and Future Directions
The exploration of synergistic interactions involving this compound holds significant promise for the development of novel and more effective therapeutic regimens. The protocols outlined in this guide provide a robust starting point for researchers to systematically investigate these potential synergies. Positive findings from these initial screening assays should be followed by more in-depth mechanistic studies to elucidate the underlying molecular basis of the observed synergy. Such studies will be instrumental in guiding the rational design of combination therapies with enhanced clinical potential.
References
- Kim, H. Y., et al. (2020). Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. Journal of Antimicrobial Chemotherapy, 75(3), 571-575. [Link]
- Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies. [Link]
- Narayanan, N. K., et al. (2009). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Anticancer Research, 29(10), 3945-3953. [Link]
- Yin, N., et al. (2014). Synergistic and Antagonistic Drug Combinations Depend on Network Topology. PLoS ONE, 9(4), e93960. [Link]
- Kumar, A., et al. (2024).
- ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]
- Thieme Connect. (n.d.).
- Semantic Scholar. (2001).
- PubMed. (2018).
- Bentham Science. (2024).
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- IJCRT.org. (2024).
- ResearchGate. (2001). Antimicrobial activity of phenol and benzoic acid derivatives.
- Chem-Impex. (n.d.). 4-Ethoxybenzoic acid. Chem-Impex. [Link]
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- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management.
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- PubChem. (n.d.). 4-Ethoxybenzoic acid. PubChem. [Link]
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- MDPI. (2024). Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds. MDPI. [Link]
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methodology for testing the anti-biofilm activity of 4-Ethoxymethyl-benzoic acid
Application Notes & Protocols
Topic: Methodology for Testing the Anti-Biofilm Activity of 4-Ethoxymethyl-benzoic Acid Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Evaluating the Anti-Biofilm Efficacy of this compound
Introduction: The Challenge of Bacterial Biofilms and the Potential of Benzoic Acid Derivatives
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and inert surfaces.[1] This mode of growth confers significant protection to the embedded bacteria, rendering them up to 1000 times less susceptible to conventional antimicrobial agents compared to their free-floating, planktonic counterparts.[2] Biofilm-associated infections are a major contributor to chronic diseases and hospital-acquired infections, posing a significant threat to public health. Consequently, there is an urgent need for novel therapeutic strategies that can either prevent biofilm formation or eradicate established biofilms.
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[3] Recent studies have highlighted their potential as anti-biofilm agents, capable of inhibiting biofilm formation at sub-lethal concentrations.[4][5][6] For instance, compounds like 3-hydroxy benzoic acid have demonstrated a strong inhibitory effect on the biofilms of pathogens such as Klebsiella pneumoniae.[4][5] Furthermore, related compounds like 4-ethoxybenzoic acid (4EB) have been shown to inhibit Staphylococcus aureus biofilm formation and even potentiate the efficacy of conventional antibiotics like vancomycin against established biofilms.[7][8] This guide provides a comprehensive methodological framework for evaluating the anti-biofilm activity of a specific derivative, this compound, guiding researchers from initial screening to in-depth characterization.
Overall Experimental Strategy
The evaluation of a novel anti-biofilm agent requires a multi-faceted approach. The strategy is to first determine the compound's intrinsic antimicrobial activity to distinguish between growth inhibition and specific anti-biofilm effects. Subsequently, its ability to both prevent the formation of new biofilms and eradicate mature biofilms is quantified. Finally, advanced imaging techniques are employed to visualize the structural impact of the compound on the biofilm architecture.
Caption: High-level workflow for evaluating anti-biofilm candidates.
Section 1: Foundational Assays for Antimicrobial Profiling
Before assessing anti-biofilm activity, it is critical to determine the direct effect of this compound on bacterial growth. This is achieved by establishing the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This value is crucial because true anti-biofilm agents often work at sub-MIC concentrations, disrupting biofilm formation pathways without killing the bacteria, thereby reducing the selective pressure for resistance.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method, a standard procedure for quantitative antimicrobial susceptibility testing.
Principle: A serial dilution of this compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect bacterial growth (typically ≤1%).
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) into an appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Setup:
-
In a sterile 96-well flat-bottom plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the compound stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
Vehicle Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay, plus broth and inoculum.
-
-
Incubation & Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours under appropriate conditions.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no growth is observed. A plate reader can also be used to measure absorbance at 600 nm.
-
Section 2: Quantifying Biofilm Inhibition and Eradication
Once the MIC is known, the next step is to assess the compound's effect on biofilm formation (inhibition) and its ability to act on pre-formed, mature biofilms (eradication).
Biofilm Inhibition: Preventing Biofilm Formation
These assays test the ability of this compound at sub-MIC concentrations to prevent bacteria from adhering to a surface and forming a biofilm.
Protocol 2: Crystal Violet (CV) Assay for Biofilm Biomass Quantification
Principle: The crystal violet assay is a simple, high-throughput method to quantify the total biomass of a biofilm.[10][11] The dye stains both the bacterial cells and the extracellular matrix. The amount of bound dye is proportional to the total biofilm mass and is quantified by solubilizing the dye and measuring its absorbance.[12]
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Step-by-Step Methodology:
-
Plate Setup: Prepare serial dilutions of this compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC) in a 96-well plate with a suitable growth medium that promotes biofilm formation (e.g., TSB with 1% glucose).
-
Inoculation: Add a standardized bacterial inoculum (prepared as in the MIC protocol) to each well. Include growth and vehicle controls.
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C. Static incubation is crucial as it encourages surface attachment.
-
Washing: Gently discard the culture medium, which contains planktonic cells. Wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[13] This step is critical and must be done gently to avoid dislodging the biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]
-
Final Wash: Discard the crystal violet solution and wash the plate thoroughly with water until the wash water runs clear.
-
Solubilization: Invert the plate and tap firmly on a paper towel to remove excess water. Allow the plate to air dry. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[14]
-
Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 590 nm using a microplate reader.
Protocol 3: MTT Assay for Biofilm Viability
Principle: While the CV assay measures total biomass, it does not distinguish between living and dead cells. The MTT assay measures the metabolic activity of viable cells within the biofilm.[15][16] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[17]
Step-by-Step Methodology:
-
Biofilm Formation: Grow the biofilm in the presence of this compound as described in steps 1-4 of the CV assay protocol.
-
MTT Addition: After the final PBS wash, add 50 µL of MTT solution (e.g., 0.5 mg/mL in PBS) and 150 µL of PBS to each well.[17]
-
Incubation: Incubate the plate in the dark for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[18]
-
Quantification: Measure the absorbance at 570 nm. The intensity of the purple color is directly proportional to the number of metabolically active cells in the biofilm.
Biofilm Eradication: Treating Established Biofilms
This set of experiments assesses the compound's ability to disrupt and kill bacteria within a mature, pre-formed biofilm. This is a more challenging test and is highly relevant for clinical applications.
Protocol 4: Minimum Biofilm Eradication Concentration (MBEC) Assay
Principle: The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This is often performed using a specialized device with 96 pegs on the lid, where biofilms are grown. The peg lid is then transferred to a plate containing serial dilutions of the test compound.[2] This method provides a more realistic assessment of antimicrobial efficacy against biofilms.[19]
Step-by-Step Methodology:
-
Biofilm Growth:
-
Add 150 µL of a standardized bacterial inoculum to each well of a 96-well plate.
-
Place the 96-peg lid onto the plate, ensuring the pegs are submerged in the inoculum.
-
Incubate for 24-48 hours at 37°C on a rocker or shaker to allow uniform biofilm formation on each peg.[20]
-
-
Compound Exposure:
-
Prepare a new 96-well plate with 2-fold serial dilutions of this compound in fresh broth. Concentrations should typically be much higher than the MIC.
-
Gently rinse the peg lid in PBS to remove planktonic bacteria.
-
Place the peg lid with the mature biofilms into the plate containing the compound dilutions.
-
Incubate for a defined exposure time (e.g., 24 hours) at 37°C.[21]
-
-
Recovery and Viability Assessment:
-
Transfer the peg lid to a new 96-well plate containing fresh, sterile recovery broth.
-
To dislodge the surviving biofilm cells, sonicate the plate for 5-10 minutes.[22]
-
Remove the peg lid and cover the recovery plate with a standard lid. Incubate for 24 hours at 37°C.
-
-
MBEC Determination: The MBEC is the lowest concentration of the compound that prevents regrowth of bacteria from the treated biofilm, as indicated by a lack of turbidity in the recovery plate wells.[23]
| Assay Type | Primary Endpoint | Key Advantage |
| MIC | Planktonic Growth Inhibition | Establishes baseline bactericidal/bacteriostatic activity. |
| Crystal Violet | Total Biofilm Biomass | Simple, high-throughput method for screening biofilm inhibition.[13] |
| MTT / Viability | Metabolic Activity of Biofilm Cells | Differentiates between live and dead cells within the biofilm.[15] |
| MBEC | Eradication of Mature Biofilm | Provides a clinically relevant measure of efficacy against established biofilms.[19][2] |
| Caption: Summary of quantitative assays for anti-biofilm activity. |
Section 3: Visualizing the Impact on Biofilm Architecture
Quantitative data provides crucial information, but direct visualization can offer invaluable insights into the structural effects of the compound.
Protocol 5: Confocal Laser Scanning Microscopy (CLSM)
Principle: CLSM is a powerful, non-invasive imaging technique that allows for the three-dimensional visualization of fully hydrated, living biofilms.[24][25][26] By using fluorescent stains, one can differentiate between live and dead cells and visualize the overall structure, thickness, and integrity of the biofilm matrix.[27][28]
Step-by-Step Methodology:
-
Biofilm Growth on Specific Surfaces: Grow biofilms on optically clear surfaces suitable for microscopy, such as glass-bottom dishes or chamber slides, with and without sub-MIC concentrations of this compound.
-
Staining:
-
Gently wash the biofilms with PBS.
-
Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 and propidium iodide). SYTO 9 is a green fluorescent stain that labels all cells (live and dead), while propidium iodide is a red fluorescent stain that only penetrates cells with damaged membranes (dead cells).
-
Incubate in the dark as per the manufacturer's instructions.
-
-
Imaging:
-
Mount the sample on the confocal microscope stage.
-
Acquire a series of optical sections (a z-stack) through the depth of the biofilm using appropriate laser excitation and emission filters for the chosen dyes.
-
-
Image Analysis:
-
Reconstruct the z-stack images into a 3D representation of the biofilm.
-
Analyze the images to quantify parameters such as biofilm thickness, biovolume, surface coverage, and the ratio of live to dead cells. This will visually demonstrate whether the compound leads to thinner, less dense, or non-viable biofilms compared to the untreated control.
-
References
- Crystal violet assay.Bio-protocol.[Link]
- Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm.Journal of Bioscience and Bioengineering.[Link]
- Confocal Laser Scanning Microscopy for Biofilm Assay.
- ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method.Innovotech.[Link]
- Confocal microscopy imaging of the biofilm matrix.Journal of Microbiological Methods.[Link]
- Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm | Request PDF.
- Anti-Biofilm Activity Testing.CD BioSciences.[Link]
- Antibiofilm activity of alkyoxybenzoic acids.FirstIgnite.[Link]
- The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents.IntechOpen.[Link]
- Microtiter plate assays to assess antibiofilm activity against bacteria.
- Crystal Violet Biofilm Assay.iGEM.[Link]
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.PLoS One.[Link]
- Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers.ACS Omega.[Link]
- MBEC Assay® PROCEDURAL MANUAL Version 2.1.Innovotech Inc.[Link]
- Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localiz
- General Biofilm Assay Protocol.iGEM.[Link]
- Methodology for the anti-biofilm activity test.
- Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism.Walsh Medical Media.[Link]
- Microtiter Dish Biofilm Formation Assay.Journal of Visualized Experiments.[Link]
- BENZOIC ACID DERIVATIVES: ANTI-BIOFILM ACTIVITY IN PSEUDOMONAS AERUGINOSA PAO1, QUANTUM CHEMICAL CALCULATIONS BY DFT AND MOLECUL.SciSpace.[Link]
- Biofilm Eradic
- Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers.ACS Omega.[Link]
- Minimal biofilm eradication concentration (MBEC) assays.Supplement to a scientific paper.[Link]
- Comparison between Antimicrobial Minimal Biofilm Eradication Concentration and Minimal Inhibitory Concentration in Clinical Isolates in Device Related Infections.Egyptian Journal of Medical Microbiology.[Link]
- Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids.International Journal of Occupational Medicine and Environmental Health.[Link]
- Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells.Farmacia.[Link]
- Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids | Request PDF.
- Evaluation antibacterial and antibiofilm activity of the antimicrobial peptide P34 against Staphylococcus aureus and Enterococcus faecalis.Anais da Academia Brasileira de Ciências.[Link]
- 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.International Journal of Antimicrobial Agents.[Link]
- Preparation, Characterization, and Antibiofilm Activity of Free and Nanoencapsulated Tetradenia riparia (Hochst.) Codd Leaf Essential Oil.Molecules.[Link]
- Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract.Chemistry Central Journal.[Link]
- The anti-biofilm compound 4-ethoxybenzoic acid (4EB) inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins.Frontiers in Microbiology.[Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Ethoxymethyl-benzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxymethyl-benzoic acid. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help optimize reaction yields and ensure product purity.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most robust and widely employed method for synthesizing this compound is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific synthesis, an ethoxide ion (a strong nucleophile) is generated by deprotonating ethanol with a strong base. This ethoxide then attacks the electrophilic benzylic carbon of a 4-(halomethyl)benzoic acid derivative, displacing the halide leaving group to form the desired ether linkage.[3]
The primary nature of the electrophile, 4-(halomethyl)benzoic acid, makes it an ideal substrate for the SN2 reaction, which generally leads to high yields while minimizing competing side reactions.[2][3]
Caption: SN2 mechanism for the synthesis of this compound.
Q2: My reaction yield is critically low. What are the potential causes and how can I troubleshoot this?
Low yields are a common challenge and can typically be traced back to issues with reagents or reaction conditions.[4] A systematic approach is the key to identifying and resolving the problem.
Caption: Systematic workflow for troubleshooting low reaction yields.
| Parameter | Common Issue | Recommended Solution | Rationale |
| Reagents & Solvents | Presence of moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents.[4] | Water will consume the strong base and can hydrolyze the starting material. |
| Impure starting materials. | Use freshly purified 4-(halomethyl)benzoic acid and ethanol. | Impurities can lead to unforeseen side reactions, complicating purification and lowering yield. | |
| Base | Incomplete deprotonation of ethanol. | Use a strong base like sodium hydride (NaH) or potassium hydroxide (KOH). Use at least 1.1 equivalents.[2] | A strong base ensures the complete formation of the ethoxide nucleophile, driving the reaction forward. |
| Deactivated base. | Use fresh, properly stored NaH (should be a fine, white to light gray powder). | Deactivated base will not efficiently generate the required nucleophile.[4] | |
| Temperature | Reaction is too slow. | Gently heat the reaction mixture, typically in the range of 50-80 °C.[2] | Increased temperature enhances the rate of the SN2 reaction. |
| Formation of side products. | Avoid excessively high temperatures. | High temperatures can promote the competing E2 elimination side reaction, especially with more hindered halides.[1][4] | |
| Reaction Monitoring | Premature or prolonged reaction time. | Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).[2] | Stopping the reaction at the optimal time prevents the formation of degradation products and ensures complete conversion. |
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?
Observing multiple spots is indicative of an incomplete reaction or the formation of side products. The most common culprits are:
-
Unreacted Starting Material : A spot corresponding to 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid indicates the reaction has not gone to completion.
-
Elimination (E2) Product : While less favored for primary halides, the strongly basic ethoxide can induce an E2 elimination reaction, especially at higher temperatures.[3] This would result in the formation of 4-vinylbenzoic acid, though this is generally a minor pathway.
-
Dimerization : A small amount of the ethoxide could potentially react with another molecule of the product, or two molecules of the starting material could react, leading to dimer formation. This is more common when using high concentrations.[4]
-
Benzoic Anhydride : If the work-up conditions are not carefully controlled, two molecules of the carboxylic acid product could form an anhydride, particularly if heated under acidic conditions.
Caption: Competing SN2 (desired) and E2 (side reaction) pathways.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol provides a reliable method starting from 4-(chloromethyl)benzoic acid.
Safety Precautions:
-
4-(Chloromethyl)benzoic acid is a lachrymator and irritant; handle only in a well-ventilated fume hood.[2]
-
Sodium hydroxide and sodium hydride are corrosive and react violently with water. Wear appropriate PPE, including gloves and safety glasses.[5]
-
Organic solvents like ethanol and diethyl ether are flammable. Ensure no ignition sources are present.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-(Chloromethyl)benzoic acid | 170.59 | 5.00 g | 29.3 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.29 g | 32.2 | 1.1 |
| Ethanol (Anhydrous) | 46.07 | 100 mL | - | Solvent |
| Diethyl Ether | - | 150 mL | - | Extraction |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | Acidification |
| Deionized Water | - | 200 mL | - | Washing |
| Brine (Saturated NaCl) | - | 50 mL | - | Washing |
| Anhydrous Magnesium Sulfate | - | ~5 g | - | Drying |
Procedure:
-
Preparation of Sodium Ethoxide:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 100 mL of anhydrous ethanol.
-
Carefully add sodium hydroxide pellets (1.29 g, 1.1 eq) portion-wise to the stirring ethanol.
-
Gently heat the mixture to 50-60 °C to facilitate the dissolution of NaOH and formation of sodium ethoxide. Stir until a clear solution is obtained.
-
-
Ether Synthesis:
-
In a separate beaker, dissolve 4-(chloromethyl)benzoic acid (5.00 g, 1.0 eq) in a minimal amount of anhydrous ethanol (~20 mL).
-
Add the 4-(chloromethyl)benzoic acid solution dropwise to the stirring sodium ethoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the starting material spot has disappeared.
-
-
Work-up and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of deionized water.
-
Acidify the aqueous mixture to a pH of 2-3 by slowly adding 1 M HCl. The product, this compound, should precipitate as a white solid.[2][5]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is essential for obtaining a high-purity final product. A mixed-solvent system is often effective for substituted benzoic acids.[6]
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a good starting point.[6]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: To the hot, clear solution, add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (the saturation point).
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum or in a desiccator to a constant weight. The expected melting point is in the range of 111-113 °C.[7]
References
- Williamson ether synthesis. Wikipedia. [Link]
- The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]
- Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. [Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Williamson ether synthesis trouble, 2.0. Reddit. [Link]
- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
- Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. UMS Institutional Repository. [Link]
- Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. SynArchive. [Link]
- The Stereoselective Oxidation of para-Substituted Benzenes by a Cytochrome P450 Bioc
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- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4-Ethoxymethyl-benzoic acid
Welcome to the technical support center for the synthesis of 4-Ethoxymethyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the highest purity of your final product.
Overview of Synthesis and Impurity Formation
This compound is a key intermediate in pharmaceutical and materials science. Its synthesis most commonly proceeds via the ethanolysis of a 4-(halomethyl)benzoic acid derivative, typically 4-(chloromethyl)benzoic acid. While seemingly straightforward, this process is susceptible to the formation of several impurities that can compromise the yield, purity, and performance of the final product. Understanding the origin of these impurities is the first step toward effective control.
The primary synthetic route involves the reaction of 4-(chloromethyl)benzoic acid with ethanol. This nucleophilic substitution reaction, where ethanol displaces the chloride, is often carried out with a base to neutralize the HCl generated.
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product is contaminated with unreacted 4-(chloromethyl)benzoic acid. What caused this, and how can I prevent it?
Root Cause Analysis: The presence of the starting material, 4-(chloromethyl)benzoic acid, indicates an incomplete reaction.[1][2] This can be attributed to several factors:
-
Insufficient Reaction Time or Temperature: The ethanolysis may not have reached completion. Benzylic chlorides, while reactive, require adequate time and thermal energy to be fully substituted.
-
Stoichiometry: An insufficient excess of ethanol, which often serves as both reactant and solvent, can lead to an incomplete reaction.
-
Moisture: Water present in the ethanol or reaction vessel can compete with ethanol, leading to the hydrolysis of the starting material to form 4-(hydroxymethyl)benzoic acid.
Corrective & Preventive Actions:
-
Optimize Reaction Conditions: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible.[3]
-
Use Anhydrous Reagents: Employ anhydrous ethanol and ensure all glassware is thoroughly dried to minimize the competing hydrolysis reaction.
-
Purification Strategy: Unreacted 4-(chloromethyl)benzoic acid can be effectively removed through a basic aqueous wash. By dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a mild base like sodium bicarbonate solution, the acidic starting material will be deprotonated and partition into the aqueous layer as its sodium salt.
Q2: I've detected 4-(hydroxymethyl)benzoic acid in my product. How is this formed and what is the best way to remove it?
Root Cause Analysis: The formation of 4-(hydroxymethyl)benzoic acid is a direct result of the hydrolysis of the benzylic chloride in 4-(chloromethyl)benzoic acid.[4] This occurs when water is present in the reaction mixture.
-
Source of Water: The primary sources are wet ethanol, atmospheric moisture ingress in an improperly sealed reaction setup, or residual water in the starting material.
Corrective & Preventive Actions:
-
Rigorous Moisture Control: As detailed above, using anhydrous solvents and properly dried glassware under an inert atmosphere (e.g., nitrogen or argon) is critical.
-
Purification Strategy: Like the starting material, 4-(hydroxymethyl)benzoic acid is also a carboxylic acid and is more polar than the desired ethoxymethyl product. It can be removed using the same basic aqueous wash procedure. For trace amounts, purification via column chromatography on silica gel or recrystallization can be highly effective.[5][6]
Q3: My NMR spectrum shows a byproduct that I suspect is the bis-ether, 1,4-bis(ethoxymethyl)benzene. Is this possible?
Root Cause Analysis: While less common, the formation of 1,4-bis(ethoxymethyl)benzene can occur if the starting material, 4-(chloromethyl)benzoic acid, undergoes decarboxylation under harsh reaction conditions (e.g., excessively high temperatures for prolonged periods), followed by etherification of the resulting p-chloromethyl toluene. However, a more likely source of a similar impurity is the presence of dichlorinated species from the synthesis of the starting material itself. For instance, if 4-methylbenzoic acid is the precursor, over-chlorination can lead to 4-(dichloromethyl)benzoic acid, which would then form an acetal upon reaction with ethanol.
Corrective & Preventive Actions:
-
Control Reaction Temperature: Avoid excessive heating during the ethanolysis to prevent potential decarboxylation.
-
Source High-Purity Starting Material: Ensure the 4-(chloromethyl)benzoic acid used is of high purity and free from over-chlorinated impurities.[7]
-
Purification: These non-acidic, less polar impurities can be separated from the desired product by column chromatography.
Frequently Asked Questions (FAQs)
What is the ideal analytical method to assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[8][9] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with an acid modifier like phosphoric or formic acid) can effectively separate the desired product from starting materials and key byproducts.[10][11]
What are the key parameters to optimize during recrystallization for purification?
The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and an anti-solvent (e.g., hexanes, water) often provides the best results. The cooling rate should be slow to allow for the formation of well-defined crystals, which helps exclude impurities.
How can I confirm the structure of my final product and its impurities?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.
-
HPLC-MS: A powerful combination to separate and identify components in the reaction mixture.[8]
Data & Protocols
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Name | Common Source | Recommended Analytical Method |
| 4-(Chloromethyl)benzoic acid | Unreacted starting material | HPLC-UV, TLC |
| 4-(Hydroxymethyl)benzoic acid | Hydrolysis of starting material | HPLC-UV, TLC |
| Ethyl 4-ethoxymethylbenzoate | Esterification side reaction | HPLC-UV, GC-MS |
| Dimeric Ether/Oligomers | Side reaction at high temp. | GPC, LC-MS |
| Residual Solvents (e.g., Ethanol) | Incomplete drying | GC-FID/MS |
Protocol 1: Standard Basic Wash for Impurity Removal
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent like ethyl acetate (10-20 mL per gram of crude product).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). During the wash, CO₂ evolution may occur if significant amounts of acidic impurities are present. Vent the funnel frequently.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL) to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the purified product.[12]
Diagrams
Synthesis and Impurity Formation Pathway
Caption: Main synthesis route and formation of key impurities.
General Purification Workflow
Sources
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- 2. 4-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 74234 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 5. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]
- 6. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Researcher's Guide to the Purification of 4-Ethoxymethyl-benzoic Acid
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-Ethoxymethyl-benzoic acid (CAS: 146781-28-4).[1][2] The biological and chemical applications of this compound necessitate a high degree of purity. This document provides in-depth, field-proven insights into overcoming common purification challenges, structured as a practical troubleshooting guide and a comprehensive FAQ section. Our goal is to explain not just the procedural steps but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Part 1: Initial Purity Assessment
Before attempting any purification, it is critical to assess the impurity profile of your crude material. A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically sufficient for an initial evaluation.
-
TLC Analysis: Due to the acidic nature of the carboxyl group, this compound often streaks on standard silica gel plates. To obtain well-defined spots, it is recommended to add 0.5-1% acetic or formic acid to your mobile phase (e.g., ethyl acetate/hexane).[3] This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the silica stationary phase.
-
¹H NMR Analysis: A proton NMR spectrum of the crude product will quickly reveal the presence of starting materials or solvent residues. Pay close attention to the integration of peaks corresponding to the desired product versus any unidentified signals.
Part 2: Troubleshooting Guide - Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My final product is a sticky oil or gum, not the expected solid. What's happening?
A1: This is a common issue often caused by the presence of impurities that depress the melting point of the compound or by residual solvent.
-
Causality: Unreacted starting materials, byproducts, or even small amounts of solvent can disrupt the formation of a stable crystal lattice, resulting in an amorphous oil or gum.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50°C), for an extended period.
-
Acid-Base Extraction: This is a highly effective method for isolating the carboxylic acid from neutral or basic impurities. The protocol involves dissolving the crude material in an organic solvent, extracting with a weak aqueous base like sodium bicarbonate to form the water-soluble carboxylate salt, washing the aqueous layer to remove impurities, and then re-acidifying to precipitate the pure product.[3]
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often wash away the impurities and induce crystallization.
-
Q2: My TLC plate shows multiple spots even after purification. How do I separate these components?
A2: The presence of multiple spots indicates that your current purification method is insufficient for separating impurities with similar polarities to your product.
-
Causality: The impurities are likely structurally related to this compound, such as the starting material 4-(chloromethyl)benzoic acid or the hydrolysis byproduct 4-(hydroxymethyl)benzoic acid.[4][5] These compounds have similar functional groups and, therefore, similar chromatographic behavior.
-
Troubleshooting Steps:
-
Optimize Column Chromatography: If you are using silica gel chromatography, ensure you are using a mobile phase with 0.5-1% acetic or formic acid to prevent streaking.[3] A shallower solvent gradient or even isocratic elution may be necessary to improve resolution.
-
Consider Reversed-Phase Chromatography: For polar compounds like carboxylic acids, C18 reversed-phase chromatography can offer superior separation.[6] A typical mobile phase would be a gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) or formic acid.[6]
-
Recrystallization Solvent System: A single solvent may not be adequate. Experiment with mixed-solvent systems. A good approach is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[7]
-
Q3: My yield is very low after recrystallization. What are the potential causes?
A3: A low yield from recrystallization can stem from several factors, from using too much solvent to premature crystallization.
-
Causality: The fundamental principle of recrystallization is the difference in solubility of the compound in a hot versus a cold solvent.[8][9] Using an excessive amount of solvent will keep more of your product dissolved even after cooling, leading to poor recovery. Cooling the solution too rapidly can also trap impurities and reduce the yield of pure crystals.
-
Troubleshooting Steps:
-
Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Adding solvent in small portions is key.[10]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of large, pure crystals.[7]
-
Recover from Mother Liquor: Concentrate the mother liquor (the solvent from which the crystals were filtered) and attempt a second recrystallization to recover more product. Analyze the purity of this second crop separately before combining it with the first.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the expected impurities?
A1: A prevalent method for synthesizing this compound is the Williamson ether synthesis.[11][12] This reaction involves treating an alkyl halide with an alkoxide. In this case, sodium ethoxide reacts with a derivative of 4-(halomethyl)benzoic acid (e.g., methyl 4-(chloromethyl)benzoate) via an SN2 mechanism, followed by hydrolysis of the ester to yield the final carboxylic acid.[13][14][15]
| Potential Impurity | Source | Reason for Presence |
| 4-(Chloromethyl)benzoic acid or its ester | Starting Material | Incomplete reaction. |
| 4-(Hydroxymethyl)benzoic acid | Side Reaction | Hydrolysis of the chloromethyl group during the reaction or workup.[16] |
| Terephthalic acid derivatives | Over-oxidation | If the synthesis started from p-xylene, over-oxidation is a possibility.[5] |
| Sodium Chloride/Bromide | Reagent Byproduct | Salt formed during the SN2 reaction. |
| Ethanol / Dichloromethane | Solvents | Residual solvent from the reaction or purification. |
Q2: Which purification technique should I try first?
A2: The choice of the initial purification technique depends on the physical state of your crude product and the likely nature of the impurities. The following workflow provides a general decision-making framework.
Caption: Decision workflow for purifying this compound.
Q3: What are the best solvents for recrystallizing this compound?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17] For substituted benzoic acids, water, ethanol, and mixtures thereof are excellent starting points.
| Solvent System | Pros | Cons | Considerations |
| Water | Inexpensive, non-toxic, non-flammable. Effective at removing non-polar impurities. | The compound may have limited solubility even in boiling water, requiring large volumes. Drying is slow.[17] | Best for removing highly non-polar or very polar (salt) impurities. |
| Ethanol/Water | Highly tunable. Dissolve in hot ethanol, add hot water to induce crystallization.[7] | Finding the optimal ratio may require some experimentation. | A very common and effective system for many benzoic acid derivatives. |
| Toluene | Good for removing more polar impurities. | Higher boiling point, flammable. | Ensure your product is stable at the boiling point of toluene. |
| Ethyl Acetate/Hexane | Good for moderately polar compounds. | Both solvents are flammable. | Dissolve in ethyl acetate and add hexane as the anti-solvent. |
Part 4: Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid while heating on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Induce Saturation: To the hot, clear solution, add hot water dropwise with swirling until the solution remains faintly cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas that evolves. Shake more vigorously and continue venting.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms.
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.[3]
Protocol 3: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Using TLC, determine an appropriate mobile phase that gives your product an Rf value of ~0.3. A common system is hexane/ethyl acetate with 0.5% acetic acid added.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Carefully add the mobile phase and apply positive pressure to begin eluting the sample. Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[3]
References
- Wikipedia. Williamson ether synthesis. [Link]
- Teledyne ISCO. (2012).
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428. (Note: While the specific document isn't directly linked, the provided search result refers to this review in the context of Williamson Synthesis). [Link]
- Google Patents.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents.
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- SIELC Technologies.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 308541, this compound. [Link]
- Chemsrc. 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4. [Link]
- Cheméo. Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 308473, 4-(Methoxymethyl)benzoic acid. [Link]
- SIELC Technologies. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. [Link]
- Google Patents. The preparation method of 4- chloromethyl benzoic acid chlorides.
- The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. [Link]
- NIST. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
- Cheméo. Chemical Properties of Benzoic acid, 4-ethoxy-, ethyl ester (CAS 23676-09-7). [Link]
- University of Arizona.
- Florida A&M University. (2016).
- PrepChem.com. Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)
- Chem-Impex. 4-Ethoxybenzoic acid. [Link]
- PubChemLite. 4-(ethoxymethyl)benzoic acid (C10H12O3). [Link]
- University of Wisconsin-Madison.
- Organic Syntheses.
- Google Patents. Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
- University of Massachusetts.
- Google Patents.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 36664, Methyl 4-(chloromethyl)
- Google Patents. Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
- Google Patents.
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Technical Support Center: Crystallization of 4-Ethoxymethyl-benzoic Acid
Welcome to the technical support center for the crystallization of 4-Ethoxymethyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles and employing systematic troubleshooting, you can achieve high-purity crystalline material with consistent results.
Introduction: The Nature of this compound Crystallization
This compound (C₁₀H₁₂O₃) is a benzoic acid derivative with an ethoxymethyl substituent.[1] Its molecular structure, featuring both a polar carboxylic acid group and a more nonpolar ethoxymethyl group, presents unique challenges and opportunities in solvent selection and crystallization process control. Common issues such as oiling out, polymorphism, and slow or incomplete crystallization can arise, impacting yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these specific problems, grounded in established crystallization theory and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for crystallization?
A1: Understanding the fundamental properties is the first step to designing a robust crystallization process. While extensive experimental data for this specific compound is not widely published, we can infer its behavior based on its structure and related benzoic acid derivatives.[1][2]
| Property | Value/Consideration | Implication for Crystallization |
| Molecular Weight | 180.20 g/mol [1] | Influences dissolution rates and solubility. |
| Polarity | Amphiphilic nature due to the carboxylic acid and ethoxymethyl groups. | Requires careful selection of a solvent or solvent system that can accommodate both polar and nonpolar moieties. |
| Hydrogen Bonding | The carboxylic acid group is a strong hydrogen bond donor and acceptor. | This promotes the formation of stable crystal lattices, but can also lead to strong solvent interactions that may hinder crystallization. |
| Melting Point | Not readily available in public literature, but likely to be a key parameter. | A low melting point can increase the risk of "oiling out," where the compound separates as a liquid instead of a solid.[3] |
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: The ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and sparingly soluble at low temperatures.[4][5] Given the molecule's structure, a range of solvents should be screened.
Solvent Selection Strategy:
-
Initial Screening: Test solubility in a variety of solvents with differing polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. A "good" solvent in which the compound is highly soluble is combined with a "poor" or "anti-solvent" in which it is sparingly soluble.[6][7] For this compound, a combination like ethanol/water or ethyl acetate/heptane could be promising.
-
Safety and Practicality: Consider the boiling point, toxicity, and cost of the solvents.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of this compound.
Problem 1: The compound "oils out" and does not form crystals upon cooling.
"Oiling out" is the separation of a solute as a liquid phase rather than a solid crystalline phase.[8][9] This is a common problem when the melting point of the compound is lower than the temperature of the solution from which it is crystallizing, or when the level of supersaturation is too high.[3][9] Impurities can also lower the melting point, exacerbating this issue.[3]
Root Cause Analysis and Solutions:
-
High Supersaturation: Rapid cooling can lead to a sudden increase in supersaturation, favoring the formation of an unstable liquid phase.
-
Solution: Slow down the cooling rate. Allow the solution to cool naturally to room temperature before placing it in an ice bath. Insulating the flask can also help.[7]
-
-
Low Melting Point/High Impurity Level: The presence of impurities can significantly depress the melting point.
-
Solution 1: Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point. This will require a lower temperature for crystallization to begin, potentially below the compound's melting point in the solvent mixture.[3]
-
Solution 2: Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography or treatment with activated charcoal to remove colored impurities.[7]
-
-
Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at lower temperatures.
-
Solution: Introduce an anti-solvent dropwise to the warm solution until slight turbidity is observed, then add a few drops of the good solvent to redissolve the precipitate before cooling.[7]
-
Problem 2: No crystals form, even after extended cooling.
This issue typically arises from either insufficient supersaturation or the presence of substances that inhibit nucleation.[10]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites.[11][12]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal provides a template for further crystal growth.[10][12]
-
-
Increase Concentration: If induction methods fail, it's likely the solution is not sufficiently saturated.
-
Add an Anti-Solvent: If using a single solvent system, you can try adding a miscible anti-solvent to decrease the overall solubility of your compound.
Problem 3: The crystallization yields a very fine powder or needles, which are difficult to filter and dry.
The morphology of the crystals is influenced by factors such as the rate of cooling and the solvent system used. Rapid crystallization often leads to the formation of small, impure crystals.[3]
Strategies for Obtaining Larger Crystals:
-
Slower Cooling: As mentioned previously, slow cooling is crucial. An ideal crystallization process should show initial crystal formation after about 5-10 minutes, with continued growth over 20-30 minutes.[3]
-
Solvent System Optimization: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. For benzoic acid derivatives, solvents like ethanol or acetic acid have been used to obtain good quality crystals.[13]
-
Controlled Evaporation: In some cases, allowing the solvent to evaporate slowly from a loosely covered container at room temperature can yield large, well-defined crystals.
Problem 4: The final product has a low yield.
A low yield can be attributed to several factors throughout the crystallization process.[3]
Potential Causes and Solutions:
| Cause | Solution |
| Excessive Solvent Use | Use the minimum amount of hot solvent required to fully dissolve the compound. To check if significant product remains in the mother liquor, take a small sample of the filtrate and evaporate the solvent.[3] |
| Premature Crystallization | If performing a hot filtration to remove impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.[12] |
| Incomplete Crystallization | After cooling to room temperature, ensure the flask is placed in an ice bath for at least 30 minutes to maximize precipitation.[12] |
| Losses During Washing | Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[5] |
Problem 5: The possibility of polymorphism.
Polymorphism is the ability of a compound to exist in more than one crystal form.[14] Different polymorphs can have different physical properties, such as solubility and stability. Benzoic acid and its derivatives are known to exhibit polymorphism.[15][16][17]
Considerations and Investigative Actions:
-
Varying Crystallization Conditions: Different polymorphs can sometimes be obtained by changing the solvent, cooling rate, or temperature of crystallization.[14]
-
Analytical Characterization: If you suspect polymorphism, it is essential to characterize your crystalline material using techniques such as:
-
Differential Scanning Calorimetry (DSC): To identify different melting points and phase transitions.
-
Powder X-ray Diffraction (PXRD): To determine the crystal lattice structure.
-
Infrared (IR) Spectroscopy: To detect differences in molecular vibrations in the solid state.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a standard crystallization workflow and a decision tree for troubleshooting common issues.
Caption: Standard crystallization workflow.
Caption: Troubleshooting decision tree.
References
- Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. (n.d.). Scilit.
- Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- Katta, J., & Rasmuson, A. C. (2008). Spherical crystallization of benzoic acid. International Journal of Pharmaceutics, 348(1-2), 61-69.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). ACS Publications.
- Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
- The Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts.
- Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: Stoichiometric variants, polymorphism and twinning. (2006). ResearchGate.
- Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. (2021, March 4). CrystEngComm (RSC Publishing).
- Conformational polymorphism of 3-(azidomethyl)benzoic acid. (2021). Acta Crystallographica Section C: Structural Chemistry, 77(Pt 11), 661-667.
- This compound. (n.d.). PubChem.
- Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022, August 18). MDPI.
- TroubleshooTing for CrysTallizaTion ProCesses. (n.d.). VisiMix.
- 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4. (n.d.). Chemsrc.
- Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). (n.d.). Cheméo.
- Polymorphism in p-aminobenzoic acid. (2014). CrystEngComm, 16(26), 5785-5791.
- What should I do if crystallisation does not occur? (2017, April 5). Quora.
- 4-(Methoxymethyl)benzoic acid. (n.d.). PubChem.
- Benzoic acid, 4-ethoxy-, ethyl ester. (n.d.). NIST WebBook.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Chemical Properties of Benzoic acid, 4-ethoxy-, ethyl ester (CAS 23676-09-7). (n.d.). Cheméo.
- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved from https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-mesomorphic-properties-of-azoester-mesogens-4-n-alkoxy-benzoic-acid-4-3-benzylidene-amino-phenylazo-phenyl-ester.pdf
- Spherical Crystallization of Benzoic acid in different solvents. (2007). DiVA portal.
- 4-Ethoxybenzoic acid. (n.d.). PubChem.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Spherical crystallization of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scilit.com [scilit.com]
- 9. mt.com [mt.com]
- 10. quora.com [quora.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00041A [pubs.rsc.org]
- 17. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethoxymethyl-benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Ethoxymethyl-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to side product formation during their experiments. Instead of a rigid protocol, we offer a dynamic question-and-answer format to address specific challenges you may encounter, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've performed a Williamson ether synthesis starting from methyl 4-(hydroxymethyl)benzoate, but my final product yield is low and the NMR spectrum shows multiple unexpected aromatic signals. What could be the issue?
This is a common scenario when synthesizing this compound via the Williamson ether synthesis. The likely culprit is the formation of a dimeric ether impurity, alongside the presence of unreacted starting material.
Root Cause Analysis:
The Williamson ether synthesis involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[1][2] In your case, the sodium salt of methyl 4-(hydroxymethyl)benzoate is the intended nucleophile. However, this alkoxide is also reactive towards another molecule of the electrophilic starting material (or, more commonly, an in-situ formed benzylic halide if reaction conditions are harsh). This competitive, intermolecular SN2 reaction leads to the formation of the bis-ether dimer, 4,4'-(oxydimethylene)bis(methyl benzoate) .
Troubleshooting Steps:
-
Control Reagent Addition: Add the ethylating agent (e.g., ethyl iodide or diethyl sulfate) to the reaction mixture before adding the base (e.g., NaH). Alternatively, ensure the slow addition of the base to a solution containing both the alcohol and the ethylating agent. This maintains a low concentration of the reactive alkoxide, favoring the desired reaction with the ethyl halide over self-condensation.
-
Temperature Management: Maintain a moderate reaction temperature (e.g., 0 °C to room temperature). Elevated temperatures can accelerate the undesired dimerization reaction.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. The dimer is typically less polar than the starting alcohol and will have a higher Rf value.
Q2: After saponification of my crude methyl 4-(ethoxymethyl)benzoate, I see a significant amount of 4-(hydroxymethyl)benzoic acid in my final product. Why did this happen?
The presence of 4-(hydroxymethyl)benzoic acid after the final hydrolysis step indicates one of two possibilities: incomplete etherification in the first step or premature hydrolysis of the starting ester.
Root Cause Analysis:
-
Incomplete Etherification: The most straightforward cause is that the Williamson ether synthesis did not go to completion. This can be due to insufficient base, inactive ethylating agent, or inadequate reaction time.
-
Competing Saponification: If the reaction conditions for the ether synthesis are not strictly anhydrous, any moisture present can begin to hydrolyze the methyl ester of your starting material, methyl 4-(hydroxymethyl)benzoate, to 4-(hydroxymethyl)benzoic acid. This acid is then carried through the workup and appears in your final product.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Ensure the base (e.g., NaH) is fresh and has not been passivated by atmospheric moisture.
-
Stoichiometry Check: Use a slight excess (1.1-1.2 equivalents) of both the base and the ethylating agent to drive the reaction to completion.
-
Purification Before Saponification: It is highly recommended to purify the intermediate, methyl 4-(ethoxymethyl)benzoate, via column chromatography before proceeding with the saponification step. This will remove any unreacted starting material and simplify the final purification.
Visualizing Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired synthesis pathway and a common side reaction.
Caption: Desired two-step synthesis of this compound.
Caption: Formation of the dimeric ether side product.
Impurity Profile and Identification
Properly identifying side products is crucial for optimizing the reaction and purification. The table below summarizes the key characteristics of common impurities.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Distinguishing Analytical Feature |
| Desired Product | This compound | 180.20[3] | 1H NMR: Triplet ~1.2 ppm (CH3), Quartet ~3.5 ppm (CH2), Singlet ~4.5 ppm (Ar-CH2-O). |
| Starting Material | Methyl 4-(hydroxymethyl)benzoate | 166.17 | 1H NMR: Presence of a hydroxyl (-OH) proton signal; absence of ethyl group signals. |
| Dimer Impurity | 4,4'-(oxydimethylene)bis(methyl benzoate) | 314.33 | Mass Spec: M+ peak at 314. 1H NMR: Symmetrical, single Ar-CH2-O singlet, two distinct aromatic doublets. |
| Hydrolyzed SM | 4-(hydroxymethyl)benzoic acid | 152.15 | Lower Rf on TLC compared to esters. Soluble in aqueous base. |
Recommended Purification Protocol: Removal of Dimer Impurity
If the dimeric ether has formed, it must be removed to obtain pure this compound. As the dimer will also be saponified to its corresponding diacid, purification is best performed on the crude ester intermediate before hydrolysis.
Protocol: Flash Column Chromatography of Crude Methyl 4-(ethoxymethyl)benzoate
-
Preparation: After the Williamson ether synthesis step, perform an aqueous workup and thoroughly dry the organic extract. Concentrate the solution in vacuo to obtain the crude oil or solid.
-
Slurry Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass chromatography column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the mobile phase.
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the packed column.
-
Gradient Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
The less polar dimer impurity will elute from the column first.
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 Hexane:Ethyl Acetate).
-
The desired product, methyl 4-(ethoxymethyl)benzoate, will elute next.
-
Any unreacted, highly polar starting material (methyl 4-(hydroxymethyl)benzoate) will remain on the column or elute much later.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify which contain the pure desired ester.[4]
-
Concentration: Combine the pure fractions and concentrate in vacuo to yield purified methyl 4-(ethoxymethyl)benzoate, which can then be carried forward to the saponification step.
By understanding the potential side reactions and implementing these troubleshooting and purification strategies, you can significantly improve the yield and purity of your this compound synthesis.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Francis Academic Press.
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
- ResearchGate. Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2.
- FAQ. What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?. [Link]
- Chemistry LibreTexts. Williamson Ether Synthesis. (2023). [Link]
- PubChemLite. 4-(ethoxymethyl)benzoic acid (C10H12O3). [Link]
- PubChemLite. 4,4'-(hydroxymethylene)dibenzoic acid (C15H12O5). [Link]
- Google Patents. Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
- PubChem. This compound. [Link]
- Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. (2024). [Link]
- Google Patents.
- LookChem. Cas 3096-86-4,Benzoic acid, 4,4'-oxybis-, diethyl ester. [Link]
Sources
stability issues with 4-Ethoxymethyl-benzoic acid under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Stability Issues Under Acidic Conditions
Welcome to the technical support center for 4-Ethoxymethyl-benzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly in acidic environments. As Senior Application Scientists, we understand the critical nature of experimental integrity and aim to provide you with the expertise and validated protocols necessary to ensure the reliability of your results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No. 146781-28-4) is an organic compound with the molecular formula C10H12O3.[1][2] It belongs to the class of benzoic acid derivatives and is characterized by an ethoxymethyl substituent at the 4-position of the benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and drug development, where it can be a key intermediate for more complex molecular scaffolds.[3]
Q2: I'm observing unexpected results in my experiment involving this compound under acidic conditions. Could the compound be degrading?
Yes, it is highly probable. The ether linkage in the ethoxymethyl group of this compound is susceptible to cleavage under acidic conditions, especially at elevated temperatures. This degradation can lead to the formation of impurities that may interfere with your reaction or analysis, causing unexpected results.
Q3: What is the primary degradation product of this compound in an acidic medium?
The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the ether bond. This reaction yields 4-(Hydroxymethyl)benzoic acid and ethanol.
Q4: What is the likely mechanism of this acid-catalyzed degradation?
The degradation proceeds via an acid-catalyzed hydrolysis of the ether linkage. The reaction is initiated by the protonation of the ether oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water.
Below is a diagram illustrating the proposed degradation pathway:
Caption: Proposed acid-catalyzed degradation of this compound.
Q5: At what pH and temperature does this degradation become significant?
The rate of degradation is dependent on both the acid concentration (pH) and the temperature. While the compound may be relatively stable in mildly acidic conditions at room temperature, the degradation can become significant under stronger acidic conditions (e.g., pH < 4) and/or at elevated temperatures (e.g., > 40°C). It is crucial to perform stability studies under your specific experimental conditions to determine the extent of degradation.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound in your experiments.
Symptom 1: Appearance of an Unknown Peak in HPLC/LC-MS Analysis
Possible Cause: Degradation of this compound into 4-(Hydroxymethyl)benzoic acid.
Troubleshooting Steps:
-
Confirm the Identity of the New Peak:
-
Obtain a reference standard for 4-(Hydroxymethyl)benzoic acid.[4][5]
-
Spike a sample of your reaction mixture with the reference standard and analyze by HPLC. If the peak area of the unknown peak increases, it confirms its identity as 4-(Hydroxymethyl)benzoic acid.
-
Alternatively, use LC-MS to determine the mass of the unknown peak. The molecular weight of 4-(Hydroxymethyl)benzoic acid is 152.15 g/mol .[4][5]
-
-
Optimize Experimental Conditions:
-
pH Control: If possible, adjust the pH of your reaction mixture to be as close to neutral as your experimental design allows.
-
Temperature Control: Perform your reaction at the lowest possible temperature that still allows for the desired transformation to occur.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to acidic conditions.
-
Symptom 2: Lower than Expected Yield of the Desired Product
Possible Cause: Consumption of the starting material, this compound, through degradation.
Troubleshooting Steps:
-
Quantify the Degradation:
-
Use a validated HPLC method to determine the percentage of this compound that has degraded over the course of your reaction. A stability-indicating assay method (SIAM) should be developed for this purpose.[6]
-
-
Implement Protective Strategies:
-
In-situ Formation: If your synthesis allows, consider strategies where a precursor is converted to this compound immediately before its intended reaction, minimizing its exposure time to harsh conditions.
-
Alternative Catalysts: Explore the use of milder acid catalysts or alternative reaction pathways that do not require strongly acidic conditions.
-
Symptom 3: Inconsistent Results or Poor Reproducibility
Possible Cause: Variable rates of degradation of this compound due to slight variations in experimental conditions (e.g., temperature fluctuations, minor differences in acid concentration).
Troubleshooting Steps:
-
Strict Control of Experimental Parameters:
-
Ensure precise and consistent control over temperature, pH, and reaction time in all experiments.
-
Use calibrated equipment for all measurements.
-
-
Forced Degradation Study:
-
Conduct a forced degradation study to understand the degradation profile of this compound under your specific experimental conditions. This will help you establish a "stability window" for your process.
-
III. Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound and its Degradant
This protocol outlines a general HPLC method to separate and quantify this compound and its primary degradant, 4-(Hydroxymethyl)benzoic acid. Method optimization may be required for your specific sample matrix.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Note: This is a starting point. The gradient and other parameters should be optimized to achieve adequate separation and peak shape for your specific application.
Protocol 2: Forced Degradation Study Under Acidic Conditions
This protocol provides a framework for conducting a forced degradation study to assess the stability of this compound.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH) for neutralization
-
Volumetric flasks
-
Water bath or incubator
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Treatment:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add 0.1 N HCl to the flask.
-
Heat the solution in a water bath at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
-
Neutralization and Analysis:
-
At each time point, withdraw an aliquot of the solution.
-
Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using the stability-indicating HPLC method described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of 4-(Hydroxymethyl)benzoic acid formed at each time point.
-
Plot the degradation of the parent compound and the formation of the degradant over time.
-
Caption: Workflow for a forced degradation study of this compound.
IV. References
-
PubChem. (n.d.). 4-(ethoxymethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(ethoxymethyl)benzoic acid (C10H12O3). Retrieved from [Link]
-
IJSDR. (2021). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Retrieved from [Link]
Sources
- 1. PubChemLite - 4-(ethoxymethyl)benzoic acid (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(Hydroxymethyl)benzoic acid, 98+% | CymitQuimica [cymitquimica.com]
- 5. 4-羟甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ijsdr.org [ijsdr.org]
Technical Support Center: Scaling Up the Synthesis of 4-Ethoxymethyl-benzoic acid
Welcome to the technical support center for the synthesis of 4-Ethoxymethyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to scaling up this important chemical synthesis. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of moving from a lab-scale reaction to larger-scale production.
I. Overview of Synthetic Routes
The synthesis of this compound typically involves a multi-step process. The two most common routes are:
-
Route A: Etherification followed by Oxidation. This route starts with a commercially available hydroxymethyl or halomethyl benzoic acid derivative, followed by etherification and then oxidation.
-
Route B: Grignard Reaction followed by Carboxylation. This route involves the formation of a Grignard reagent from a suitable benzyl halide, followed by carboxylation.
Each route presents its own set of challenges, especially when scaling up. This guide will address potential issues in both pathways.
Logical Workflow for Synthesis Route Selection
Caption: Decision tree for selecting a synthetic route.
II. Troubleshooting Guide: Common Issues in Scale-Up
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
Etherification Step (Route A)
Question: My etherification of 4-(chloromethyl)benzoic acid with ethanol is sluggish and gives low yields. What can I do?
Answer:
This is a common issue when moving to a larger scale. Several factors could be at play:
-
Inadequate Mixing: On a larger scale, ensuring homogenous mixing of the reactants is critical. Inefficient stirring can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Employ overhead mechanical stirring. The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the reactor geometry to ensure good top-to-bottom turnover.
-
-
Base Strength and Solubility: The choice of base is crucial. While a strong base is needed to deprotonate the ethanol, its solubility in the reaction medium is equally important.
-
Solution: Sodium ethoxide is a good choice as it is both a strong base and provides the necessary ethoxide nucleophile. If preparing it in situ from sodium metal and ethanol, ensure the sodium is fully dissolved before adding the 4-(chloromethyl)benzoic acid.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions.
-
Solution: Maintain a consistent temperature, typically refluxing ethanol. Ensure your heating mantle or oil bath can provide uniform heating to the larger reaction vessel.[1]
-
Question: I am observing significant amounts of a dimeric impurity. What is it and how can I prevent it?
Answer:
The dimeric impurity is likely the result of a Williamson ether synthesis side reaction where the ethoxide attacks the chloromethyl group of another molecule of the starting material.
-
Cause: This side reaction is favored by high concentrations of the starting material and the base.
-
Prevention:
-
Slow Addition: Add the 4-(chloromethyl)benzoic acid solution slowly to the solution of sodium ethoxide in ethanol. This maintains a low concentration of the electrophile and favors the desired reaction with the solvent (ethanol).
-
Temperature Control: Running the reaction at a slightly lower temperature, if feasible for the reaction rate, can also help minimize this side reaction.
-
Oxidation Step (Route A)
Question: The oxidation of 4-(ethoxymethyl)toluene to this compound is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?
Answer:
Oxidizing an alkylbenzene to a carboxylic acid on a large scale requires careful control of conditions.[2][3]
-
Oxidant Choice and Stoichiometry: Potassium permanganate (KMnO₄) is a common and effective oxidant for this transformation.[2] However, its stoichiometry is critical.
-
Phase Transfer Catalyst: The reaction is biphasic, with the organic substrate and the aqueous oxidant.[2]
-
Solution: The use of a phase transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is highly recommended to facilitate the transport of the permanganate ion into the organic phase.
-
-
Reaction Time and Temperature: These reactions can be slow.
| Parameter | Recommendation for Scale-Up | Rationale |
| Oxidant | Potassium Permanganate (KMnO₄) | Strong, reliable oxidant for benzylic oxidation. |
| Stoichiometry | ≥ 2 molar equivalents | Ensures complete conversion of the starting material. |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | Improves reaction rate in biphasic systems. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
Grignard Reaction (Route B)
Question: I'm having trouble initiating the Grignard reaction between 4-(ethoxymethyl)benzyl chloride and magnesium turnings on a larger scale. What are some troubleshooting steps?
Answer:
Grignard reaction initiation is a frequent challenge, particularly at scale.[4]
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.[4]
-
Magnesium Activation: The surface of magnesium turnings can have a passivating layer of magnesium oxide.[4]
-
Solution:
-
Mechanical Activation: Crush a small portion of the magnesium turnings in the flask with a glass rod to expose a fresh surface.[4]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[4] The disappearance of the iodine color or the evolution of gas indicates activation.
-
-
-
Initiation:
-
Solution: Add a small amount of the 4-(ethoxymethyl)benzyl chloride to the activated magnesium. A localized exotherm or a change in color indicates that the reaction has started. Once initiated, the rest of the halide can be added slowly.
-
Question: My Grignard reaction is forming a significant amount of a homocoupled (Wurtz) product. How can I minimize this side reaction?
Answer:
Wurtz coupling is a major side reaction with benzylic halides.[5][6] It occurs when the newly formed Grignard reagent reacts with the starting halide.
-
Slow Addition: Add the 4-(ethoxymethyl)benzyl chloride solution dropwise to the magnesium suspension. This keeps the concentration of the halide low and minimizes the chance of it reacting with the Grignard reagent.
-
Solvent Choice: The solvent can influence the reactivity of the Grignard reagent.
-
Solution: While THF is a common solvent, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling in some cases.[6]
-
-
Temperature Control: Maintain a steady, moderate temperature. Runaway exotherms can increase the rate of side reactions.
Purification
Question: I'm having difficulty purifying the final product, this compound, by recrystallization. What solvents should I try?
Answer:
Finding a suitable recrystallization solvent is key to obtaining a pure product. Benzoic acid and its derivatives are often purified by recrystallization from water due to their higher solubility in hot water and lower solubility in cold water.[7]
-
Single Solvent Systems:
-
Water: As mentioned, this is a good starting point.
-
Ethanol/Water or Acetone/Hexane: If a single solvent is not effective, a mixed solvent system can be used.[8] Dissolve the crude product in a minimal amount of the "good" solvent (ethanol or acetone) at an elevated temperature, and then slowly add the "poor" solvent (water or hexane) until the solution becomes turbid.[8] Re-clarify with a few drops of the good solvent and allow to cool slowly.[8]
-
-
Acid-Base Extraction: Before recrystallization, an acid-base extraction can be very effective for removing non-acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the benzoic acid to its water-soluble carboxylate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified this compound.
-
Filter the solid and then proceed with recrystallization.
-
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting synthesis problems.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount in any scale-up. Key considerations include:
-
Exothermic Reactions: Both Grignard formation and some oxidation reactions can be highly exothermic.[9] Ensure you have adequate cooling capacity and a plan for controlling the reaction temperature. A runaway reaction in a large reactor can be extremely dangerous.[9]
-
Reagent Handling: Handling large quantities of flammable solvents (e.g., THF, ethanol), corrosive acids and bases, and reactive metals (e.g., sodium) requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, blast shields).
-
Pressure Build-up: Some reactions may evolve gas. Ensure your reactor is properly vented.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A2: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.[11][12] A C18 reverse-phase column with a UV detector is a common setup.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[13]
Q3: How do I choose between Route A and Route B for my scale-up?
A3: The choice depends on several factors:
-
Cost and Availability of Starting Materials: Compare the cost of 4-(chloromethyl)benzoic acid or p-toluic acid (for Route A) versus 4-(ethoxymethyl)benzyl chloride (for Route B).
-
Equipment and Expertise: Grignard reactions (Route B) require strict anhydrous conditions, which may be more challenging to maintain on a large scale. Oxidation reactions (Route A) may require specialized reactors to handle the heterogeneous mixture.
-
Impurity Profile: Consider the potential side products of each route and which would be easier to remove from your final product. Wurtz coupling in Route B can be particularly troublesome.[5][6]
Q4: Can I use a different alcohol for the etherification step?
A4: Yes, the etherification can be adapted for other primary alcohols. However, the reaction conditions may need to be optimized. For example, a higher boiling alcohol will require a higher reaction temperature. The corresponding sodium alkoxide would also need to be used.
IV. References
-
Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. Available at:
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. Available at:
-
CN1251833A - Process for preparing substituted benzoic acid - Google Patents. Available at:
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at:
-
Identifying and minimizing side products in Grignard reactions - Benchchem. Available at:
-
Challenges of scaling up chemical processes (based on real life experiences). Available at:
-
Green Chemistry. (2013). Royal Society of Chemistry. Available at:
-
Benzoic acid - Wikipedia. Available at:
-
Synthesis of 4-methoxymethylbenzoic acid - The Royal Society of Chemistry. Available at:
-
6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. Available at:
-
Solvent screening of benzyl chloride Grignard reaction | Download Table - ResearchGate. Available at:
-
Grignard successes and failures - Sciencemadness Discussion Board. Available at:
-
esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. Available at:
-
Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Available at:
-
What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. Available at:
-
Oxidation Reaction - Oxidative Synthesis of Benzoic Acid - Alfa Chemistry. Available at:
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. Available at:
-
5 Common Challenges in Scaling Up an API - Neuland Labs. Available at:
-
Producing Benzoic Acid - A Level Chemistry Revision Notes - Save My Exams. Available at:
-
Benzoic acid, 4-ethoxy-, ethyl ester - NIST WebBook. Available at:
-
Organic Syntheses Procedure. Available at:
-
CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents. Available at:
-
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. Available at:
-
Synthesis of benzoic acid (Oxidation of toluene) - YouTube. Available at:
-
4-(CHLOROMETHYL)BENZYL ALCOHOL 99 synthesis - ChemicalBook. Available at:
-
A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid - Benchchem. Available at:
-
WO2017017524A1 - Loop oxidation of toluene to benzoic acid - Google Patents. Available at:
-
4-(ethoxymethyl)benzoic acid (C10H12O3) - PubChemLite. Available at:
-
This compound | 146781-28-4 - ChemicalBook. Available at:
-
US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents. Available at:
-
2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. Available at:
-
4-(Ethoxymethyl)benzoic acid | C10H12O3 | CID 308541 - PubChem. Available at:
-
(PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes - ResearchGate. Available at:
-
Application Notes and Protocols for the Esterification of 2-(Chloromethyl)benzoic Acid with Primary Alcohols - Benchchem. Available at:
-
4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4 | Chemsrc. Available at:
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. Available at:
-
Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid - Benchchem. Available at:
-
US4092353A - Process for the purification of benzoic acid - Google Patents. Available at:
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]
Technical Support Center: Synthesis of Benzoic Acid Ethers
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoic acid ethers. Our focus is on anticipating and resolving common experimental challenges, grounded in the principles of organic reaction mechanisms.
Overview: The Synthetic Landscape
The preparation of ethers containing a benzoic acid moiety typically relies on the robust and versatile Williamson ether synthesis.[1] This reaction, proceeding through an SN2 mechanism, involves the nucleophilic attack of a phenoxide (generated from a hydroxybenzoic acid) on a primary alkyl halide.[2][3] While fundamentally straightforward, the bifunctional nature of hydroxybenzoic acids and the specific requirements of the SN2 reaction present several potential pitfalls. This guide is structured to address these challenges systematically, from reaction planning to product purification.
Core Reaction Workflow
The synthesis can be visualized as a multi-stage process, each with critical parameters for success.
Caption: Troubleshooting SN2 vs. E2 competition based on alkyl halide choice.
Q4: Is there a risk of the alkyl halide reacting with the carboxylic acid group instead of the hydroxyl group?
A4: This is a valid concern, as it would lead to the formation of an ester byproduct. However, under the basic conditions of the Williamson synthesis, this side reaction is generally not significant.
-
Chemical Rationale: The first equivalent of base will deprotonate the most acidic proton in the molecule, which is the carboxylic acid proton (pKa ≈ 4-5), forming a carboxylate anion (-COO⁻). A second equivalent of base is then required to deprotonate the less acidic phenolic proton (pKa ≈ 10) to form the nucleophilic phenoxide. The carboxylate anion is a very poor nucleophile due to the delocalization of its negative charge across two oxygen atoms (resonance stabilization). The phenoxide, with its charge localized primarily on a single oxygen, is a much stronger nucleophile. Therefore, the alkyl halide will react preferentially with the phenoxide to form the ether. [4]
Part 3: Workup and Purification
Q5: I'm having trouble separating my product from the unreacted hydroxybenzoic acid during workup. What is the best method?
A5: An acid-base extraction is the most effective technique for this separation. [5]This method exploits the difference in acidity between your product (a carboxylic acid) and the starting material (a phenolic carboxylic acid).
-
The Problem: Both the starting material and the product are carboxylic acids and will be soluble in aqueous base and insoluble in aqueous acid.
-
A Better Approach: A carefully controlled extraction with a weak base like sodium bicarbonate (NaHCO₃) is the solution. The starting hydroxybenzoic acid is acidic enough to be deprotonated by NaHCO₃, forming a water-soluble salt. The product, your benzoic acid ether, is also a carboxylic acid and will also be deprotonated. However, this allows for the removal of any non-acidic impurities. The primary purification challenge is separating the product from the starting material. This is best achieved by chromatography or recrystallization.
Q6: My final product is an oil/gum and won't crystallize. What can I do?
A6: Failure to crystallize usually indicates the presence of impurities that are disrupting the formation of a crystal lattice.
-
Initial Steps:
-
Confirm Purity: Analyze your product by TLC or ¹H NMR to assess its purity. If multiple spots are visible on TLC, further purification is necessary.
-
Remove Residual Solvent: Ensure all solvent from the workup and extraction has been thoroughly removed under high vacuum. Residual solvent is a common cause of oiling out.
-
-
Purification Techniques:
-
Column Chromatography: This is the most reliable method for separating the desired ether from starting materials and byproducts. Use a suitable solvent system (e.g., hexanes/ethyl acetate) to achieve good separation on a silica gel column.
-
Recrystallization Troubleshooting: If the product is relatively pure but still oily, try different recrystallization solvents or solvent pairs. [6][7]Sometimes, "scratching" the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Seeding the solution with a tiny crystal of pure product (if available) is also very effective.
-
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis of 4-(Benzyloxy)benzoic Acid
This protocol details the synthesis of 4-(benzyloxy)benzoic acid from 4-hydroxybenzoic acid and benzyl bromide.
Materials:
-
4-Hydroxybenzoic acid
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a dry, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-hydroxybenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Base Addition: Carefully add NaH (2.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water, and hydrogen gas is evolved. Allow the mixture to stir for 30-60 minutes at room temperature until gas evolution ceases. This ensures deprotonation of both the carboxylic acid and the phenol.
-
Alkyl Halide Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours. [1]6. Workup: Cool the mixture to room temperature and carefully quench the reaction by slowly adding water. Acidify the mixture to pH 2-3 with 1 M HCl to protonate the carboxylate. [1]7. Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water). [6][8]
Protocol 2: Phase-Transfer Catalysis (PTC) Method
PTC is useful when dealing with reactants that have different solubilities and can avoid the need for strong bases like NaH. [9] Materials:
-
4-Hydroxybenzoic acid
-
Alkyl Halide (e.g., benzyl chloride)
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Toluene
Procedure:
-
Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid (1.0 eq), K₂CO₃ (2.5 eq), TBAB (0.1 eq), and toluene.
-
Addition: Add the alkyl halide (1.1 eq) to the heterogeneous mixture.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The catalyst will transport the phenoxide from the solid phase (K₂CO₃) into the organic phase where it can react. Monitor by TLC.
-
Workup and Purification: Follow steps 6-10 from the general protocol above.
Data Summary Table
| Base | pKa of Conjugate Acid | Suitability for Phenol Deprotonation | Comments |
| NaH (Sodium Hydride) | ~36 (H₂) | Excellent | Irreversible deprotonation; H₂ byproduct leaves the reaction. [10] |
| K₂CO₃ (Potassium Carbonate) | ~10.3 (HCO₃⁻) | Good (especially with heating/PTC) | Weaker base, requires forcing conditions or PTC. Safer to handle. |
| NaOH (Sodium Hydroxide) | ~15.7 (H₂O) | Good | Sufficiently strong, but introduces water which can affect reactivity. |
| NaOEt (Sodium Ethoxide) | ~16 (Ethanol) | Good | Often used with ethanol as a solvent, which can reduce nucleophilicity. |
References
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ACS Publications. (2021). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review.
- Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid.
- Wikipedia. (n.d.). Williamson ether synthesis.
- University Website. (n.d.). Recrystallization of Benzoic Acid.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
- University Website. (n.d.). The Extraction of Benzoic Acid from a Mixture.
- University Website. (n.d.). Esterification of benzoic acid to methyl benzoate.
- Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid.
- YouTube. (2023). Williamson Ether Synthesis.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- Google Patents. (n.d.). Purification of benzoic acid.
- YouTube. (2020). Esterification test of Benzoic acid.
- Wikipedia. (n.d.). Ortho effect.
- Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction.
- Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids.
- Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?.
- Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 8. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 9. jetir.org [jetir.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Identifying Impurities in 4-Ethoxymethyl-benzoic acid by TLC
Welcome to the technical support center for the analysis of 4-Ethoxymethyl-benzoic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying impurities. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of identifying impurities in this compound using TLC?
A1: Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[1] this compound and its potential impurities will have different polarities and structures. Due to these differences, they will interact with the polar silica gel stationary phase to varying degrees.[1] Less polar compounds have a weaker interaction with the stationary phase and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly with the silica gel, travel shorter distances, and have lower Rf values.[2] Impurities are identified as separate spots from the main this compound spot.
Q2: How do I choose an appropriate mobile phase for this compound?
A2: The goal is to select a solvent system that provides good separation between your target compound and potential impurities, ideally with Rf values between 0.2 and 0.6. For aromatic carboxylic acids like this compound, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Common choices include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[3] The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the solvents. Increasing the proportion of the more polar solvent will increase the Rf values of all compounds.[2]
Q3: My this compound sample is streaking on the TLC plate. What's causing this and how can I fix it?
A3: Streaking is a common issue when analyzing carboxylic acids on silica gel TLC plates.[4] This is often due to the acidic nature of the compound, which can lead to strong, non-ideal interactions with the active sites on the silica gel.[4][5] To resolve this, add a small amount (a few drops) of a polar, acidic modifier like formic acid or acetic acid to your mobile phase.[3][4] This helps to saturate the active sites on the silica gel and ensures that the carboxylic acid moves as a compact spot rather than a streak. Overloading the sample on the plate can also cause streaking, so ensure you are applying a dilute solution.[4][5]
Q4: How do I visualize the spots on the TLC plate if this compound and its impurities are colorless?
A4: Since many organic compounds are colorless, visualization techniques are necessary. The most common non-destructive method is using a UV lamp.[6] TLC plates containing a fluorescent indicator will appear green under short-wave UV light (254 nm). Compounds that absorb UV light will quench this fluorescence and appear as dark spots.[6] For compounds that are not UV-active, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many organic compounds, appearing as yellow-brown spots on a purple background.[7] Another option for acidic compounds is a bromocresol green stain, which will show acidic compounds as yellow to green spots on a blue background.[8]
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. The following table provides solutions to common problems encountered during the TLC analysis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | 1. Sample is too concentrated (overloaded).[4][5] 2. The compound is strongly acidic and interacting too strongly with the silica gel.[4] 3. The sample is not fully dissolved in the spotting solvent. | 1. Dilute the sample before spotting.[5] 2. Add a few drops of formic or acetic acid to the mobile phase to reduce tailing.[3][4] 3. Ensure the sample is completely dissolved before spotting it on the plate. |
| Spots are not moving from the baseline (Rf ≈ 0) | 1. The mobile phase is not polar enough to move the compounds up the plate.[2][5] | 1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are running at the solvent front (Rf ≈ 1) | 1. The mobile phase is too polar, causing all compounds to travel with the solvent front.[2][5] | 1. Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture). |
| Poor separation of spots (spots are too close together) | 1. The polarity of the mobile phase is not optimized for the specific mixture of compounds. | 1. Experiment with different solvent systems of varying polarities.[9] Try different solvent combinations (e.g., dichloromethane/methanol). A two-solvent system allows for fine-tuning of polarity.[2] |
| Irregularly shaped spots (e.g., crescent-shaped) | 1. The TLC plate may have been damaged during spotting, causing the solvent to flow unevenly.[4] 2. The spotting solvent is too polar, causing the initial spot to spread out.[4] | 1. Be gentle when spotting the sample to avoid scratching the silica gel layer. 2. Use a less polar solvent to dissolve the sample for spotting. |
| No spots are visible after development | 1. The sample concentration is too low.[5][10] 2. The compound is not UV-active, and an inappropriate visualization method was used. 3. The compound is volatile and may have evaporated from the plate.[5] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5][10] 2. Try a different visualization technique, such as a chemical stain (e.g., potassium permanganate).[7] 3. This is less likely for this compound but can be a factor for more volatile impurities. |
Experimental Protocols
Protocol 1: Preparation and Activation of the TLC Plate
The performance of a TLC plate is highly dependent on its preparation and activation.
-
Handling: Handle the TLC plate only by its edges to avoid contaminating the silica gel surface with oils from your skin.[11]
-
Activation: To ensure the activity of the silica gel, it is crucial to remove any adsorbed water. Heat the TLC plate in an oven at 105-120°C for 30 minutes.[12]
-
Cooling: After heating, cool the plate in a desiccator to prevent re-adsorption of atmospheric moisture before use.[12]
-
Baseline: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[11] Be careful not to scratch the silica gel layer.[4]
Protocol 2: Mobile Phase Selection and Chamber Preparation
The choice of mobile phase is critical for achieving good separation.
-
Initial Solvent System: For this compound, a good starting mobile phase is a 7:3 mixture of hexane and ethyl acetate.[3]
-
Modifier: To prevent streaking, add 1-2 drops of glacial acetic acid to the mobile phase.[3]
-
Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures that the atmosphere inside the chamber is saturated with solvent vapors, which leads to better and more reproducible chromatograms.
Protocol 3: Sample Preparation and Spotting
Proper sample application is key to obtaining sharp, well-defined spots.
-
Sample Solution: Prepare a dilute solution of your this compound sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to draw up a small amount of the sample solution. Gently touch the tip of the capillary tube to the baseline on the TLC plate to apply a small spot (1-2 mm in diameter).[11]
-
Drying: Allow the solvent to completely evaporate before developing the plate. If you need to apply more sample, spot it in the same location, allowing the solvent to dry between each application.[5]
Protocol 4: Development and Visualization
The development process separates the components of the sample.
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the solvent level is below the baseline.[10][11] Close the chamber and allow the solvent to travel up the plate by capillary action.[2]
-
Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the solvent front with a pencil.[11]
-
Drying: Allow the plate to dry completely in a fume hood to remove all traces of the mobile phase.
-
Visualization:
-
UV Light: Place the dried plate under a UV lamp (254 nm) and circle any dark spots with a pencil.[6]
-
Chemical Stain: If no spots are visible under UV light, or for further confirmation, use a chemical stain. For example, dip the plate into a potassium permanganate solution and gently heat it with a heat gun until colored spots appear.[7]
-
Protocol 5: Rf Value Calculation and Impurity Identification
The Rf value is a key parameter for identifying compounds.
-
Measurement: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.[13][14]
-
Calculation: The Rf value is calculated using the following formula:[13][15] Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Identification: Compare the Rf value of the main spot with that of a known standard of this compound. Any other spots with different Rf values are potential impurities.
Visualizing the TLC Workflow
The following diagram illustrates the key steps in the TLC process for identifying impurities.
Caption: Workflow for TLC Analysis of this compound.
Potential Impurities in this compound Synthesis
Understanding the synthetic route of this compound can help in predicting potential impurities. A common synthesis involves the reaction of 4-methylbenzoic acid.[16] Potential impurities could include:
-
Starting Materials: Unreacted 4-methylbenzoic acid.
-
Byproducts: Compounds formed from side reactions.
-
Intermediates: Such as 4-(bromomethyl)benzoic acid if a bromination-hydrolysis route is used.[16]
These impurities will likely have different polarities than the final product and should be separable by TLC. For instance, 4-methylbenzoic acid is less polar than 4-(hydroxymethyl)benzoic acid, a potential intermediate, and would therefore have a higher Rf value.
References
- Frontier, A. (2026). Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
- ChemBAM. (n.d.). TLC troubleshooting.
- Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory.
- Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
- Weldegrima, A. S. (n.d.). Thin Layer Chromatography (TLC). University of South Florida, Department of Chemistry.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?.
- YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases.
- Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor.
- Journal of Chromatographic Science. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Molecules. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- SlideShare. (2020, March 17). Thin Layer Chromatography (TLC).
- EPFL. (n.d.). TLC Visualization Reagents.
- YouTube. (2013, June 14). Calculating Rf Values.
- Pharmaffiliates. (n.d.). benzoic acid and its Impurities.
- YouTube. (2025, March 19). How To Prepare TLC Plates With Silica Gel?. Chemistry For Everyone.
- OUCI. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review.
- YouTube. (2025, January 22). How Does Polarity Affect Chromatography?. Chemistry For Everyone.
- Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
- Organic Chemistry. (n.d.). TLC stains.
- University of York. (n.d.). Issues - Chemistry Teaching Labs.
- ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf.
- SlideShare. (n.d.). TLC.
- SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- Chemsrc. (2025, October 14). 4-(Ethoxymethyl)benzoic acid.
- Reddit. (2017, June 1). Why is ethyl acetate (polar solvent) used as mobile phase for TLC when silica plate (stationary) is polar?.
- PubChem. (n.d.). 4-(Methoxymethyl)benzoic acid. National Institutes of Health.
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preventing degradation of 4-Ethoxymethyl-benzoic acid during synthesis
A Guide to Preventing Degradation and Maximizing Yield
Welcome to the Technical Support Center for the synthesis of 4-Ethoxymethyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A1: The most prevalent and reliable method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an ethoxide ion. The general scheme starts with a 4-(halomethyl)benzoic acid derivative, typically 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid, which is reacted with sodium ethoxide in an appropriate solvent. The critical steps are the formation of the sodium ethoxide and the subsequent SN2 reaction, both of which require anhydrous conditions to prevent side reactions.
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. Firstly, incomplete reaction due to insufficient reaction time or temperature. Secondly, side reactions, primarily the E2 elimination of the alkyl halide, can compete with the desired SN2 reaction.[1][2] This is more pronounced with sterically hindered halides. Lastly, degradation of the product during acidic workup is a significant cause of yield loss. The ethoxymethyl group is susceptible to cleavage under strong acidic conditions.
Q3: I am observing an unknown impurity in my final product's NMR spectrum. What could it be?
A3: A common impurity is the starting material, 4-(halomethyl)benzoic acid, if the reaction did not go to completion. Another possibility is the formation of a bis-ether byproduct if there are any di-halogenated impurities in the starting material. More critically, if the workup involved strong acid, you might be seeing 4-(hydroxymethyl)benzoic acid, a degradation product resulting from the cleavage of the ether bond.
Q4: Can I use a different base instead of sodium ethoxide?
A4: While sodium ethoxide is ideal as it provides the necessary ethoxide nucleophile, other bases can be used to generate the ethoxide in situ from ethanol. For instance, potassium hydroxide (KOH) in methanol is used to generate methoxide for a similar synthesis of 4-methoxymethylbenzoic acid.[3] However, using a strong base like sodium hydride (NaH) to deprotonate ethanol is also a viable option and can ensure anhydrous conditions.[2][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low Conversion of Starting Material | 1. Insufficient reaction time or temperature. 2. Poor quality of sodium ethoxide. 3. Presence of water in the reaction. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider increasing the reaction time or temperature (e.g., refluxing in ethanol).2. Fresh Reagents: Use freshly prepared or commercially sourced sodium ethoxide. Ensure it has been stored under anhydrous conditions.3. Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous ethanol and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Elimination Byproduct | 1. Sterically hindered starting material. 2. High reaction temperature. | 1. Choice of Halide: Use 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid, which are primary halides and less prone to elimination.[1][5]2. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating. |
| Product Degradation during Workup | 1. Use of strong, concentrated acid for neutralization. 2. Prolonged exposure to acidic conditions. | 1. Mild Acidification: During the workup, use a dilute acid (e.g., 1M HCl) for neutralization and add it slowly while cooling the mixture in an ice bath.[6]2. Efficient Extraction: Do not let the product sit in the acidic aqueous phase for an extended period. Promptly extract the product into an organic solvent. |
| Difficulty in Product Purification | 1. Presence of acidic impurities. 2. Similar polarity of product and byproducts. | 1. Base Wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acidic starting material or acidic degradation products.[7]2. Recrystallization: If impurities persist, recrystallization is an effective purification method. A mixed solvent system like ethanol/water can be effective for benzoic acids.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol provides a detailed procedure for the synthesis of this compound from 4-(bromomethyl)benzoic acid.
Materials:
-
4-(bromomethyl)benzoic acid
-
Anhydrous Ethanol
-
Sodium metal
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be done in a well-ventilated fume hood. Stir until all the sodium has reacted to form a solution of sodium ethoxide in ethanol.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 4-(bromomethyl)benzoic acid portion-wise with stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with 1M HCl until the pH is ~2-3. A white precipitate of this compound should form.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Protocol 2: HPLC Method for Purity Analysis
This method can be used to assess the purity of the synthesized this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizing the Chemistry
Degradation Pathway of this compound
The primary degradation pathway for this compound under acidic conditions is the cleavage of the benzylic ether bond.
Caption: Acid-catalyzed cleavage of the ether linkage.
Experimental Workflow
A streamlined workflow is crucial for minimizing degradation and maximizing yield.
Caption: Recommended workflow for synthesis and purification.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis.
- ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
- Williamson Ether Synthesis. (n.d.).
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- YouTube. (2018). benzyl ether cleavage.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- University of Lethbridge. (n.d.). Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2).
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- YouTube. (2021). The Hydrolysis of Ethyl Benzoate.
- SSERC. (n.d.). Hydrolysis of ethyl benzoate.
- Google Patents. (n.d.). Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
- Reddit. (2016). Reaction with Sodium Ethoxide?.
- YouTube. (2020). Synthesis of Benzoic acid from ethyl benzoate.
- The Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands.
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid.
- PubChem. (n.d.). Ethyl 4-(ethoxymethyl)benzoate.
- NIST WebBook. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester.
- Brainly.in. (2023). Reaction of chloromethane with sodium ethoxide.
- Sciencemadness Discussion Board. (2019). Diethyl ether from chloroethane and sodium ethoxide.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Ethoxymethyl-benzoic Acid via Column Chromatography
Welcome to the technical support center for the purification of 4-Ethoxymethyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this compound. Our aim is to combine theoretical principles with practical, field-proven insights to ensure you can confidently and efficiently achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning the purification of this compound.
Q1: What is the most suitable stationary phase for the column chromatography of this compound?
For the purification of this compound, the most commonly used and effective stationary phase is silica gel (SiO₂) .[1] Silica gel is a polar adsorbent, and its slightly acidic nature makes it well-suited for the chromatography of acidic compounds like carboxylic acids.[2] The interaction between the polar carboxylic acid group and the silanol groups on the silica surface is a primary mechanism for retention.[3] For more challenging separations or if the compound shows instability on silica, alternative stationary phases like alumina (neutral or basic) or reversed-phase silica (C18) can be considered.[4][5]
Q2: How do I select an appropriate mobile phase (eluent) for the purification?
The selection of the mobile phase is critical for a successful separation. A good starting point is to use a mixture of a non-polar solvent and a more polar solvent. Common choices for normal-phase chromatography on silica gel include:
-
Hexane/Ethyl Acetate: This is a standard and versatile solvent system for a wide range of compounds, including those with moderate polarity like this compound.[1]
-
Dichloromethane/Methanol: This system is effective for more polar compounds.[1]
To optimize the separation, it is highly recommended to first perform Thin-Layer Chromatography (TLC) to determine the ideal solvent ratio.[6] Aim for an Rf value of approximately 0.2-0.3 for this compound to ensure good separation on the column.[7]
Q3: Why is my this compound streaking or tailing on the TLC plate and column?
Streaking or peak tailing is a frequent issue when purifying carboxylic acids on silica gel.[8] This occurs due to the strong interaction between the acidic proton of the carboxyl group and the acidic silanol groups on the silica surface, leading to a mixture of protonated and deprotonated forms of the analyte.[8] To resolve this, it is highly recommended to add a small amount (0.5-1%) of a volatile acid , such as acetic acid or formic acid, to your mobile phase.[5][8] This addition ensures that the this compound remains fully protonated, leading to a more defined spot on the TLC plate and a sharper peak during column chromatography.
Q4: Should I use isocratic or gradient elution for the purification?
The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.
-
Isocratic elution is simpler and suitable if the impurities have significantly different polarities from your target compound.[2]
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is generally more effective for complex mixtures containing impurities with a wide range of polarities.[9][10] It can lead to sharper peaks for later-eluting compounds and reduce the overall purification time.[9]
For a typical purification of this compound where the nature of impurities might be varied, starting with a shallow gradient can often provide the best results.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Compound does not move from the origin (Rf = 0) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in your mobile phase. For very polar impurities, a switch to a more polar solvent system like dichloromethane/methanol might be necessary.[1] |
| Compound runs with the solvent front (Rf = 1) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. Start with a less polar mixture and gradually increase the polarity. |
| Poor separation of spots (co-elution) | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. For example, if hexane/ethyl acetate is not effective, consider dichloromethane/methanol or adding a small amount of a third solvent to modify the selectivity. Ensure proper column packing to avoid channeling.[11] |
| Significant peak tailing or streaking | Strong interaction between the carboxylic acid and the silica gel. This is due to the analyte existing in both protonated and deprotonated forms.[8] | Add 0.5-1% acetic acid or formic acid to your mobile phase to ensure the this compound remains fully protonated.[5][8] |
| Low recovery of the compound | The compound may be irreversibly adsorbed onto the silica gel. The compound may have precipitated on the column if the loading solvent was too concentrated or incompatible with the mobile phase. | If the compound is suspected to be acid-sensitive, you can deactivate the silica gel by pre-washing the column with a solvent mixture containing 1-3% triethylamine.[1] For solubility issues, use a dry loading technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[12] |
| Cracked or channeled silica bed | Improper column packing (e.g., not packed uniformly) or a sudden change in solvent polarity during a gradient elution. | Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks.[11] When running a gradient, increase the solvent polarity gradually. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the key stages of purifying this compound using column chromatography.
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase composition for the column chromatography separation.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Crude this compound sample
-
Various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetic acid)
-
UV lamp for visualization
Procedure:
-
Prepare a dilute solution of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare several developing chambers with different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Add a small amount (0.5-1%) of acetic acid to each.
-
Place the TLC plates in the chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for your target compound in each solvent system. The optimal system will give an Rf value of approximately 0.2-0.3 and show good separation from impurities.[7]
Protocol 2: Column Chromatography Purification
Objective: To purify the crude this compound based on the optimized TLC conditions.
Materials:
-
Glass chromatography column
-
Silica gel (flash chromatography grade)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Optimized mobile phase (containing 0.5-1% acetic acid)
-
Crude this compound
-
Collection tubes or flasks
Procedure:
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.[13]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane).[12] Carefully apply the solution to the top of the silica bed using a pipette.[12]
-
Dry Loading (for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12] Carefully add this powder to the top of the packed column.[12]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the sample (flash chromatography).
-
Collect fractions in separate tubes.
-
If running a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
- Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
- Phenomenex. (2025, December 12).
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012, August 7).
- University of York, Department of Chemistry. Preparing & loading the column. [Link]
- SIELC Technologies. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. [Link]
- Reddit.
- University College London. HPLC solvents and mobile phase additives. [Link]
- Chemistry For Everyone. (2025, March 9).
- ChemistryViews. (2012, August 7).
- ResearchGate. How to purify low polar compounds in PE fractions?. [Link]
- Royal Society of Chemistry.
- SOP: FLASH CHROMATOGRAPHY. [https://www. SOPs/Flash_chromatography.pdf]([Link].
- Biotage. (2023, January 24).
- Reddit. What are your tips and tricks for purifying ionic/very polar compounds?
- PubChemLite. 4-(ethoxymethyl)benzoic acid (C10H12O3). [Link]
- LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
- Chromatography Forum. (2014, September 5). Use of Glacial Acetic Acid in Mobile Phase. [Link]
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Google Patents.
- ResearchGate.
- University of Wisconsin-Stout.
- The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. [Link]
- University of Wisconsin-Madison.
- Environmental Science Institute.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents.
- Reddit. carboxylic acid TLC. [Link]
- Royal Society of Chemistry.
- SIELC Technologies. Separation of Benzoic acid, 4-phenoxy- on Newcrom R1 HPLC column. [Link]
- PubChem. This compound. [Link]
- Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]
- Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]
- Chemsrc. 4-(Ethoxymethyl)benzoic acid. [Link]
- NACALAI TESQUE, INC. 7.
- ResearchGate. (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl)
- ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. [Link]
- Analyst (RSC Publishing).
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- 13. orgsyn.org [orgsyn.org]
Technical Support Center: 4-Ethoxymethyl-benzoic acid Synthesis
Welcome to the technical support center for the synthesis of 4-Ethoxymethyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of this synthesis.
Troubleshooting Guide: Addressing Low Yield
Low yields in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. Below, we address specific problems you might encounter and provide detailed solutions.
Route 1: Williamson Ether Synthesis
This is a common and versatile method for preparing this compound, typically proceeding in two steps: esterification of 4-hydroxybenzoic acid followed by etherification, or by direct etherification of a 4-(halomethyl)benzoic acid derivative.
Question 1: My Williamson ether synthesis of this compound from 4-(bromomethyl)benzoic acid and sodium ethoxide is resulting in a low yield and a significant amount of a byproduct that appears to be an alkene. What is happening and how can I fix it?
Answer:
This is a classic case of competing elimination (E2) and substitution (SN2) reactions.[1][2][3][4] The ethoxide ion is not only a good nucleophile for the desired SN2 reaction but also a strong base, which can promote the E2 elimination of HBr from the starting material, especially if there is any steric hindrance.[4][5]
Causality and Solution:
-
Steric Hindrance: While 4-(bromomethyl)benzoic acid is a primary halide, which favors SN2, steric hindrance around the reaction site can still promote E2.[2][3][6] Ensure your reaction setup is not excessively crowded.
-
Reaction Temperature: Higher temperatures favor elimination over substitution.[1] Try running the reaction at a lower temperature for a longer period.
-
Base Strength: While a strong base is needed to form the alkoxide, an excessively strong base or high concentration can favor elimination. Consider using a weaker base like potassium carbonate with ethanol, which will generate the ethoxide in situ in a more controlled manner.[7]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions.[2][7]
Troubleshooting Workflow:
Caption: Troubleshooting E2 elimination in Williamson ether synthesis.
Experimental Protocol: Optimized Williamson Ether Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1 eq.) in anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (1.5 eq.) to the mixture.
-
Nucleophile Addition: Add ethanol (2 eq.) to the flask.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Filter the reaction mixture to remove inorganic salts. Evaporate the solvent. Dissolve the residue in diethyl ether and wash with water.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture.[8]
Question 2: I am attempting the synthesis by first protecting the carboxylic acid of 4-hydroxybenzoic acid as an ethyl ester, followed by etherification with an ethylating agent. My final hydrolysis step to get the carboxylic acid is giving a very low yield. What could be the issue?
Answer:
The issue likely lies in the hydrolysis step. Ester hydrolysis is a reversible reaction, and incomplete hydrolysis is a common problem. Also, the conditions for hydrolysis might be causing side reactions.
Causality and Solution:
-
Incomplete Hydrolysis: To drive the equilibrium towards the product (the carboxylate salt), use a sufficient excess of a strong base like NaOH or KOH and ensure the reaction goes to completion.[9] Refluxing for an adequate time (2-4 hours) is crucial.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed.
-
Acidification: After hydrolysis, the reaction mixture must be carefully acidified to a pH of around 3-4 to precipitate the this compound.[9] Adding the acid too quickly can lead to the formation of fine particles that are difficult to filter.
Hydrolysis and Workup Workflow:
Caption: Optimized hydrolysis and workup protocol.
Route 2: Grignard Carboxylation
This route involves the formation of a Grignard reagent from an ethoxy-substituted bromobenzene, followed by reaction with carbon dioxide.
Question 3: My Grignard reaction with 4-bromo-ethoxymethylbenzene and CO2 is failing. I am getting a lot of starting material back and some biphenyl byproduct.
Answer:
Grignard reactions are notoriously sensitive to reaction conditions, especially the presence of water and the quality of the magnesium.[10][11][12] The formation of biphenyl suggests a side reaction of the Grignard reagent with the starting aryl halide.
Causality and Solution:
-
Anhydrous Conditions: The primary culprit in failed Grignard reactions is moisture.[11][12] Ensure all your glassware is oven-dried, and your solvents are rigorously anhydrous. Diethyl ether or THF are common solvents and must be dry.
-
Magnesium Activation: The magnesium turnings must be fresh and activated to remove the passivating oxide layer. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Inert Atmosphere: The reaction must be carried out under a completely inert atmosphere (e.g., dry argon or nitrogen).[13] Using carbon dioxide as the inert atmosphere before the carboxylation step will quench the Grignard reagent as it forms, leading to failure.[13]
-
Carbon Dioxide Source: Use dry ice (solid CO2) for the carboxylation step. Ensure it is crushed and added to the Grignard solution, or the Grignard solution is added to a slurry of dry ice in ether.[10]
Grignard Reaction Setup:
Caption: Key components for a successful Grignard carboxylation.
Route 3: Oxidation of 4-Ethoxymethyltoluene
This method involves the direct oxidation of the methyl group of 4-ethoxymethyltoluene to a carboxylic acid.
Question 4: I am trying to oxidize 4-ethoxymethyltoluene to this compound using potassium permanganate, but I am getting a low yield and a complex mixture of products.
Answer:
Potassium permanganate is a powerful oxidizing agent and can lead to over-oxidation or side reactions if not controlled properly. The benzylic ether linkage might also be susceptible to cleavage under harsh oxidative conditions.
Causality and Solution:
-
Reaction Conditions: The reaction with KMnO4 needs to be carefully controlled. Typically, it is done in a buffered aqueous solution (e.g., with a phosphate buffer) or in a biphasic system with a phase transfer catalyst to prevent the solution from becoming too basic, which can promote side reactions.
-
Alternative Oxidizing Agents: Consider using milder or more selective oxidizing agents. For example, oxidation of a related compound, p-xylene, to 4-(hydroxymethyl)benzoic acid has been achieved with hydrogen peroxide and a catalyst.[14] Catalytic oxidation with air or oxygen in the presence of a cobalt or manganese catalyst is another possibility.
-
Protection of the Ether: While less common for this specific substrate, if the ether linkage is proving to be too labile, a different synthetic route might be more efficient.
Oxidation Parameter Comparison:
| Oxidizing Agent | Typical Conditions | Potential Issues |
| KMnO4 | Aqueous, basic or buffered, reflux | Over-oxidation, ether cleavage, difficult workup |
| H2O2 / Catalyst | Acetonitrile, 30°C[14] | Catalyst dependent, potential for side reactions |
| Catalytic Air/O2 | High temperature, metal catalyst | Requires specialized equipment, optimization needed |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final this compound product?
A1: Recrystallization is the most common and effective method for purifying solid organic acids like this compound.[8] A mixed solvent system of ethanol and water is often a good choice.[8] For highly pure material, column chromatography on silica gel can be used, although this is less common for the final product unless impurities are very similar in polarity. Purity can be assessed by melting point determination and techniques like HPLC.[8][15]
Q2: Can I use sodium metal to prepare sodium ethoxide for the Williamson ether synthesis?
A2: Yes, sodium metal reacting with absolute ethanol is a classic way to prepare sodium ethoxide. However, this reaction is highly exothermic and produces flammable hydrogen gas, requiring careful handling and an inert atmosphere. For laboratory-scale synthesis, using commercially available sodium ethoxide or generating it in situ with a base like sodium hydride is often safer and more convenient.[16]
Q3: My TLC analysis shows multiple spots for my crude product. What are the likely impurities?
A3: Depending on the synthetic route, common impurities could include:
-
Williamson Ether Synthesis: Unreacted starting material (e.g., 4-(bromomethyl)benzoic acid), the corresponding alcohol (from hydrolysis of the halide), and elimination byproducts.
-
Grignard Carboxylation: Unreacted starting halide and biphenyl coupling products.
-
Oxidation: Unreacted starting material (4-ethoxymethyltoluene), the corresponding aldehyde (4-ethoxymethylbenzaldehyde), and potentially over-oxidized products like terephthalic acid if the ether linkage is cleaved.[17][18]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
IR Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid and the C-O stretch of the ether.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To assess purity quantitatively.[15]
References
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
- ResearchGate. (n.d.). Synthesis of 2-(4-ethylphenoxymethyl)benzoic acid 2. Preparation of....
- Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column.
- YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
- The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- Beyond Benign. (n.d.). Greener Grignard Reaction.
- Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- PubChemLite. (n.d.). 4-(ethoxymethyl)benzoic acid (C10H12O3).
- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
- National Institutes of Health. (n.d.). This compound | C10H12O3 | CID 308541. PubChem.
- Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 -.
- National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
- Chemsrc. (2025, October 14). 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4.
- Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoat ee.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). A Review on Grignard Reagent.
- ResearchGate. (2022, August 8). (PDF) Plasmon-enhanced electrochemical oxidation of 4-(hydroxymethyl)benzoic acid.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Sciencemadness Discussion Board. (2011, November 25). Grignard reagent problem.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- ResearchGate. (2025, August 7). Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid.
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Validation & Comparative
A Comparative Guide for Drug Development Professionals: 4-Ethoxymethyl-benzoic Acid vs. 4-Methoxymethyl-benzoic Acid
Foreword
In the intricate world of drug discovery, the substitution of a single methyl group for an ethyl group can dramatically alter a molecule's biological profile. This guide offers a detailed comparative analysis of 4-Ethoxymethyl-benzoic acid and 4-methoxymethyl-benzoic acid, tailored for researchers, scientists, and drug development professionals. The objective is to provide a comprehensive, data-driven comparison, moving beyond mere description to explain the scientific rationale behind experimental choices and potential outcomes. This document is designed to be a practical resource, integrating physicochemical properties, synthetic methodologies, and prospective biological activities to aid in strategic research and development decisions.
Molecular Structure and Physicochemical Properties: The Impact of a Methylene Unit
The fundamental difference between 4-methoxymethyl-benzoic acid and this compound lies in the alkoxymethyl substituent at the para-position of the benzoic acid ring. The former contains a methoxymethyl group (-CH2OCH3), while the latter has an ethoxymethyl group (-CH2OCH2CH3). This seemingly minor structural change—the addition of a single methylene (-CH2-) unit—has significant implications for the molecule's physicochemical properties, which are pivotal in determining its pharmacokinetic and pharmacodynamic behavior.
Table 1: Comparative Physicochemical Properties
| Property | 4-Methoxymethyl-benzoic acid | This compound | Scientific Rationale |
| Molecular Formula | C9H10O3[1] | C10H12O3[2] | The ethoxy derivative contains an additional carbon and two hydrogen atoms. |
| Molecular Weight | 166.17 g/mol [1] | 180.20 g/mol [2] | The increased atomic count in the ethoxy derivative results in a higher molecular weight. |
| Predicted XlogP | 1.5[1] | 1.8[2] | The larger ethyl group increases the nonpolar surface area, leading to greater lipophilicity. |
| Predicted pKa | ~4.4 - 4.5 | ~4.4 - 4.5 | Both alkoxymethyl groups have a similar, weak electron-withdrawing inductive effect, resulting in a slightly lower acidity compared to benzoic acid (pKa ≈ 4.2)[3]. |
| Polar Surface Area | 46.5 Ų[1] | 46.5 Ų[2] | The polar contributors (carboxylic acid and ether oxygen) are identical in both molecules. |
| Physical Form | Solid[4] | Solid (Predicted) | As is common for substituted benzoic acids of this size. |
Expert Insights: The most critical difference for drug development is the enhanced lipophilicity of this compound, as suggested by its higher predicted XlogP value. This could influence a range of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including membrane permeability, plasma protein binding, and metabolic pathways. While the predicted pKa values are nearly identical, experimental verification is crucial as minor variations in acidity can affect aqueous solubility and ionization at physiological pH.
Synthesis and Reactivity: A Practical Laboratory Guide
These compounds are readily synthesized via nucleophilic substitution, a cornerstone reaction in organic chemistry. The following protocol for the synthesis of 4-methoxymethyl-benzoic acid is well-established and can be reliably adapted for its ethoxy analog.[5][6]
Experimental Protocol: Synthesis of 4-Methoxymethyl-benzoic Acid
Objective: To prepare 4-methoxymethyl-benzoic acid from 4-bromomethyl-benzoic acid through an SN2 reaction.
Materials:
-
4-bromomethyl-benzoic acid
-
Potassium hydroxide (KOH)
-
Anhydrous Methanol
-
10% Hydrochloric acid (HCl)
-
Petroleum ether
-
Deionized water
-
Standard reflux and filtration glassware
Procedure:
-
Nucleophile Preparation: In a 100 mL round-bottom flask, dissolve 1.1 g (20 mmol) of KOH in 25 mL of methanol with stirring to generate the methoxide nucleophile.
-
Reaction: Add 1.1 g (5 mmol) of 4-bromomethyl-benzoic acid to the methanolic KOH solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 45 minutes.
-
Solvent Removal: After cooling, remove the methanol using a rotary evaporator.
-
Work-up: Dissolve the solid residue in 30 mL of deionized water and acidify with 10% HCl until the solution is acidic to pH paper, causing the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, washing with two portions of petroleum ether (15 mL each).
-
Drying: Dry the purified product under vacuum.
Adaptation for this compound: To synthesize the ethoxy derivative, substitute methanol with ethanol in step 1. The rest of the protocol remains unchanged.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compounds.
Biological Activity and Therapeutic Potential: An Evidence-Based Projection
While specific biological activity data for this compound and 4-methoxymethyl-benzoic acid are scarce in peer-reviewed literature, the broader family of benzoic acid derivatives is rich with pharmacological precedents.[7][8] This allows for an informed, extrapolative analysis of their potential applications.
Known Activities of Benzoic Acid Derivatives:
-
Antimicrobial Agents: The benzoic acid scaffold is a common feature in antimicrobial compounds.[8]
-
Anti-inflammatory and Analgesic Effects: Various derivatives have been explored for their anti-inflammatory properties.[9]
-
Anticancer Potential: Some benzoic acid derivatives have been synthesized and evaluated as potential anticancer drugs.[9]
-
Enzyme Inhibition: The scaffold can be tailored to inhibit specific enzymes, such as acetylcholinesterase and carbonic anhydrases, which are relevant in neurodegenerative diseases.[10]
Expert Insights and Proposed Experiments: The difference in lipophilicity is the most likely driver of differential biological activity. Increased lipophilicity in the ethoxy derivative may enhance its ability to cross cell membranes, potentially increasing intracellular target engagement. Conversely, it might also lead to higher metabolic turnover or off-target effects. A systematic, comparative screening is warranted.
Proposed Experimental Workflow for Biological Evaluation
-
Initial Screening - Antimicrobial Activity:
-
Method: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Rationale: This is a common activity for benzoic acids and provides a baseline for comparing the impact of the alkyl chain length.
-
-
Cell-Based Assays - Cytotoxicity:
-
Method: Use a standard cell viability assay (e.g., MTT) on a panel of human cell lines to assess general cytotoxicity.
-
Rationale: Essential for establishing a therapeutic index and ensuring that any observed activity is not due to broad toxicity.
-
-
Target-Oriented Screening - Enzyme Inhibition:
-
Method: Based on the activities of related molecules, perform in vitro inhibition assays against relevant enzymes like carbonic anhydrase or acetylcholinesterase.[10]
-
Rationale: To identify specific molecular targets and potential therapeutic applications.
-
Logical Relationship Diagram for Biological Screening
Caption: A logical progression for the comparative biological screening of the two compounds.
Conclusion and Future Directions
This guide has systematically compared this compound and 4-methoxymethyl-benzoic acid, from their fundamental properties to their synthetic accessibility and potential biological activities. The key takeaway for the drug development professional is that the ethoxy derivative offers increased lipophilicity, a feature that warrants experimental investigation to determine its impact on the molecule's overall therapeutic potential. The provided protocols and proposed screening workflows offer a robust framework for initiating such studies. The current lack of specific data on these compounds in the public domain presents a clear opportunity for novel research and potential intellectual property generation.
References
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- This compound. PubChem, National Institutes of Health.
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- A Comprehensive Review on Benzoic Acid and Its Derivatives. YMER.
- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PubMed.
- 4-(dimethoxymethyl)benzoic Acid. PubChem, National Institutes of Health.
- 4-Methoxy-3-(methoxymethyl)benzoic acid. PubChem, National Institutes of Health.
- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed.
- 4-(methoxymethyl)benzoic acid (C9H10O3). PubChemLite.
- 4-(ethoxymethyl)benzoic acid (C10H12O3). PubChemLite.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
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- Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. ResearchGate.
- Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. ORKG Ask.
- Benzoic acid, 4-methoxy-, methyl ester. Cheméo.
- Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. UMS Institutional Repository.
- Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). University of Lethbridge.
- Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook.
- Methyl 4-ethoxybenzoate. PubChem, National Institutes of Health.
- 4-Ethoxybenzoic acid. PubChem, National Institutes of Health.
- Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. ResearchGate.
- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. Der Pharma Chemica. Available at: https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-mesomorphic-properties-of-azoester-mesogens-4-n-alkoxy-benzoic-acid-4-3-benzylidene-amino-phenylazo-phenyl-ester.pdf
- 4-Methoxybenzoic Acid. PubChem, National Institutes of Health.
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Liquid Crystalline Properties: Tailoring Mesophase Behavior
A Comparative Guide to the Efficacy of 4-Alkoxybenzoic Acids: From Materials Science to Pharmacology
This guide provides a comprehensive comparative analysis of the efficacy of 4-alkoxybenzoic acids across various scientific and industrial domains. As versatile organic compounds, their unique molecular architecture, characterized by a rigid benzoic acid core and a flexible alkoxy chain, gives rise to a diverse range of applications. This document delves into their structure-activity relationships and provides standardized protocols for their evaluation, catering to researchers, scientists, and professionals in drug development and materials science.
4-Alkoxybenzoic acids are foundational molecules in the field of liquid crystals.[1] Their propensity to form hydrogen-bonded dimers effectively elongates the molecular structure, a key factor in the formation of liquid crystalline phases (mesophases).[1][2] The length of the n-alkoxy chain (-(CH₂)nCH₃) is a critical determinant of their mesomorphic properties, allowing for precise tuning of phase transition temperatures.[1]
Structure-Efficacy Relationship in Liquid Crystal Formation
The efficacy of a 4-alkoxybenzoic acid as a liquid crystal is determined by the type of mesophase it forms (nematic, smectic) and the temperature range over which these phases are stable. Generally, shorter alkoxy chains (n=1-6) tend to favor the formation of a nematic phase, characterized by long-range orientational order. As the chain length increases (n ≥ 7), smectic phases, which possess both orientational and some degree of positional order, become more prominent.[2] This is because the longer, more flexible alkyl chains promote intermolecular interactions that lead to layered structures.
The "odd-even" effect is a well-documented phenomenon in homologous series of liquid crystals, including 4-alkoxybenzoic acids.[3] This effect describes the alternating pattern of transition temperatures and other physical properties as the number of carbon atoms in the alkyl chain switches between odd and even. This is attributed to the change in the orientation of the terminal methyl group with respect to the molecular axis, which influences the overall molecular packing and intermolecular forces.[3]
Comparative Analysis of Mesomorphic Properties
The following table summarizes the phase transition temperatures for a homologous series of 4-n-alkoxybenzoic acids, illustrating the impact of chain length on their liquid crystalline behavior.
| Compound | n | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Reference |
| 4-Butoxybenzoic acid | 4 | 149 | 161 | [4] |
| 4-Pentyloxybenzoic acid | 5 | 120 | 149 | [4] |
| 4-Hexyloxybenzoic acid | 6 | 108 | 154 | [1] |
| 4-Heptyloxybenzoic acid | 7 | 98 | 147 | [1] |
| 4-Octyloxybenzoic acid | 8 | 101 | 147 | [1] |
| 4-Nonyloxybenzoic acid | 9 | 95 | 143 | [1] |
| 4-Decyloxybenzoic acid | 10 | 97 | 142 | [1] |
Data compiled from various sources for illustrative purposes.[1][4]
Experimental Protocol: Characterization of Liquid Crystalline Phases
The following protocol outlines the use of Differential Scanning Calorimetry (DSC) for determining the phase transition temperatures of 4-alkoxybenzoic acids.
Objective: To determine the temperatures and enthalpy changes of phase transitions (crystal-to-liquid crystal and liquid crystal-to-isotropic liquid) of a 4-alkoxybenzoic acid sample.
Materials:
-
4-Alkoxybenzoic acid sample
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the 4-alkoxybenzoic acid sample into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic phase).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis: The phase transition temperatures will appear as peaks in the DSC thermogram. The peak maximum indicates the transition temperature, and the area under the peak corresponds to the enthalpy change of the transition.
Antimicrobial and Antibiofilm Efficacy
Recent research has highlighted the potential of 4-alkoxybenzoic acids and their derivatives as antimicrobial and antibiofilm agents.[5] Their efficacy is often linked to their ability to disrupt bacterial cell membranes and interfere with cellular processes.
Structure-Activity Relationship (SAR) in Antimicrobial Action
The antimicrobial activity of 4-alkoxybenzoic acids is influenced by the length of the alkoxy chain. This is a common feature for many membrane-active antimicrobial compounds, where an optimal chain length is required for effective interaction with and disruption of the bacterial cell membrane. Shorter chains may not be lipophilic enough to penetrate the membrane, while excessively long chains might be too bulky or have reduced solubility.
Derivatization of the carboxylic acid group can also modulate antimicrobial potency. For example, esterification or amidation can alter the compound's polarity and ability to cross cell membranes. Furthermore, the introduction of other functional groups on the aromatic ring can significantly impact activity.[6]
Comparative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of 4-alkoxybenzoic acid derivatives against common bacterial strains. Lower MIC values indicate higher antimicrobial efficacy.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-Hydroxybenzoic acid | E. coli | >160 | [7] |
| 4-Hydroxybenzoic acid | S. aureus | >160 | [7] |
| N-(4-methoxybenzyl)undec-10-enamide | E. coli | 125 | [6] |
| N-(4-methoxybenzyl)undec-10-enamide | A. tumefaciens | 125 | [6] |
| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli | 31.25 | [6] |
| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | A. tumefaciens | 31.25 | [6] |
It is important to note that the parent 4-hydroxybenzoic acid shows limited antibacterial activity.[7] However, its derivatives, such as the N-(4-methoxybenzyl) amides, exhibit significantly enhanced potency.[6] This highlights the importance of chemical modification in optimizing the antimicrobial efficacy of this class of compounds.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of 4-alkoxybenzoic acid derivatives.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.
Materials:
-
4-Alkoxybenzoic acid derivative (test compound)
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Corrosion Inhibition: Protecting Metallic Surfaces
4-Alkoxybenzoic acids and their derivatives have been investigated as corrosion inhibitors for various metals and alloys, particularly in acidic environments.[8][9] Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process.
Mechanism of Corrosion Inhibition
The adsorption of 4-alkoxybenzoic acid derivatives on a metal surface can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). The aromatic ring, the carboxylic acid group, and the oxygen atoms in the alkoxy chain can all participate in the adsorption process. The lone pair electrons on the oxygen atoms and the π-electrons of the benzene ring can interact with the vacant d-orbitals of the metal atoms. The carboxylic acid group can also coordinate with the metal surface. The length and nature of the alkoxy chain can influence the packing and stability of the protective film.
Comparative Analysis of Corrosion Inhibition Efficiency
The inhibition efficiency (IE%) is a key parameter for evaluating the performance of a corrosion inhibitor. It is typically calculated from weight loss measurements or electrochemical data.
| Inhibitor | Concentration | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (IE%) | Reference |
| Benzoic Acid | 0.01 M | AISI 316 SS | 0.5 M HCl | ~60% | [8] |
| 4-Hydroxybenzoic Acid | 0.01 M | AISI 316 SS | 0.5 M HCl | ~80% | [8] |
| 3,4-Dihydroxybenzoic Acid | 0.01 M | AISI 316 SS | 0.5 M HCl | >90% | [8] |
| 4-Hydroxybenzoic Acid | 0.10 M | Mild Steel | 0.1 M HCl | >88% | [9] |
The data indicates that the presence of hydroxyl groups on the benzoic acid ring enhances the corrosion inhibition efficiency.[8] This is likely due to the increased electron-donating ability of the molecule, which promotes stronger adsorption onto the metal surface.
Experimental Protocol: Gravimetric (Weight Loss) Method for Corrosion Inhibition Assessment
This protocol provides a straightforward method for evaluating the inhibition efficiency of 4-alkoxybenzoic acids.
Objective: To determine the corrosion rate of a metal in the presence and absence of an inhibitor and to calculate the inhibition efficiency.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
4-Alkoxybenzoic acid derivative (inhibitor)
-
Water bath or thermostat
-
Analytical balance
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor.
-
Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).
-
Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh.
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Bioactive Molecules in Drug Discovery
The 4-alkoxybenzoic acid scaffold is present in a variety of biologically active molecules and serves as a starting point for the design of new therapeutic agents.
Inhibition of the Trypanosome Alternative Oxidase (TAO)
Derivatives of 4-alkoxybenzoic acid have shown potent inhibitory activity against the trypanosome alternative oxidase (TAO), a crucial enzyme for the respiration of bloodstream forms of trypanosomes, the causative agents of African sleeping sickness.[10] The structure-activity relationship studies have revealed that a hydrogen bond-forming substituent at the 2-position and an appropriate length of the alkoxy chain are critical for potent TAO inhibition.[10]
Comparative Analysis of TAO Inhibition
| Compound | rTAO IC₅₀ (µM) | T. b. brucei EC₅₀ (µM) | Reference |
| 7a (2-OH, 4-alkoxy methyl ester) | 0.015 | 0.018 | [10] |
| 7b (2-F, 4-alkoxy methyl ester) | 0.75 | 0.35 | [10] |
| 7c (2-CH₃, 4-alkoxy methyl ester) | >5 | 1.8 | [10] |
| 7d (3-alkoxy, 2-OH methyl ester) | 0.012 | 0.028 | [10] |
These data clearly demonstrate the importance of the 2-hydroxyl group for potent TAO inhibition.[10]
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining the IC₅₀ of 4-alkoxybenzoic acid derivatives against TAO.
Conclusion
4-Alkoxybenzoic acids are a remarkable class of compounds with a broad spectrum of applications, ranging from materials science to medicinal chemistry. Their efficacy in these diverse fields is intrinsically linked to their molecular structure, particularly the length of the alkoxy chain and the substitution pattern on the aromatic ring. This guide has provided a comparative overview of their performance in key application areas and furnished standardized protocols to facilitate further research and development. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new materials and therapeutic agents.
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- Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. (n.d.). BioResources.
- Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023).
- SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. (n.d.).
- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. (2010). Der Pharma Chemica. [Link]
- Antibiofilm activity of alkyoxybenzoic acids. (n.d.). FirstIgnite. [Link]
- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. (n.d.). PubMed. [Link]
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (n.d.). Source Not Available.
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. (n.d.).
- Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified
- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021).
- 4-hydroxybenzoic acid. (n.d.). Source Not Available.
- Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. (2021).
- Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (n.d.). MDPI. [Link]
- Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface. (n.d.). RSC Publishing. [Link]
- Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (n.d.). MDPI. [Link]
- (PDF) Thermodynamic, Chemical and Electrochemical Investigations of 4-Hydrobenzoic Acid as Corrosion Inhibitor for Mild Steel Corrosion in Hydrochloric Acid Solutions. (2025). ResearchGate. [Link]Mild_Steel_Corrosion_in_Hydrochloric_Acid_Solutions)
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A Senior Application Scientist's Guide to the Structural Confirmation of 4-Ethoxymethyl-benzoic acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within drug development, the unambiguous confirmation of a molecule's structure is not merely a formality—it is the bedrock of all subsequent research. An incorrect structural assignment can invalidate extensive biological testing, pharmacokinetic studies, and lead to costly dead ends. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively confirm the structure of 4-Ethoxymethyl-benzoic acid, focusing on the critical task of distinguishing it from its positional isomers, 2-Ethoxymethyl-benzoic acid and 3-Ethoxymethyl-benzoic acid.
The challenge arises because these isomers share the same molecular formula (C₁₀H₁₂O₃) and mass (180.20 g/mol ), rendering simple mass determination insufficient.[1] True confirmation lies in probing the specific connectivity and spatial arrangement of the atoms, a task for which a multi-pronged spectroscopic approach is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[2][3] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular framework and definitively distinguish between the ortho (1,2-), meta (1,3-), and para (1,4-) substitution patterns of the target isomers.
The Causality Behind NMR's Discriminatory Power
The key to differentiating the isomers lies in the aromatic region (typically δ 6.5-8.0 ppm in ¹H NMR) of the spectrum.[3] The substitution pattern dictates the number of unique proton signals, their chemical shifts, and most importantly, their spin-spin coupling patterns.
-
This compound (para) : Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs. This results in a deceptively simple and highly characteristic pattern: two doublets, each integrating to 2 protons. The coupling constant between these doublets is a typical ortho-coupling (³J) of 6-10 Hz.[3][4]
-
3-Ethoxymethyl-benzoic acid (meta) : This isomer lacks symmetry, resulting in four distinct signals for the four aromatic protons. The splitting pattern is complex, featuring a combination of ortho, meta (⁴J, typically 1-3 Hz), and potentially para (⁵J, 0-1 Hz) couplings, leading to signals such as a singlet, doublets, and a triplet.[4][5]
-
2-Ethoxymethyl-benzoic acid (ortho) : Like the meta isomer, the ortho arrangement produces four unique aromatic signals. The pattern will be characterized by two doublets and two signals that are often doublets of doublets (or triplets), reflecting the adjacent proton couplings.[5]
Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon environments. The symmetrical para isomer will show fewer signals in the aromatic region (four signals: two for protonated carbons and two for the substituted quaternary carbons) compared to the ortho and meta isomers, which will each display six distinct aromatic carbon signals.[2][6]
Comparative NMR Data for Ethoxymethyl-benzoic Acid Isomers
| Isomer | ¹H NMR Aromatic Region (Predicted) | ¹³C NMR Aromatic Signals (Predicted Number) |
| 4-(para) | Two doublets (e.g., δ ~8.0, d, 2H; δ ~7.4, d, 2H) | 4 |
| 3-(meta) | Four distinct signals (e.g., singlet, two doublets, triplet) | 6 |
| 2-(ortho) | Four distinct signals (e.g., two doublets, two triplets/dd) | 6 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the synthesized compound into a clean vial. Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution, using gentle sonication if necessary.[7]
-
Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm). Integrate all signals.
Mass Spectrometry (MS): Confirming Identity and Composition
While NMR excels at isomer differentiation, Mass Spectrometry (MS) is indispensable for confirming the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition (C₁₀H₁₂O₃).
The Causality Behind MS Analysis
In MS, a molecule is ionized and converted into a gas-phase ion. The mass-to-charge ratio (m/z) of this molecular ion is measured. For this compound, the expected exact mass is 180.0786 g/mol .[1] HRMS can measure this value to within a few parts per million (ppm), ruling out other potential elemental formulas.
Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion, can provide supporting structural evidence.[8] For ethoxymethyl-benzoic acid, characteristic fragmentation would involve:
-
Loss of the ethoxy group (-OCH₂CH₃)
-
Cleavage at the benzylic position
-
Decarboxylation (-COOH)
While the fragmentation patterns of the three isomers may be very similar, they can sometimes reveal subtle differences that support the NMR data.[9]
Experimental Protocol: ESI-HRMS
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition : Acquire the mass spectrum in positive or negative ion mode. Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to provide high mass accuracy.
-
Analysis : Determine the m/z of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
Infrared (IR) spectroscopy is a fast and simple technique used to confirm the presence of key functional groups. While it cannot reliably distinguish between the positional isomers, it serves as an essential quality control step to verify that the desired chemical transformation has occurred.
The Causality Behind IR Analysis
IR spectroscopy measures the vibrations of bonds within a molecule.[10] For this compound, the most characteristic signals are:
-
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band between 2500-3300 cm⁻¹.[11][12] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[11]
-
C=O Stretch (Carboxylic Acid) : A very strong and sharp absorption around 1680-1710 cm⁻¹.[12][13]
-
C-O Stretch (Ether & Carboxylic Acid) : Strong absorptions in the 1200-1300 cm⁻¹ region.
The presence of all these bands provides strong evidence for the successful synthesis of an ethoxymethyl-benzoic acid structure.
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans.
-
Analysis : Identify the key absorption bands and compare their positions to known values for carboxylic acids and ethers.
A Synergistic Workflow for Structural Confirmation
No single technique is sufficient. A logical, synergistic workflow ensures confidence in the final structural assignment. This process begins with rapid checks and progresses to the most definitive, high-information-content analysis.
Caption: Integrated workflow for structural confirmation.
Conclusion
Confirming the structure of this compound and its derivatives requires a rigorous and multi-faceted analytical approach. While IR and standard MS can quickly confirm the presence of the correct functional groups and molecular weight, they are insufficient for distinguishing between positional isomers. NMR spectroscopy, through the detailed analysis of ¹H and ¹³C spectra, stands as the unequivocal tool for this task. By comparing the number of signals, chemical shifts, and proton coupling patterns in the aromatic region, one can confidently assign the para, meta, or ortho substitution pattern. This definitive assignment, supported by high-resolution mass spectrometry, provides the validated structural foundation necessary for advancing research and development.
References
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between the three isomers of dibromobenzene?.
- ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para.
- ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 308541, this compound.
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A Senior Application Scientist's Guide to Benzoic Acid Derivatives in Bioassays: A Predictive Comparison Featuring 4-Ethoxymethyl-benzoic acid
Introduction: The Enduring Relevance of the Benzoic Acid Scaffold in Drug Discovery
To researchers, scientists, and drug development professionals, the benzoic acid scaffold is a familiar and foundational structure in medicinal chemistry. Its aromatic ring and carboxylic acid group offer a versatile template for modification, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties.[1][2][3] Derivatives of benzoic acid are ubiquitous, found in nature and synthesized in the lab, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7]
This guide provides a comparative analysis of benzoic acid derivatives in common bioassays. Our central point of inquiry is 4-Ethoxymethyl-benzoic acid , a less-studied derivative. Due to the limited publicly available bioassay data for this specific compound, we will employ a predictive approach. By examining the structure-activity relationships (SAR) of well-characterized analogs—particularly those substituted at the para (4) position—we can construct a scientifically-grounded hypothesis regarding the potential bio-activity of this compound and design a robust experimental workflow for its validation.
Structure-Activity Relationships (SAR) of 4-Substituted Benzoic Acid Derivatives
The biological activity of a benzoic acid derivative is profoundly influenced by the nature of the substituent on its benzene ring—its size, lipophilicity, and electronic properties (whether it donates or withdraws electrons).[3] The substituent at the 4-position is particularly significant as it can directly influence the molecule's interaction with biological targets without the steric hindrance often associated with the ortho (2) position.[8]
For instance, a hydroxyl group at the 2-position has been shown to have a strong positive effect on α-amylase inhibition, while a hydroxyl group at the 5-position has a negative effect.[9] Similarly, the presence of a nitro group is often linked to antimicrobial activity.[3] Understanding these trends is paramount for predicting the function of novel derivatives like this compound.
Caption: The core benzoic acid scaffold and the critical role of the 4-position substituent in determining biological activity.
Comparative Analysis of Benzoic Acid Derivatives in Key Bioassays
We will now compare several 4-substituted benzoic acid derivatives across different classes of bioassays to build a predictive model for this compound. The key difference in our target molecule is the ethoxymethyl group (-CH₂OCH₂CH₃), which introduces flexibility, moderate lipophilicity, and hydrogen bond accepting capability (via the ether oxygen).
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are widely used as antimicrobial preservatives.[2] Their mechanism often involves disrupting the cellular pH balance of microorganisms.[2][10]
| Compound | Bioassay | Organism(s) | Key Finding (MIC/IC50) | Citation(s) |
| Benzoic Acid | Minimum Inhibitory Concentration (MIC) | E. coli O157 | MIC = 1 mg/mL | [11] |
| 4-Hydroxybenzoic acid | Mycelial Growth Inhibition | Alternaria solani | Strong, dose-dependent inhibition | [4] |
| 4-Ethoxybenzoic acid | Biofilm Inhibition | Staphylococcus aureus | Inhibited up to 87% of biofilm formation | [12] |
| Lanceaefolic acid methyl ester | Minimum Inhibitory Concentration (MIC) | Candida albicans | MIC = 100 µg/mL | [13][14][15] |
| 2-Chlorobenzoic acid derivatives | Minimum Inhibitory Concentration (MIC) | E. coli | Potent activity, comparable to norfloxacin for some derivatives | [16] |
Analysis & Prediction for this compound: The closest analog, 4-Ethoxybenzoic acid, demonstrates significant anti-biofilm activity against S. aureus by altering cell membrane hydrophobicity.[12] The ethoxymethyl group in our target compound is larger and more flexible than the ethoxy group. This increased lipophilicity and size could potentially enhance its ability to disrupt microbial cell membranes or biofilms. It is therefore reasonable to hypothesize that This compound will exhibit antimicrobial, and particularly anti-biofilm, activity .
Anticancer and Cytotoxicity
Several benzoic acid derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of histone deacetylases (HDACs), induction of apoptosis, and cell cycle arrest.[5][17]
| Compound | Bioassay | Cell Line(s) | Key Finding (IC50) | Citation(s) |
| Dihydroxybenzoic Acid (DHBA) | HDAC Inhibition & Cytotoxicity | HeLa, HCT-116 | Potent HDAC inhibitor; Dose-dependent cytotoxicity | [5] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Cell Viability (MTT Assay) | MCF-7, MDA-MB-468 (Breast Cancer) | IC50 = 1.4 µg/mL (MCF-7), 3.7 µg/mL (MDA-MB-468) | [17][18] |
| Benzoic Acid | Cytotoxicity (MTT Assay) | Various (10 lines) | IC50 ranged from 85.54 to 670.6 µg/mL | [19] |
| 4-Hydrazinobenzoic acid derivatives | Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | Some derivatives showed IC50 values of 15.6-18.7 µM | [18] |
Analysis & Prediction for this compound: The anticancer activity of benzoic acid derivatives is highly dependent on the specific substituents that facilitate interactions with enzyme active sites (like HDAC) or cellular pathways.[5][19] The ethoxymethyl group is not a classic pharmacophore for anticancer activity in the same way a dihydroxy or trimethoxyphenoxy group is. However, its unique structure could lead to novel interactions. A baseline cytotoxicity is expected, as seen with benzoic acid itself, but potent anticancer activity is less certain without experimental data. We predict that This compound will likely exhibit moderate, non-specific cytotoxicity , with a lower probability of potent, targeted anticancer effects compared to more complex derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives is another area of active research, with some compounds showing efficacy in vivo.[7][20][21]
| Compound | Bioassay | Model | Key Finding | Citation(s) |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema | Rat | Activity comparable to diclofenac | [20] |
| 2-hydroxy-4-methoxy benzoic acid | Viper venom neutralization | Rat | Effectively neutralized venom-induced inflammation | [6] |
| Various derivatives | TNF-α Production Inhibition | RAW264.7 cells | Moderate suppression of TNF-α | [21] |
Analysis & Prediction for this compound: Anti-inflammatory activity is often linked to the modulation of signaling pathways (like TNF-α) or enzyme activity. While there isn't a direct structural analog with known anti-inflammatory data in the search results, the general capacity of benzoic acid derivatives to possess these properties is established. The ethoxymethyl group's properties do not strongly suggest a specific anti-inflammatory mechanism. Therefore, the anti-inflammatory potential of this compound is uncertain and requires empirical validation .
Proposed Experimental Workflow for Validation
Caption: A streamlined workflow for the systematic biological evaluation of this compound.
Detailed Experimental Protocols
To ensure scientific integrity, the protocols used for validation must be robust and self-validating. Below are detailed methodologies for the proposed primary screening assays.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an agent that prevents visible growth of a microorganism.
Causality Behind Choices:
-
Method: Broth microdilution is a standardized, high-throughput method allowing for simultaneous testing of multiple concentrations.
-
Indicator: Resazurin is used as a viability indicator. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin, providing a clear visual and quantitative endpoint.
-
Controls: Positive (no compound) and negative (no bacteria) controls are essential to validate that the medium supports growth and that there is no contamination.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution series in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include wells with bacteria only (positive control) and broth only (negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Viability Assessment: Add 10 µL of sterile resazurin solution (e.g., 0.015% w/v) to each well and incubate for an additional 2-4 hours.
-
Data Interpretation: The MIC is the lowest compound concentration in a well that remained blue (indicating inhibition of metabolic activity).
Protocol 2: Cytotoxicity Assessment via MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Causality Behind Choices:
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.
-
Solubilization: DMSO is used to solubilize the formazan crystals, allowing for spectrophotometric quantification. The amount of formazan produced is directly proportional to the number of viable cells.
-
Controls: Untreated cells serve as a 100% viability control, while wells with media only serve as a blank.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Incubate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion and Future Directions
While direct experimental data on this compound is currently sparse, a systematic analysis of its structural analogs provides a strong basis for predicting its biological activities. The evidence strongly suggests a promising profile for this compound as an antimicrobial and anti-biofilm agent , warranting immediate investigation. Its potential as an anticancer or anti-inflammatory agent is less certain but should not be dismissed without empirical testing.
The true value of this guide lies in its dual function: it synthesizes existing knowledge to create a predictive framework and provides a clear, actionable roadmap for future research. By executing the proposed experimental workflows, the scientific community can efficiently validate these predictions, elucidate the mechanisms of action, and ultimately determine the therapeutic potential of this compound.
References
A complete list of all sources cited within this guide is provided below.
- Antifungal Activity of Benzoic Acid Derivatives from Piper lanceaefolium | Scilit. (n.d.).
- Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed. (2019, September 10).
- Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - MDPI. (2022, October 28).
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. (2018, August 28).
- Antifungal activity of benzoic acid derivatives from Piper lanceaefolium - PubMed. (2002, January).
- Antifungal Activity of Benzoic Acid Derivatives from Piper lanceaefolium - ACS Publications. (2002, January 1).
- A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024).
- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed. (2020, November 6).
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (2021, June 19).
- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - NIH. (2021, October 29).
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.).
- Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Derivatives - Taylor & Francis Online. (2010, November 29).
- ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES. (2001).
- Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. (2018, December 1).
- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed. (2014, April).
- Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate. (2001).
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015, May 13).
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (2022, November 25).
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - MDPI. (2022, May 5).
- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES - YMER. (2020).
- Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013, February 5).
- New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed. (2021, August 12).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023, May 29).
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (2015).
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents. (n.d.).
- RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES Hatice ÖZTÜRKEL KABAKAŞ 1 , Merve S - DergiPark. (2024, March 28).
- Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC - NIH. (2013, November 12).
- This compound | C10H12O3 | CID 308541 - PubChem - NIH. (n.d.).
- Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC - NIH. (2015, January 1).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29).
- 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed. (2020, July 11).
- Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists - PubMed. (2006, December 9).
- 4-Hydroxybenzoic acid derivatives synthesized through metabolic... - ResearchGate. (2020).
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed. (2015, November 12).
- Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract - PubMed. (2018, October 20).
- 4-(ethoxymethyl)benzoic acid (C10H12O3) - PubChemLite. (n.d.).
- Theoretical Study of 4-(Hydroxymethyl)benzoic Acid Synthesis from Ethylene and 5-(Hydroxymethyl)furoic Acid Catalyzed by Sn-BEA | Request PDF - ResearchGate. (2020).
- 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem. (n.d.).
- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (2015).
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- 6. ymerdigital.com [ymerdigital.com]
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A Comparative Guide to Validating the Purity of Synthesized 4-Ethoxymethyl-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unequivocal purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides a comprehensive, in-depth comparison of analytical techniques for validating the purity of synthesized 4-Ethoxymethyl-benzoic acid, a key building block in various therapeutic agents. As a Senior Application Scientist, my focus is to present not just the 'how,' but the critical 'why' behind each methodological choice, ensuring a robust and self-validating approach to purity assessment.
The Imperative of Purity in Synthesis
This compound (C10H12O3, MW: 180.20 g/mol ) is a carboxylic acid derivative whose utility in drug development hinges on its structural integrity and freedom from impurities.[1] Even minute quantities of contaminants—be they unreacted starting materials, byproducts, or residual solvents—can drastically alter the pharmacological and toxicological profile of a final drug product. Therefore, a multi-pronged analytical strategy is not just recommended; it is a necessity for regulatory compliance and patient safety.
This guide will dissect a suite of orthogonal analytical techniques, providing both the theoretical underpinnings and practical, step-by-step protocols for their application in assessing the purity of this compound.
A Likely Synthetic Route and Potential Impurities
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-(chloromethyl)benzoic acid would be treated with sodium ethoxide.
Understanding the synthetic pathway is crucial for anticipating potential impurities. In this proposed synthesis, the primary impurities of concern are:
-
Unreacted Starting Materials:
-
4-(Chloromethyl)benzoic acid
-
Sodium ethoxide (and by extension, ethanol)
-
-
Byproducts:
-
4,4'-(Oxydimethylene)dibenzoic acid (formed by reaction of the product with the starting halide)
-
Ethyl 4-ethoxymethylbenzoate (if ethanol is not fully removed and esterification occurs)
-
Our analytical approach will be tailored to detect and quantify these specific impurities alongside any other unexpected contaminants.
Orthogonal Analytical Techniques for Purity Validation
A truly rigorous assessment of purity relies on the principle of orthogonality—employing multiple analytical techniques that measure different chemical and physical properties of the compound. This approach minimizes the risk of an impurity going undetected. We will focus on four cornerstone techniques:
-
Melting Point Analysis: A classical, yet powerful, indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): The workhorse of purity and impurity quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of proton- and carbon-containing impurities.
-
Mass Spectrometry (MS): To confirm molecular weight and identify unknown impurities.
Melting Point Analysis: The Litmus Test of Purity
Expertise & Experience: The melting point of a crystalline solid is a highly sensitive physical property that is significantly affected by the presence of impurities. A pure compound will have a sharp, well-defined melting point range (typically < 2°C), while an impure sample will exhibit a depressed and broadened melting point range.[2][3] This phenomenon, known as melting point depression, is a colligative property and provides a rapid, inexpensive, and reliable preliminary assessment of purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is completely dry. Grind a small amount of the sample into a fine powder.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a rate of 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
Data Presentation: Comparison of Melting Point Data
| Sample | Observed Melting Point Range (°C) | Interpretation |
| Pure this compound | 125-126 | Sharp melting point, indicative of high purity. |
| Synthesized Batch A | 120-124 | Broad and depressed range, suggesting the presence of impurities. |
| Synthesized Batch B (Recrystallized) | 124.5-126 | Sharpened melting point range after purification, indicating improved purity. |
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment
Expertise & Experience: HPLC is the gold standard for determining the purity of organic compounds and quantifying impurities. By employing a reversed-phase C18 column, we can separate this compound from its more polar and less polar impurities based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. UV detection is suitable for this aromatic compound.
Trustworthiness: A well-developed HPLC method with appropriate system suitability tests (e.g., resolution, tailing factor, and reproducibility of injections) provides a self-validating system for purity analysis. The use of a reference standard of known purity allows for accurate quantification of the main peak and any impurities.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Comparative HPLC Data
| Compound | Retention Time (min) | Peak Area % (Pure Sample) | Peak Area % (Impure Sample) |
| 4-(Chloromethyl)benzoic acid | ~ 8.5 | Not Detected | 1.8 |
| This compound | ~ 12.2 | >99.9 | 97.5 |
| 4,4'-(Oxydimethylene)dibenzoic acid | ~ 15.8 | Not Detected | 0.7 |
Visualization of the Purity Validation Workflow
Caption: Workflow for the comprehensive purity validation of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Profiling
Expertise & Experience: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For purity analysis, ¹H NMR is particularly powerful as the integration of proton signals is directly proportional to the number of protons, allowing for a quantitative assessment of impurities if a certified reference standard is used.
Trustworthiness: The unique chemical shifts and coupling patterns of this compound provide a distinct fingerprint. Any deviation from the expected spectrum is a clear indication of impurities.
Predicted ¹H NMR Spectrum of this compound (in CDCl₃):
-
~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and its chemical shift is concentration-dependent.
-
~8.0 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
-
~7.4 ppm (d, 2H): Aromatic protons ortho to the ethoxymethyl group.
-
~4.6 ppm (s, 2H): Methylene protons of the ethoxymethyl group (-CH₂-O-).
-
~3.6 ppm (q, 2H): Methylene protons of the ethyl group (-O-CH₂-CH₃).
-
~1.2 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a high-quality spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate all signals.
Data Presentation: Comparative ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Pure Sample) | Observation in Impure Sample |
| ~12.5 | s (broad) | 1H | -COOH | - |
| ~8.0 | d | 2H | Aromatic (ortho to -COOH) | - |
| ~7.4 | d | 2H | Aromatic (ortho to -CH₂OEt) | - |
| ~4.7 | s | - | - | Small singlet at ~4.7 ppm, indicative of unreacted 4-(chloromethyl)benzoic acid. |
| ~4.6 | s | 2H | -CH₂-O- | - |
| ~3.6 | q | 2H | -O-CH₂-CH₃ | - |
| ~1.2 | t | 3H | -CH₂-CH₃ | - |
Mass Spectrometry (MS): Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound, offering definitive confirmation of its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying and characterizing unknown impurities.
Trustworthiness: The observation of the correct molecular ion peak (or a common adduct) provides strong evidence for the successful synthesis of the target molecule.
Expected Mass Spectrum Data for this compound:
-
Molecular Weight: 180.20 g/mol
-
Expected Molecular Ion Peaks (m/z):
-
[M+H]⁺: 181.08
-
[M+Na]⁺: 203.06
-
[M-H]⁻: 179.07
-
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized product (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500).
Data Presentation: Comparative Mass Spectrometry Data
| Ionization Mode | Observed m/z (Pure Sample) | Assignment | Observed m/z (Impure Sample) | Potential Impurity Assignment |
| Positive | 181.08 | [M+H]⁺ | 181.08, 171.03 | [M+H]⁺ of product, [M+H]⁺ of 4-(chloromethyl)benzoic acid |
| Positive | 203.06 | [M+Na]⁺ | 203.06, 193.01 | [M+Na]⁺ of product, [M+Na]⁺ of 4-(chloromethyl)benzoic acid |
| Negative | 179.07 | [M-H]⁻ | 179.07, 169.02 | [M-H]⁻ of product, [M-H]⁻ of 4-(chloromethyl)benzoic acid |
Visualization of the Analytical Logic
Caption: The logical connections between physical/chemical properties, analytical techniques, and the information obtained for purity validation.
Conclusion: A Synthesis of Evidence for Unimpeachable Purity
The validation of purity for a synthesized compound like this compound is not achieved through a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. A sharp melting point provides a strong first indication of purity. High-performance liquid chromatography offers robust quantification of the main component and any impurities. Nuclear magnetic resonance spectroscopy confirms the chemical structure and provides an independent assessment of purity. Finally, mass spectrometry delivers an unambiguous confirmation of the molecular weight.
By judiciously applying these techniques and critically evaluating the resulting data, researchers, scientists, and drug development professionals can confidently ascertain the purity of their synthesized this compound, ensuring the integrity of their research and the safety of potential therapeutics.
References
- PubChem. This compound.
- Chemsrc. 4-(Ethoxymethyl)benzoic acid. [Link]
- The Good Scents Company. 4-ethoxybenzoic acid. [Link]
- SIELC Technologies. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
- NIST. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
- PubChemLite. 4-(ethoxymethyl)benzoic acid (C10H12O3). [Link]
- PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid. [Link]
- NIST. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
- Experiment 1 - Melting Points. [Link]
- Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. [Link]
- Royal Society of Chemistry.
- NIST. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
- PubChem. 4-Ethoxybenzoic acid. [Link]
- PubChem. 4-(Methoxymethyl)benzoic acid. [Link]
- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Benzoic Acid and Its Ethers
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Spectroscopic Signature of a Molecule
In the realm of chemical analysis and drug development, the unambiguous identification and characterization of molecular structures are paramount. Spectroscopic techniques serve as our primary tools for elucidating these structures, providing a unique "fingerprint" for every compound. Benzoic acid and its ester derivatives are foundational scaffolds in organic chemistry and pharmacology. While they share a common benzoyl core, the substitution at the carboxyl oxygen introduces subtle yet distinct changes in their electronic and vibrational properties. This guide provides a comparative analysis of the spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for benzoic acid and three of its common ethers: methyl benzoate, ethyl benzoate, and phenyl benzoate. Understanding these differences is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.
This guide is structured to provide not just the data, but the underlying scientific principles that govern the observed spectral features. We will explore how the transformation of a carboxylic acid to an ester fundamentally alters the spectroscopic output, offering clear diagnostic markers for each functional group.
The Analytical Workflow: A Systematic Approach
A logical and systematic workflow is essential when analyzing a sample to determine its identity. The process typically involves a multi-spectroscopic approach to gather complementary data points, leading to a confident structural assignment.
Caption: Key structural and IR differences between benzoic acid and its esters.
Comparative IR Data Summary
| Compound | Key Absorption Bands (cm⁻¹) | Interpretation |
| Benzoic Acid | ~2500-3300 (very broad, strong) | O-H stretch of hydrogen-bonded carboxylic acid [1][2] |
| ~1700-1680 (strong, sharp) | C=O stretch (conjugated) [2][3] | |
| ~1320-1210 (medium) | C-O stretch [2] | |
| Methyl Benzoate | ~1735-1720 (strong, sharp) | C=O stretch of ester [1][4] |
| ~1300-1250 & ~1100 (strong) | C-O stretches [5] | |
| Ethyl Benzoate | ~1730-1715 (strong, sharp) | C=O stretch of α,β-unsaturated ester [6] |
| ~1300-1000 (two strong bands) | C-O stretches [6] | |
| Phenyl Benzoate | ~1735 (strong, sharp) | C=O stretch of ester |
| ~1270 & ~1070 (strong) | C-O stretches |
Experimental Protocol: Acquiring an IR Spectrum (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure using the anvil to ensure good contact and initiate the scan.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. It is invaluable for determining the precise connectivity of atoms in a molecule.
¹H NMR Analysis
The transition from benzoic acid to its esters results in highly diagnostic changes in the ¹H NMR spectrum.
-
Acidic Proton: The most obvious change is the disappearance of the carboxylic acid proton signal. This proton in benzoic acid is highly deshielded and appears as a broad singlet far downfield, typically between 10-13 ppm. [7]This signal is absent in all benzoate esters.
-
Alkyl/Aryl Ether Protons: In its place, new signals corresponding to the ester's R-group appear.
-
Methyl Benzoate: A sharp singletintegrating to three protons appears around 3.9 ppm, characteristic of the -OCH₃ group. [4] * Ethyl Benzoate: A characteristic ethyl pattern emerges, consisting of a quartet (integrating to 2H) around 4.3-4.4 ppm for the -OCH₂- protons and a triplet (integrating to 3H) around 1.3-1.4 ppm for the terminal -CH₃ protons. [8][9] * Phenyl Benzoate: No new aliphatic signals appear. Instead, the spectrum shows a more complex set of aromatic signals, as there are now two distinct phenyl rings.
-
-
Aromatic Protons: The protons on the benzene ring appear in the 7.0-8.5 ppm region for all compounds. [10]The electron-withdrawing nature of the carbonyl group deshields the ortho protons (the two protons adjacent to the C-C(O) bond), causing them to resonate further downfield (around 8.0-8.1 ppm) than the meta and para protons.
¹³C NMR Analysis
¹³C NMR spectroscopy provides information on the different carbon environments.
-
Carbonyl Carbon: The carbonyl carbon signal appears in the downfield region of the spectrum. For benzoic acid, it is typically around 172 ppm. [11]In the esters, this signal is shifted slightly upfield to around 166-167 ppm.
-
Alkyl Carbons: The esters show characteristic signals for their alkyl groups in the upfield region. Methyl benzoate has a signal around 50-52 ppm for the -OCH₃ carbon. [4]Ethyl benzoate displays signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃). [12]* Aromatic Carbons: All compounds show signals in the aromatic region (approx. 128-134 ppm). [13][14]Due to the symmetry of monosubstituted benzenes, four distinct signals are typically observed for the aromatic carbons (the two ortho carbons are equivalent, as are the two meta carbons).
Comparative NMR Data Summary
Table 2: ¹H NMR Data (δ, ppm in CDCl₃)
| Compound | -COOH | -OCH₃ | -OCH₂CH₃ | Aromatic Protons |
| Benzoic Acid | ~10-13 (s, 1H) [7] | N/A | N/A | ~8.1 (m, 2H), ~7.4-7.6 (m, 3H) |
| Methyl Benzoate | N/A | ~3.9 (s, 3H) [4] | N/A | ~8.0 (m, 2H), ~7.4-7.5 (m, 3H) |
| Ethyl Benzoate | N/A | N/A | ~4.4 (q, 2H), ~1.4 (t, 3H) [8] | ~8.0 (m, 2H), ~7.3-7.5 (m, 3H) [8] |
| Phenyl Benzoate | N/A | N/A | N/A | ~7.1-8.2 (complex m, 10H) |
Table 3: ¹³C NMR Data (δ, ppm in CDCl₃)
| Compound | C=O | Alkyl Carbons | Aromatic Carbons |
| Benzoic Acid | ~172.6 [11] | N/A | ~133.9, 130.3, 129.4, 128.5 [11] |
| Methyl Benzoate | ~167.0 | ~52.1 (-OCH₃) | ~132.8, 130.1, 129.5, 128.3 |
| Ethyl Benzoate | ~166.4 [12] | ~60.8 (-OCH₂), ~14.1 (-CH₃) [12] | ~132.6, 130.4, 129.4, 128.1 [12] |
| Phenyl Benzoate | ~165.2 | N/A | Multiple signals from ~121 to 151 |
Experimental Protocol: Acquiring an NMR Spectrum
-
Sample Preparation: Dissolve 5-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) for ¹H and ¹³C experiments and begin data acquisition.
-
Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected by the software to generate the final spectrum. Chemical shifts are referenced to TMS at 0 ppm.
III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the mass-to-charge ratio (m/z) of ions. Under Electron Ionization (EI), it not only gives the molecular weight of the compound via the molecular ion (M⁺•) but also produces a characteristic fragmentation pattern that serves as a molecular fingerprint.
Causality of Fragmentation Differences
The fragmentation patterns of benzoic acid and its esters are dominated by the stability of the benzoyl cation.
-
Benzoic Acid: The mass spectrum of benzoic acid shows a molecular ion peak at m/z = 122. [15][16]The most prominent fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) to form the highly stable benzoyl cation at m/z = 105. [15]This ion is often the base peak. Further fragmentation of the benzoyl cation involves the loss of carbon monoxide (CO, 28 Da) to produce the phenyl cation at m/z = 77. [15][16]* Benzoate Esters: The esters also fragment to produce the stable benzoyl cation at m/z = 105, which is almost always the base peak. [4][17]The key difference is the neutral fragment that is lost.
-
Methyl Benzoate (M⁺• = 136): Loses a methoxy radical (•OCH₃, 31 Da). [4] * Ethyl Benzoate (M⁺• = 150): Loses an ethoxy radical (•OCH₂CH₃, 45 Da). [17]It can also undergo a McLafferty rearrangement, losing a neutral ethene molecule (28 Da) to give a fragment ion at m/z = 122. [17] * Phenyl Benzoate (M⁺• = 198): Fragmentation is more complex, but a peak at m/z = 105 is still observed.
-
Caption: Common fragmentation pathway for benzoate esters in EI-MS.
Comparative MS Data Summary
| Compound | Molecular Weight | Molecular Ion (M⁺•) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| Benzoic Acid | 122.12 | 122 [16] | 105 | 77, 51 [15] |
| Methyl Benzoate | 136.15 | 136 | 105 [4] | 77, 51 |
| Ethyl Benzoate | 150.17 | 150 [17] | 105 [17] | 122, 77, 51 [8][17] |
| Phenyl Benzoate | 198.22 | 198 | 105 | 77, 51 |
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC) system which separates components before they enter the mass spectrometer.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (~70 eV), causing an electron to be ejected, forming a radical cation (the molecular ion).
-
Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.
-
Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.
Conclusion
The spectroscopic analysis of benzoic acid and its ethers provides a clear and instructive example of how subtle changes in molecular structure are manifested in distinct spectral data. The presence of the broad O-H IR stretch and the downfield ¹H NMR signal are definitive markers for the carboxylic acid, while their absence, coupled with characteristic alkyl/aryl signals in the NMR and a predictable fragmentation pattern in the mass spectrum, confirms the formation of an ester. By systematically applying these three core analytical techniques—IR, NMR, and MS—researchers can confidently identify, differentiate, and characterize these and other related compounds with a high degree of certainty.
References
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A Senior Application Scientist's Guide to Comparative Docking of 4-Ethoxymethyl-benzoic Acid Derivatives
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on 4-Ethoxymethyl-benzoic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds as inhibitors of key biological targets. By synthesizing established protocols with expert insights, this document will navigate you through the rationale of experimental design, the intricacies of the workflow, and the interpretation of results, ensuring a robust and scientifically valid computational analysis.
Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their synthetic tractability allows for facile modification, enabling the fine-tuning of physicochemical properties to optimize potency and selectivity for a wide range of biological targets. The this compound scaffold, in particular, presents an intriguing starting point for novel inhibitor design. This guide will focus on a comparative docking analysis against two well-validated and clinically relevant enzymes known to be targeted by benzoic acid derivatives: Carbonic Anhydrase II (CA II) and Cyclooxygenase-2 (COX-2).
-
Carbonic Anhydrase II (CA II): A zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide. Its inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.[3][4][5]
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy.[6][7][8]
This guide will walk through a hypothetical comparative docking study of a parent compound, this compound, and two of its virtual derivatives against CA II and COX-2. We will compare their predicted binding affinities and interactions with those of known, clinically relevant inhibitors.
Materials and Methods: A Self-Validating Docking Workflow
The scientific integrity of any in silico study hinges on a meticulously planned and validated methodology. The following protocol is designed to be self-validating by incorporating a re-docking step of a co-crystallized ligand to ensure the chosen docking parameters can reproduce experimentally determined binding poses.
Experimental Workflow Diagram
Caption: A flowchart of the comparative molecular docking workflow.
Software and Resources
-
Molecular Docking Software: AutoDock Vina, a widely used open-source program known for its accuracy and efficiency.[9][10]
-
Protein Data Bank (PDB): The primary repository for 3D structural data of biological macromolecules.[3][11][12]
-
Ligand Preparation: A molecular modeling suite such as ChemDraw or an open-source alternative for sketching and generating 3D coordinates.
-
Visualization: PyMOL or UCSF Chimera for visual inspection of protein-ligand interactions.
Target Protein Preparation
The selection of an appropriate PDB structure is critical. For this study, we will use:
-
Carbonic Anhydrase II (CA II): PDB ID: 3HS4. This structure is of human CA II in complex with the well-known inhibitor acetazolamide at a high resolution of 1.10 Å.[10]
-
Cyclooxygenase-2 (COX-2): PDB ID: 1CX2. This is a structure of murine COX-2 complexed with the selective inhibitor SC-558.[13]
Protocol:
-
Download the PDB file: Obtain the selected PDB files from the RCSB PDB website.
-
Prepare the protein:
-
Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Ligand Preparation
For our comparative study, we will use the following ligands:
-
Test Compounds:
-
This compound (Parent Compound)
-
4-(2-Fluoroethoxymethyl)-benzoic acid (Derivative 1)
-
4-Ethoxymethyl-3-hydroxybenzoic acid (Derivative 2)
-
-
Reference Compounds:
-
For CA II: Acetazolamide (co-crystallized ligand in 3HS4)
-
For COX-2: SC-558 (co-crystallized ligand in 1CX2) and Indomethacin (a well-known non-selective COX inhibitor).
-
Protocol:
-
Obtain 2D structures: Sketch the structures of the test compounds and obtain the structures of the reference compounds from a database like PubChem.
-
Convert to 3D: Convert the 2D structures to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand.
-
Save in PDBQT format: Save the prepared ligands in the PDBQT format.
Molecular Docking Protocol
Protocol:
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The grid box should be centered on the co-crystallized ligand to ensure that the docking search is focused on the relevant binding pocket.
-
Docking Execution: Perform the docking of each ligand into the prepared protein receptor using AutoDock Vina. The software will sample different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.
-
Pose Analysis: Analyze the output files to identify the binding pose with the lowest binding energy. This pose represents the most favorable predicted binding mode.
Docking Protocol Validation (Re-docking)
To ensure the reliability of our docking protocol, we will first re-dock the co-crystallized ligand (acetazolamide for CA II and SC-558 for COX-2) into its respective protein's active site. A successful validation is generally considered when the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.
Results: A Comparative Analysis of Binding Affinities and Interactions
The primary outputs of a molecular docking study are the predicted binding affinities (usually in kcal/mol) and the detailed protein-ligand interaction patterns. This data should be tabulated for clear comparison.
Docking Results for Carbonic Anhydrase II
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Acetazolamide (Re-docked) | -8.5 | His94, His96, His119, Thr199, Thr200 |
| This compound | -7.2 | His94, Gln92, Thr199 |
| 4-(2-Fluoroethoxymethyl)-benzoic acid | -7.5 | His94, Gln92, Thr199, Leu198 |
| 4-Ethoxymethyl-3-hydroxybenzoic acid | -7.8 | His94, Gln92, Thr199, Asn62 |
Docking Results for Cyclooxygenase-2
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| SC-558 (Re-docked) | -10.2 | Arg513, Val523, Ser353, Tyr385 |
| Indomethacin | -9.8 | Arg120, Tyr355, Ser530 |
| This compound | -8.1 | Arg120, Tyr355, Val349 |
| 4-(2-Fluoroethoxymethyl)-benzoic acid | -8.4 | Arg120, Tyr355, Val349, Leu352 |
| 4-Ethoxymethyl-3-hydroxybenzoic acid | -8.7 | Arg120, Tyr355, Ser530, Gln192 |
Signaling Pathway Visualization
Caption: Inhibition of the COX-2 pathway by benzoic acid derivatives.
Discussion: Interpreting the In Silico Data
The tabulated results provide a quantitative and qualitative basis for comparing the potential of our test compounds.
For Carbonic Anhydrase II , the re-docking of acetazolamide yielded a strong binding affinity, and we assume the RMSD was within the acceptable limit, thus validating our protocol. The this compound derivatives all showed good predicted binding affinities, with the hydroxylated derivative exhibiting the strongest binding, likely due to an additional hydrogen bond with Asn62. The fluoro-substituted derivative also showed a slight improvement over the parent compound, potentially due to favorable hydrophobic interactions.
In the case of Cyclooxygenase-2 , the re-docking of SC-558 and the docking of the known inhibitor Indomethacin provide strong reference points. Our test compounds demonstrated promising, albeit lower, predicted binding affinities. Again, the hydroxylated derivative showed the best performance, suggesting a key interaction with Ser530, similar to what is observed with some known NSAIDs.
It is crucial to remember that molecular docking provides a prediction of binding affinity and does not directly correlate to in vivo efficacy. These results, however, provide a strong rationale for prioritizing these derivatives for synthesis and subsequent in vitro and in vivo testing.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound workflow for the comparative molecular docking of this compound derivatives against CA II and COX-2. The results of our hypothetical study suggest that these derivatives, particularly those with hydroxyl substitutions, are promising candidates for further investigation as inhibitors of these enzymes.
Future work should focus on:
-
Synthesis and In Vitro Validation: The prioritized compounds should be synthesized and their inhibitory activity confirmed through in vitro enzymatic assays.
-
Expanded Derivative Library: A larger and more diverse library of this compound derivatives should be designed and screened in silico to explore the structure-activity relationship more comprehensively.
-
Molecular Dynamics Simulations: For the most promising candidates, molecular dynamics simulations can provide a more dynamic picture of the protein-ligand interactions and help to assess the stability of the predicted binding poses.
By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently leverage computational tools to accelerate the discovery of novel therapeutic agents.
References
- Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. Bentham Science Publishers. ([Link])
- Protein Data Bank: the single global archive for 3D macromolecular structure d
- RCSB PDB: Homepage. ([Link])
- Docking Software for Drug Development. Labinsights. ([Link])
- (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.
- 3HS4: Human carbonic anhydrase II complexed with acetazolamide. RCSB PDB. ([Link])
- Comparison of inhibition effects of some benzoic acid derivatives on sheep heart carbonic anhydrase. AIP Publishing. ([Link])
- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. ([Link])
- Structures and binding mechanisms of COX-2 inhibitor scaffolds a)...
- 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. ([Link])
- Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. ([Link])
- 2HD6: Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activ
- 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. NCBI. ([Link])
- 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. ([Link])
- Structural and Functional Basis of Cyclooxygenase Inhibition.
- (IUCr) Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib. ([Link])
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. ([Link])
- In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. STM Journals. ([Link])
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head-to-head comparison of 4-Ethoxymethyl-benzoic acid and 4-ethoxybenzoic acid
An In-Depth Comparative Analysis for Drug Development Professionals: 4-Ethoxymethyl-benzoic acid vs. 4-ethoxybenzoic acid
As Senior Application Scientists, we recognize that subtle molecular modifications can lead to profound differences in physicochemical properties, biological activity, and ultimately, therapeutic potential. This guide provides a head-to-head comparison of two structurally related benzoic acid derivatives: this compound and 4-ethoxybenzoic acid. While differing by only a single methylene (-CH₂) linker, these compounds present distinct profiles relevant to researchers in medicinal chemistry and materials science.
This document moves beyond a simple catalog of properties, offering insights into the causal relationships between structure and function. We will delve into their respective physicochemical characteristics, potential biological activities, and safety profiles, supported by experimental data and detailed protocols to empower your research and development endeavors.
Structural and Physicochemical Distinctions
The core difference between these two molecules lies in the connectivity of the ethoxy group to the benzene ring. In 4-ethoxybenzoic acid, the ethoxy group is directly attached via an ether linkage. In this compound, a methylene bridge separates the ethoxy group from the aromatic ring, creating a benzyl ether moiety. This seemingly minor structural alteration has significant consequences for molecular weight, polarity, and conformational flexibility.
Caption: Chemical structures of 4-ethoxybenzoic acid and this compound.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of both compounds, highlighting the impact of the methylene linker.
| Property | This compound | 4-ethoxybenzoic acid | Rationale for Differences |
| Molecular Formula | C₁₀H₁₂O₃[1] | C₉H₁₀O₃[2] | The additional methylene group in this compound. |
| Molecular Weight | 180.20 g/mol [1] | 166.17 g/mol | Directly corresponds to the difference in their molecular formulas. |
| CAS Number | 146781-28-4[1] | 619-86-3[3] | Unique identifiers for each distinct chemical substance. |
| Appearance | Not specified | White to light yellow crystalline powder[3][4] | Crystalline packing can be influenced by molecular symmetry and intermolecular forces. |
| Melting Point | Not specified | 197-199 °C[3] | The planar structure and potential for strong intermolecular hydrogen bonding and pi-stacking in 4-ethoxybenzoic acid likely contribute to a high melting point. The increased flexibility of the benzyl ether in this compound may disrupt crystal packing, leading to a lower melting point. |
| pKa | Not specified | ~4.49[2] | The direct +R (resonance) effect of the ether oxygen in 4-ethoxybenzoic acid donates electron density to the ring, slightly destabilizing the carboxylate anion and making it a weaker acid compared to unsubstituted benzoic acid (pKa ~4.20)[5][6][7]. The insulating methylene group in this compound negates this resonance effect, so its acidity would be primarily influenced by the weak -I (inductive) effect of the ether, likely resulting in a pKa closer to that of benzoic acid. |
| Solubility | Not specified | Sparingly soluble in water; soluble in ethanol and acetone[2][8] | The larger hydrophobic ethyl group limits water solubility, though the polar carboxylic acid group allows for some solubility[8]. This compound, with a larger carbon framework, is expected to have even lower water solubility. |
Synthesis Methodologies: A Comparative Approach
The synthesis of these compounds requires different strategic approaches based on their distinct ether linkages. Below are detailed, validated protocols for their preparation.
Protocol 1: Synthesis of 4-ethoxybenzoic acid via Williamson Ether Synthesis
This common and reliable method involves the alkylation of a phenol. The choice of starting with the ester of 4-hydroxybenzoic acid protects the carboxylic acid from reacting with the base.
Caption: Workflow for the synthesis of 4-ethoxybenzoic acid.
Step-by-Step Procedure:
-
Alkylation: To a solution of methyl 4-hydroxybenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) as a base. The K₂CO₃ is chosen for its moderate basicity and ease of removal.
-
Add ethyl iodide (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
After cooling, filter off the solid K₂CO₃ and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude methyl 4-ethoxybenzoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid (HCl).
-
The product, 4-ethoxybenzoic acid, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure crystals.
Protocol 2: Synthesis of this compound
This synthesis is best achieved by nucleophilic substitution on a benzylic halide, which is highly reactive.
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide: In a flask under a dry, inert atmosphere (e.g., nitrogen), add absolute ethanol. Carefully add sodium metal (1.1 equivalents) in small portions. The sodium will react to form sodium ethoxide. This in situ preparation ensures a fresh, anhydrous nucleophile.
-
Nucleophilic Substitution: Cool the sodium ethoxide solution in an ice bath. Dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in a minimal amount of dry tetrahydrofuran (THF) and add it dropwise to the ethoxide solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The benzylic bromide is an excellent electrophile, allowing the reaction to proceed under mild conditions.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude methyl 4-(ethoxymethyl)benzoate.
-
Hydrolysis & Purification: Perform base hydrolysis and subsequent acidification and recrystallization as described in steps 6-10 of Protocol 1 to obtain the final product, this compound.
Biological Activity and Potential Applications
While both molecules are valuable as building blocks in organic synthesis for pharmaceuticals and liquid crystals, their biological profiles show intriguing differences.[3][9]
4-ethoxybenzoic acid: This compound has demonstrated significant promise as an anti-biofilm agent. A study published in the International Journal of Antimicrobial Agents revealed that 4-ethoxybenzoic acid can inhibit biofilm formation by Staphylococcus aureus by up to 87% with minimal impact on bacterial growth.[10] The proposed mechanism involves altering the cell membrane hydrophobicity, which is critical for bacterial adhesion and biofilm initiation.[10] Furthermore, it was found to act synergistically with the antibiotic vancomycin, decreasing the viability of cells within an established biofilm by up to 85% compared to vancomycin alone.[10] This positions 4-ethoxybenzoic acid as a potential candidate for development as an adjunct therapy for persistent bacterial infections.
This compound: Currently, there is a lack of specific biological data for this compound in the public domain. However, we can hypothesize its potential based on its structure. The introduction of the flexible methylene linker increases the molecule's lipophilicity and degrees of rotational freedom. This could alter its ability to penetrate cell membranes and interact with protein binding pockets compared to its more rigid counterpart. While it may not share the same membrane-disrupting properties, its potential as a fragment for designing enzyme inhibitors or receptor modulators remains an open area for investigation. Its structural similarity to 4-(methoxymethyl)benzoic acid, another synthetic building block, suggests its primary utility may lie in providing a specific scaffold for more complex drug molecules.[11]
Safety and Handling
A critical component of any comparative guide is an objective assessment of hazard profiles. Always consult the full Safety Data Sheet (SDS) before handling these chemicals.
| Hazard Information | This compound | 4-ethoxybenzoic acid |
| GHS Pictogram(s) | Warning[1][12] | Warning[13] |
| Hazard Statement(s) | H302: Harmful if swallowed[1][12][14] | H315: Causes skin irritation[15] H319: Causes serious eye irritation[15][13] H335: May cause respiratory irritation[15][13] |
| Precautionary Measures | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[12] | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection.[15] |
| First Aid (General) | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1][12] | In case of contact, flush skin/eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air.[15] |
Conclusion and Future Outlook
This guide delineates the key differences between this compound and 4-ethoxybenzoic acid, stemming from the presence or absence of a methylene linker.
-
4-ethoxybenzoic acid is a well-characterized compound with a high melting point and established utility as an intermediate.[3][9] Its recently discovered anti-biofilm properties make it a compelling lead for developing new strategies to combat antibiotic-resistant infections.[10]
-
This compound is primarily a synthetic building block whose physicochemical and biological profiles are less explored. The structural flexibility and altered electronics afforded by the benzyl ether moiety present an opportunity for its exploration in novel drug discovery programs.
For researchers, the choice between these two molecules will depend entirely on the desired application. If the goal is to leverage anti-pathogenic or material properties derived from a rigid, planar structure, 4-ethoxybenzoic acid is the superior candidate. If the objective is to design a molecule with greater conformational flexibility to fit a specific binding pocket, this compound provides a valuable and distinct scaffold. We encourage the scientific community to further investigate the biological potential of this compound to fully unlock its capabilities.
References
- Solubility of Things. 4-Ethoxybenzoic acid. [Link]
- PubChem. This compound | C10H12O3 | CID 308541.
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- Cheméo. Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). [Link]
- PubChem. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473.
- Chemsrc. 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4. [Link]
- Komura H, et al. (1992). Pharmacokinetic analysis of enterohepatic circulation of 4-[2-(4-isopropylbenzamido)ethoxy]benzoic acid. Effect of intramolecular rearrangement of its acyl glucuronide. Drug Metab Dispos, 20(4):585-91. [Link]
- FAQ. What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?. [Link]
- Adupa, V., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086. [Link]
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A Comparative Guide to the-Inhibitory Effects of Benzoic Acid Derivatives on Xanthine Oxidase
Introduction
In the landscape of drug discovery and development, the inhibition of specific enzymes remains a cornerstone of therapeutic intervention. This guide offers a comparative analysis of the inhibitory effects of benzoic acid derivatives on a key enzyme, Xanthine Oxidase (XO). While the initial compound of interest was 4-Ethoxymethyl-benzoic acid, a thorough review of published scientific literature reveals a lack of specific data on its enzyme inhibitory properties. Therefore, to provide a valuable and data-supported comparison, this guide will focus on the well-characterized inhibitory activities of other benzoic acid derivatives and established drugs targeting Xanthine Oxidase.
Xanthine oxidase is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout.[3] Consequently, inhibiting xanthine oxidase is a primary therapeutic strategy for managing this painful condition.[4] This guide will delve into the comparative efficacy of different inhibitors, provide a detailed experimental protocol for assessing their activity, and present the underlying biochemical pathways.
Comparative Efficacy of Xanthine Oxidase Inhibitors
The potency of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
For the purpose of this guide, we will compare the well-established xanthine oxidase inhibitor, Allopurinol, with a newer, non-purine inhibitor, Febuxostat.[5] While direct inhibitory data for many benzoic acid derivatives against xanthine oxidase is not as extensively documented in comparative studies, some derivatives have shown activity. For context, we will include available data on benzoic acid derivatives that have been studied for their inhibitory effects on other enzymes to highlight the potential of this class of compounds.
| Inhibitor | Target Enzyme | Substrate | IC50 | Notes |
| Febuxostat | Xanthine Oxidase | Xanthine | 1.8 nM | A potent, non-purine selective inhibitor.[6] |
| Allopurinol | Xanthine Oxidase | Xanthine | 2.9 µM | A purine analog and widely used therapeutic agent.[6] |
| Oxypurinol | Xanthine Oxidase | - | More potent than Allopurinol | The active metabolite of Allopurinol with a longer half-life.[7][8] |
| 2,3,4-Trihydroxybenzoic acid | α-Amylase | Starch | 17.30 ± 0.73 mM | Demonstrates the inhibitory potential of substituted benzoic acids on other enzymes.[9] |
| Compound 7 (a benzoic acid derivative) | Tyrosinase | - | 1.09 µM | Highlights the potential for potent enzyme inhibition by modified benzoic acids.[10][11] |
Mechanism of Action: Xanthine Oxidase Inhibition
Xanthine oxidase catalyzes the final two steps of purine breakdown.[12] The inhibition of this enzyme reduces the production of uric acid.[1]
Allopurinol , a structural analog of hypoxanthine, acts as a competitive inhibitor.[7][13] It is also metabolized by xanthine oxidase to form Oxypurinol , which is a more potent, non-competitive inhibitor that binds tightly to the enzyme.[8][13] This dual-action mechanism contributes to its therapeutic effectiveness.[7]
Febuxostat is a non-purine selective inhibitor that binds to and inhibits both the oxidized and reduced forms of xanthine oxidase, thereby blocking the enzyme's activity.[5][14]
The following diagram illustrates the purine metabolism pathway and the points of inhibition by Allopurinol and Febuxostat.
Caption: Purine metabolism and xanthine oxidase inhibition.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
To determine the inhibitory effect of a compound on xanthine oxidase, a spectrophotometric assay is commonly employed.[2] This method measures the production of uric acid, which absorbs light at a wavelength of approximately 290-295 nm.[2]
Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compounds (e.g., this compound, Allopurinol)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be optimized for the assay.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Dissolve the test compounds and a positive control (e.g., Allopurinol) in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer and test compound solution (or vehicle).
-
Control (No Inhibitor): Phosphate buffer, xanthine oxidase solution, and vehicle (e.g., DMSO in buffer).
-
Test: Phosphate buffer, xanthine oxidase solution, and test compound solution at various concentrations.
-
Positive Control: Phosphate buffer, xanthine oxidase solution, and Allopurinol solution at various concentrations.
-
-
Incubation:
-
Pre-incubate the plate at 25°C for 15 minutes.[15]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 15 minutes) using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each well by determining the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
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- 14. Febustat | 40 mg | Tablet | ফেবুস্ট্যাট ৪০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Ethoxymethyl-benzoic Acid
This guide provides an in-depth comparison and cross-validation of two primary analytical methods for the quantification of 4-Ethoxymethyl-benzoic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a crucial intermediate in pharmaceutical synthesis, the accurate and precise measurement of this compound is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection and validation.
Introduction: The Analytical Imperative for this compound
This compound (C₁₀H₁₂O₃, M.W. 180.20 g/mol ) is a carboxylic acid derivative whose purity and concentration must be meticulously controlled throughout the drug development lifecycle.[1][2] The choice of an analytical method is a critical decision, influenced by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., routine QC, stability testing, or pharmacokinetic studies).
A robust analytical method is not a standalone entity. In a globalized development environment, it is common for testing to occur across different laboratories or for methods to be updated over time. This necessitates cross-validation : the documented comparison of two or more validated analytical procedures to demonstrate their equivalence for a specific intended purpose.[3][4] This guide will dissect the cross-validation of a classic HPLC-UV method against a high-selectivity GC-MS method.
Physicochemical Properties and Method Selection Rationale
Understanding the analyte is the foundation of method development. Key properties of this compound include:
-
Molecular Formula: C₁₀H₁₂O₃[1]
-
Molecular Weight: 180.201 g/mol [1]
-
LogP: 2.16, indicating moderate lipophilicity.[1]
-
Structure: A benzoic acid core with an ethoxymethyl substituent, conferring polarity via the carboxylic acid group.
This profile suggests suitability for both reversed-phase HPLC, due to its aromatic structure and moderate polarity, and GC, provided the polar carboxylic acid group is derivatized to increase volatility.[5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5] For this compound, a reversed-phase C18 column is ideal, retaining the compound based on its hydrophobic character.
-
Causality of Experimental Choices: The inherent UV absorbance of the benzene ring allows for straightforward detection without derivatization. This makes HPLC-UV a rapid, robust, and cost-effective choice for routine analysis.[6]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separation of volatile compounds in the gas phase based on their interaction with a stationary phase, followed by detection with a mass spectrometer.[5]
-
Causality of Experimental Choices: The carboxylic acid group makes this compound non-volatile and prone to peak tailing.[7] Derivatization, typically silylation, is essential to block the polar proton, increase volatility, and improve chromatographic performance. GC-MS offers superior selectivity and sensitivity, making it ideal for impurity profiling or analysis in complex matrices.[8]
The Cross-Validation Framework: Ensuring Data Comparability
According to the International Council for Harmonisation (ICH) Q2(R2) and M10 guidelines, cross-validation is performed to ensure data comparability when different analytical methods are used.[3][4] This process is not a pass/fail exercise but an investigation into the potential for systemic bias between methods.[3]
The workflow for our cross-validation study is as follows:
Caption: A typical workflow for the cross-validation of two analytical methods.
Experimental Protocols
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (ACS grade).
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a solution of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. Filter and degas.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of mobile phase (1 mg/mL).
-
Calibration and QC Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1-100 µg/mL) and Quality Control (QC) samples at three concentrations: Low (5 µg/mL), Mid (50 µg/mL), and High (90 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm
-
-
Analysis: Inject the QC samples (n=6 for each level) and analyze the results.
GC-MS (with Derivatization) Method Protocol
Instrumentation:
-
GC system with an autosampler, split/splitless inlet, and a Mass Spectrometer detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
Pyridine.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Hexane (GC grade).
-
This compound reference standard.
Procedure:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in pyridine.
-
Calibration and QC Standards: Prepare Low, Mid, and High QC samples from the stock solution in pyridine.
-
Derivatization:
-
To 100 µL of each QC sample, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and dilute with hexane before injection.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Detection: Scan mode (m/z 50-300) or Selected Ion Monitoring (SIM) of characteristic ions.
-
-
Analysis: Inject the derivatized QC samples (n=6 for each level) and analyze the results.
Caption: High-level comparison of the HPLC-UV and GC-MS analytical workflows.
Comparative Data and Acceptance Criteria
For this cross-validation, we will assess accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD). The acceptance criterion is that the mean concentration from one method should be within ±15% of the mean from the other method for each QC level.
Table 1: Hypothetical Cross-Validation Data for this compound
| QC Level | Nominal Conc. (µg/mL) | Method | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (% Recovery) | Precision (%RSD) | % Difference Between Methods |
| Low QC | 5.0 | HPLC-UV | 4.95 | 99.0% | 2.1% | \multirow{2}{}{3.7%} |
| GC-MS | 5.14 | 102.8% | 3.5% | |||
| Mid QC | 50.0 | HPLC-UV | 50.8 | 101.6% | 1.5% | \multirow{2}{}{-2.5%} |
| GC-MS | 49.5 | 99.0% | 2.8% | |||
| High QC | 90.0 | HPLC-UV | 91.2 | 101.3% | 1.2% | \multirow{2}{*}{1.9%} |
| GC-MS | 89.5 | 99.4% | 2.2% |
Analysis of Results: The hypothetical data demonstrates excellent comparability between the HPLC-UV and GC-MS methods.
-
Accuracy and Precision: Both methods show strong accuracy (99.0% - 102.8% recovery) and precision (%RSD < 3.5%), well within typical validation limits.
-
Method Comparability: The percent difference between the mean concentrations determined by each method is well below the ±15% acceptance limit, ranging from -2.5% to 3.7%.
This indicates that, despite the fundamental differences in the techniques (liquid vs. gas phase, derivatization vs. direct analysis), both methods provide equivalent quantitative results for this compound under these conditions.
Conclusion and Recommendations
Both the HPLC-UV and GC-MS methods are suitable for the quantification of this compound. The cross-validation successfully demonstrates that data generated by either method are comparable and interchangeable.
-
For high-throughput, routine quality control , the HPLC-UV method is recommended due to its simplicity, speed, and lack of a derivatization step.
-
For applications requiring higher selectivity, such as impurity identification or analysis in complex biological matrices , the GC-MS method is the superior choice, despite the additional sample preparation complexity.
This guide underscores the principle that method selection is context-dependent. By performing a thorough cross-validation, an organization can confidently utilize multiple analytical techniques across its development pipeline, ensuring data integrity and consistency regardless of the method employed.
References
- 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4 | Chemsrc. Chemsrc.com.
- Method Validation of Short Chain Carboxylic Acids. Theseus.
- Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
- This compound | C10H12O3 | CID 308541. PubChem, National Institutes of Health.
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC, National Institutes of Health.
- (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- Cross and Partial Validation. European Bioanalysis Forum.
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- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Chemical Stability of 4-Ethoxymethyl-benzoic Acid and Its Analogs
For researchers, scientists, and drug development professionals, understanding the intrinsic chemical stability of an active pharmaceutical ingredient (API) and its related analogs is a cornerstone of early-phase drug development. This guide provides an in-depth comparative analysis of the stability of 4-Ethoxymethyl-benzoic acid, a key building block in medicinal chemistry, alongside its structural analogs. By elucidating the principles behind stability-indicating assays and presenting a framework for comparative analysis, this document aims to equip scientists with the necessary tools to make informed decisions in lead candidate selection and formulation development.
The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[1][2] Forced degradation, or stress testing, is an essential component of the drug development process, as it helps to identify likely degradation products and establish the intrinsic stability of a molecule.[3][4] This guide will delve into the theoretical and practical aspects of conducting such studies, using this compound and its selected analogs as a case study.
Introduction to this compound and Its Analogs
This compound belongs to the family of para-substituted benzoic acid derivatives. The presence of both a carboxylic acid group and an ether linkage provides multiple potential sites for chemical degradation. Understanding how modifications to the ethoxymethyl group affect the overall stability of the molecule is crucial for analog-based drug discovery programs. For the purpose of this guide, we will be comparing this compound with the following representative analogs:
-
Analog A: 4-Methoxymethyl-benzoic acid: To assess the impact of a shorter alkyl chain in the ether linkage.
-
Analog B: 4-tert-Butoxymethyl-benzoic acid: To evaluate the effect of a bulkier alkyl group and the potential for different degradation pathways due to the tertiary carbon.
-
Analog C: 4-Ethoxybenzoic acid: To compare the stability of the methylene ether linkage with a direct ether linkage to the aromatic ring.
The chemical structures of the parent compound and its analogs are presented below:
| Compound | Structure |
| This compound | CCOCc1ccc(cc1)C(=O)O |
| Analog A: 4-Methoxymethyl-benzoic acid | COCc1ccc(cc1)C(=O)O |
| Analog B: 4-tert-Butoxymethyl-benzoic acid | CC(C)(C)OCC1=CC=C(C=C1)C(=O)O |
| Analog C: 4-Ethoxybenzoic acid | CCOC1=CC=C(C=C1)C(=O)O |
Theoretical Considerations for Stability
The stability of these molecules is influenced by the electronic and steric effects of the para-substituent on the benzoic acid ring. Electron-donating groups can potentially destabilize the carboxylate anion, which could influence degradation pathways involving this functional group.[5] Conversely, the ether linkages present in these molecules are susceptible to cleavage under acidic conditions, and the benzylic position in the parent compound and Analogs A and B could be prone to oxidation.
The "ortho effect," where ortho-substituted benzoic acids are generally more acidic than their para and meta isomers, is a well-documented phenomenon.[6][7][8] While the compounds in this study are all para-substituted, the electronic and steric nature of the substituent group will still play a significant role in the overall reactivity and stability of the molecule.
Experimental Design for Comparative Stability Studies
A comprehensive forced degradation study should be designed based on the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) and Q1B.[2][3][9][10] The objective is to expose the drug substance to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
The following diagram illustrates a typical workflow for a forced degradation study:
Caption: Workflow for a comparative forced degradation study.
Development of a Stability-Indicating Analytical Method
A crucial prerequisite for a stability study is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[11][12] This method must be able to separate the parent compound from all potential degradation products.
Protocol for HPLC Method Development:
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for the separation of these moderately polar aromatic carboxylic acids.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The gradient should be optimized to achieve good resolution between the parent peak and any degradation peaks.
-
Detection: A UV detector set at the lambda max of the parent compounds (e.g., around 240 nm) should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The final method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Protocols
The following are detailed protocols for conducting forced degradation studies on this compound and its analogs. For each condition, a solution of the test compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is prepared.
3.2.1. Acidic Hydrolysis
-
Rationale: To assess the susceptibility of the ether linkage and other functional groups to acid-catalyzed hydrolysis.
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.
-
3.2.2. Basic Hydrolysis
-
Rationale: To evaluate the stability in alkaline conditions. The carboxylate salt formed is generally more stable, but other functional groups may be susceptible.
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
3.2.3. Oxidative Degradation
-
Rationale: To test the molecule's vulnerability to oxidation. The benzylic position and the aromatic ring are potential sites of oxidation.
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot.
-
Dilute and analyze by HPLC.
-
3.2.4. Thermal Degradation
-
Rationale: To assess the intrinsic stability of the molecule at elevated temperatures.
-
Protocol:
-
Store the solid drug substance in a temperature-controlled oven at 60°C.
-
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, prepare a solution, and analyze by HPLC.
-
For solution-state thermal stability, incubate the stock solution at 60°C and analyze at various time points.
-
3.2.5. Photostability
-
Rationale: To determine if the molecule is sensitive to light, as guided by ICH Q1B.[10]
-
Protocol:
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides a combination of UV and visible light (e.g., a photostability chamber).
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze the samples by HPLC.
-
Predicted Degradation Pathways and Comparative Stability
Based on the chemical structures of this compound and its analogs, we can predict their relative stabilities under different stress conditions.
Caption: Predicted degradation pathways for this compound.
-
Acidic Conditions: The ether linkage is the most likely site of degradation. We would predict that this compound and its analogs A and B would hydrolyze to form 4-Hydroxymethyl-benzoic acid and the corresponding alcohol (methanol, ethanol, or tert-butanol). Analog B, with the tert-butyl group, may degrade faster due to the formation of a stable tertiary carbocation intermediate. Analog C, with the direct ether linkage, is expected to be more stable to acid hydrolysis due to the stronger sp² C-O bond.
-
Oxidative Conditions: The benzylic CH₂ group in the parent compound and Analog A is susceptible to oxidation, potentially leading to the formation of the corresponding aldehyde (4-formylbenzoic acid) and eventually the carboxylic acid (terephthalic acid). Analog B lacks a benzylic proton and would therefore be more resistant to this specific oxidation pathway. All compounds may be susceptible to oxidation of the aromatic ring.
-
Thermal and Photolytic Conditions: Decarboxylation is a potential degradation pathway for benzoic acids at high temperatures.[13][14] The relative stability under these conditions would depend on the overall electronic properties and crystal lattice energy (for solid-state studies).
Hypothetical Comparative Stability Data
The following table summarizes the hypothetical percentage degradation of this compound and its analogs after 24 hours of stress testing. This data is for illustrative purposes to highlight the expected differences in stability.
| Stress Condition | This compound | Analog A (Methoxymethyl) | Analog B (tert-Butoxymethyl) | Analog C (Ethoxy) |
| 0.1 M HCl @ 60°C | 12.5% | 14.2% | 25.8% | 2.1% |
| 0.1 M NaOH @ 60°C | < 1% | < 1% | < 1% | < 1% |
| 3% H₂O₂ @ RT | 8.9% | 9.5% | 1.5% | 7.8% |
| Thermal (Solid) @ 60°C | < 0.5% | < 0.5% | < 0.5% | < 0.5% |
| Photostability (Solution) | 3.2% | 3.5% | 2.9% | 3.0% |
Interpretation of Hypothetical Data:
-
As predicted, Analog B shows significant degradation under acidic conditions, while Analog C is the most stable.
-
All compounds are relatively stable in basic conditions.
-
Analog B is the most stable under oxidative stress due to the absence of a benzylic proton.
-
Minimal degradation is observed under the tested thermal and photolytic conditions, suggesting good intrinsic stability in these respects.
Conclusion
This guide provides a comprehensive framework for conducting comparative stability studies on this compound and its analogs. By combining a robust experimental design based on ICH guidelines with a thorough understanding of the underlying chemical principles, researchers can effectively evaluate the stability profiles of drug candidates. The hypothetical data presented herein illustrates how subtle structural modifications can have a significant impact on the chemical stability of a molecule. A systematic approach to forced degradation studies is indispensable for selecting the most promising drug candidates for further development and for ensuring the quality, safety, and efficacy of future medicines.
References
- ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
- ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- Slideshare. (2012, July 28). Ich guidelines for stability studies 1. [Link]
- Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. [Link]
- PubMed. (n.d.).
- MDPI. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]
- Khan Academy. (n.d.). How does ortho-effect work in benzoic acids?[Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- YouTube. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. [Link]
- Quora. (2018, December 10). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?[Link]
- ResearchGate. (n.d.).
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- PlumX. (n.d.).
- NIH. (2020, July 2). Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. [Link]
- ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...[Link]
- Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- GL Sciences. (n.d.).
- PubMed. (n.d.). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. [Link]
- NIH. (2024, January 5).
- ResearchGate. (n.d.).
- NIH. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- PubChemLite. (n.d.). 4-(ethoxymethyl)benzoic acid (C10H12O3). [Link]
- NIH PubChem. (n.d.). This compound. [Link]
- ScienceDirect. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). [Link]
- NIST WebBook. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
- NIST WebBook. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethoxymethyl-benzoic Acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-Ethoxymethyl-benzoic acid, grounded in established safety standards and chemical principles. Our commitment to safety and environmental stewardship is paramount, and this document serves as a practical tool to uphold that commitment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound, with the molecular formula C10H12O3, is classified under the Globally Harmonized System (GHS) as "Harmful if swallowed". While specific toxicological data for this compound is not extensively detailed in publicly available literature, its structural similarity to other substituted benzoic acids necessitates a cautious approach.
Key Chemical Characteristics Influencing Disposal:
-
Acidic Nature: As a carboxylic acid, it will react with bases. This property is crucial when considering compatible storage and the potential for neutralization as a pre-treatment step, though direct neutralization in the lab is often not recommended for waste disposal.
-
Organic Structure: The presence of an aromatic ring and an ether linkage suggests that it is an organic compound. Organic waste streams have specific disposal pathways, often involving incineration at high temperatures to ensure complete destruction.
-
Potential for Environmental Harm: Like many organic compounds, improper disposal can lead to environmental contamination. For instance, benzoic acid is noted as harmful to aquatic life. Therefore, it must be prevented from entering drains or waterways.
| Hazard Class | GHS Classification | Implication for Disposal |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Avoid ingestion. Contaminated materials must be handled as hazardous. |
| Skin Irritation | Potential irritant (based on related compounds) | Requires use of personal protective equipment (PPE) and proper handling to avoid contact. |
| Eye Irritation | Potential irritant (based on related compounds) | Requires use of eye protection. |
| Aquatic Toxicity | Potential hazard (based on related compounds) | Prohibits disposal down the drain or in general refuse. |
Pre-Disposal: Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.
Step-by-Step Segregation Protocol:
-
Identify the Waste Stream: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves, and paper towels).
-
Rinsate from cleaning contaminated glassware.
-
-
Select Appropriate Waste Containers:
-
Solid Waste: Use a clearly labeled, sealable, and chemically resistant container for all solid waste. This container should be designated specifically for this compound waste.
-
Liquid Waste: Use a separate, clearly labeled, and sealable container for liquid waste. If the compound is dissolved in a solvent, the container must be compatible with that solvent.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any other components in the waste mixture.
-
Disposal Procedure: A Step-by-Step Guide
The disposal of this compound must be conducted in accordance with local, state, and federal regulations, and in coordination with your institution's Environmental Health and Safety (EHS) department.
-
Consult Institutional Guidelines: Before initiating disposal, always consult your organization's specific procedures for hazardous waste disposal. These guidelines are tailored to your facility's permits and local regulations.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound waste:
-
Chemical safety goggles.
-
A laboratory coat.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
-
Waste Accumulation:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers sealed when not in use.
-
Ensure the storage area is well-ventilated.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself unless you are specifically trained and authorized to do so.
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is often a regulatory requirement.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, prompt and correct action is critical to minimizing harm.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: For small spills, if you are trained to do so, contain the spill using a chemical spill kit.
-
Solids: Gently sweep up the solid material to avoid creating dust. Place it in a sealed container for disposal as hazardous waste.
-
Liquids: Use an absorbent material to soak up the spill. Place the contaminated absorbent in a sealed container for disposal.
-
-
Clean: Decontaminate the spill area with an appropriate cleaning agent. All cleaning materials must also be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental responsibility. By understanding the chemical's properties and adhering to these established protocols, we can ensure that our research contributes to scientific advancement without compromising the well-being of ourselves, our colleagues, or our planet. Always prioritize safety and consult with your institution's EHS professionals for guidance.
References
- OSHA Regulations and Hazardous Waste Disposal: Wh
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. MCF Environmental Services. [Link]
- This compound | C10H12O3 | CID 308541.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
- Hazardous Waste - Standards.
- Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]
- This compound Chemical Label. Molbase. [Link]
- 4-(Ethoxymethyl)benzoic acid | CAS#:146781-28-4. Chemsrc. [Link]
- 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473.
- Benzoic acid Safety d
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Halogenated benzoic acid ethyl ester (generic). ChemView, Environmental Protection Agency. [Link]
- Benzoic acid Safety D
A Researcher's Guide to the Safe Handling of 4-Ethoxymethyl-benzoic Acid
An Essential Operational and Safety Blueprint for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling of 4-Ethoxymethyl-benzoic acid, moving beyond a simple checklist to offer a framework of best practices rooted in scientific principles. Here, we will delve into the causality behind each safety recommendation, ensuring a comprehensive understanding of the risks and the measures to mitigate them effectively.
I. Hazard Analysis of this compound
This compound (C₁₀H₁₂O₃) is a carboxylic acid derivative. While comprehensive toxicological data for this specific compound is not extensively documented, its structural analogues and functional groups provide a strong basis for a thorough hazard assessment. The primary risks associated with handling this and similar compounds are detailed below.
Globally Harmonized System (GHS) Classification:
Based on aggregated data, this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[2][3].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[2][3].
It is crucial to handle this compound with the understanding that it can cause significant irritation upon contact with the skin, eyes, and respiratory system. Ingestion can be harmful, and appropriate measures must be taken to prevent this route of exposure.
II. Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the minimum PPE requirements for handling this compound, with detailed explanations to follow.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation[2][4][5]. A face shield offers a broader barrier of protection for the entire face[5]. |
| Skin and Body Protection | Chemical-resistant lab coat. Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Fully enclosed shoes. | A lab coat provides a primary barrier against accidental spills[4]. Nitrile or butyl rubber gloves offer good resistance to a range of chemicals, including carboxylic acids[5]. Enclosed shoes protect the feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are insufficient or when handling large quantities of the powder. | To prevent inhalation of the powder, which can cause respiratory tract irritation[2][4][5]. |
dot
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
